molecular formula C18H41O5P B1582795 Octadecan-1-ol;phosphoric acid CAS No. 39471-52-8

Octadecan-1-ol;phosphoric acid

Cat. No.: B1582795
CAS No.: 39471-52-8
M. Wt: 368.5 g/mol
InChI Key: HMLIQCQTRZELBY-UHFFFAOYSA-N
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Description

Octadecan-1-ol;phosphoric acid is a useful research compound. Its molecular formula is C18H41O5P and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

octadecan-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h19H,2-18H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLIQCQTRZELBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Phosphoric acid, octadecyl ester
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CAS No.

39471-52-8
Record name AX 71
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Record name Stearyl phosphate
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Record name Phosphoric acid, octadecyl ester
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Record name Phosphoric acid, octadecyl ester
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Foundational & Exploratory

Technical Monograph: Stearyl Phosphate (CAS 39471-52-8)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Characterization, and Application in Lipid-Based Drug Delivery

Part 1: Chemical Identity & Physicochemical Characterization[1]

Core Identity

Stearyl Phosphate (CAS 39471-52-8) is an anionic alkyl phosphate ester, chemically defined as octadecyl dihydrogen phosphate . Unlike simple fatty alcohols, the phosphate head group confers significant acidity and anionic character, making it a critical interface modifier in pharmaceutical emulsions and lipid nanoparticles (LNPs).

PropertySpecification
IUPAC Name Octadecyl dihydrogen phosphate
CAS Number 39471-52-8
Molecular Formula C₁₈H₃₉O₄P
Molecular Weight ~350.47 g/mol
Appearance White to off-white waxy solid or flakes
Solubility Insoluble in water (acid form); Soluble in hot organic solvents (ethanol, chloroform); Dispersible in water upon neutralization (pH > 7)
Melting Point 75°C – 85°C (Dependent on mono/di-ester ratio)
pKa ~1.5 – 2.0 (First ionization), ~6.0 – 7.0 (Second ionization)
Structural Amphiphilicity

The molecule functions as a potent surfactant due to its "head-tail" architecture. The C18 hydrocarbon tail provides strong lipophilicity (integration into lipid bilayers/cores), while the phosphate head group allows for electrostatic stabilization of colloids.

StearylPhosphateStructure cluster_tail Lipophilic Tail (Hydrophobic) cluster_head Polar Head (Hydrophilic/Anionic) C18 C18 Hydrocarbon Chain (Octadecyl Group) Phos Phosphate Group (PO4 H2) C18->Phos Ester Bond Function Function: Interface Stabilization Zeta Potential Modulation Phos->Function

Figure 1: Amphiphilic architecture of Stearyl Phosphate showing the C18 lipophilic tail and polar phosphate head.

Part 2: Safety Assessment & Hazard Profile (SDS Analysis)

GHS Classification & Toxicology

While stearyl alcohol is benign, the phosphate ester functionality renders CAS 39471-52-8 corrosive in its free acid form. It acts as a strong acid on mucous membranes.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).

  • H318: Causes serious eye damage (Eye Dam. 1).[1]

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

Toxicological Data:

  • LD50 (Oral, Rat): ~1,500 mg/kg (Approximation based on phosphate ester analogs).[1]

  • LD50 (Dermal, Rabbit): >2,500 mg/kg.[1]

Handling & Emergency Protocols

Expert Insight: The waxy nature of stearyl phosphate can be deceptive. It adheres to skin and resists simple water washing due to its hydrophobicity.

Protocol for Exposure:

  • Skin Contact: Immediately physically remove bulk solid (scrape, do not wipe). Wash with polyethylene glycol (PEG 400) or ethanol to solubilize the lipid tail, then rinse copiously with soap and water. Water alone may seal the acid against the skin.

  • Eye Contact: Irrigate for 15 minutes. Isotonic saline is preferred over water to prevent osmotic stress on damaged tissue.

  • Spill Management: Do not sweep dry dust (inhalation risk). Dampen with inert oil or glycol, then scoop into corrosive waste containers.

SafetyWorkflow Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Waxy Adhesion) Type->Skin Eye Eye Contact (Corrosive) Type->Eye ActionSkin1 1. Remove Bulk Solid (Do not rub) Skin->ActionSkin1 ActionEye1 Irrigate 15+ mins (Saline preferred) Eye->ActionEye1 ActionSkin2 2. Solubilize: Use PEG-400 or Ethanol ActionSkin1->ActionSkin2 ActionSkin3 3. Wash: Soap + Water ActionSkin2->ActionSkin3

Figure 2: Emergency response workflow emphasizing the solubilization step for lipophilic acid burns.

Part 3: Application in Drug Delivery (Solid Lipid Nanoparticles)

Scientific Rationale

In drug development, Stearyl Phosphate is utilized not just as an emulsifier, but as a Zeta Potential Modifier .

  • Mechanism: At physiological pH (7.4), the phosphate head group is ionized (negative). This creates a repulsive electrostatic layer around lipid nanoparticles (SLNs), preventing aggregation (Ostwald ripening).

  • Advantage: Unlike PEG-lipids, stearyl phosphate is biodegradable via phosphatases, releasing stearyl alcohol (GRAS) and inorganic phosphate.

Experimental Protocol: Anionic SLN Formulation

Objective: Synthesize Solid Lipid Nanoparticles (SLNs) encapsulating a hydrophobic drug (e.g., Curcumin or Ibuprofen) using Stearyl Phosphate as the anionic stabilizer.

Materials:

  • Solid Lipid: Glyceryl Monostearate (GMS) or Stearic Acid (200 mg).

  • Anionic Stabilizer: Stearyl Phosphate (CAS 39471-52-8) (50 mg).

  • Surfactant (Aqueous): Poloxamer 188 or Tween 80 (100 mg).

  • Solvent: Ethanol (2 mL) / Acetone (3 mL).

  • Aqueous Phase: Ultrapure Water (10 mL).

Methodology (Hot Homogenization):

  • Lipid Phase Preparation:

    • Melt GMS and Stearyl Phosphate together at 80°C (approx. 5°C above melting point).

    • Note: The Stearyl Phosphate must be fully dissolved in the lipid melt to ensure uniform surface distribution.

    • Dissolve the hydrophobic drug into this melt.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 in water.[2] Heat to 80°C (matching lipid phase temperature is critical to prevent premature solidification).

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under magnetic stirring (500 RPM).

    • Critical Step: Adjust pH to 7.4 using 0.1M NaOH. This ionizes the Stearyl Phosphate, activating its surfactant properties.

  • High-Shear Homogenization:

    • Process the mixture using an Ultra-Turrax or sonicator probe (20 kHz, 40% amplitude) for 5 minutes.

    • Observation: The mixture should turn from a coarse white emulsion to a translucent nano-dispersion.

  • Cooling & Crystallization:

    • Rapidly cool the dispersion in an ice bath (4°C) to crystallize the lipid core, forming the SLNs.

  • Characterization:

    • Measure Particle Size (DLS) and Zeta Potential.

    • Target: Size < 200 nm; Zeta Potential < -30 mV (indicating stability provided by Stearyl Phosphate).

SLN_Workflow Lipid Lipid Phase (80°C) GMS + Stearyl Phosphate + Drug Mix Pre-Emulsion (Magnetic Stirring) Lipid->Mix Water Aqueous Phase (80°C) Water + Poloxamer Water->Mix pH pH Adjustment (NaOH to pH 7.4) *Activates Phosphate* Mix->pH Shear High Shear Homogenization (Sonication) pH->Shear Cool Rapid Cooling (4°C) (Lipid Crystallization) Shear->Cool Final Stable SLNs (Zeta < -30mV) Cool->Final

Figure 3: Fabrication workflow for Solid Lipid Nanoparticles using Stearyl Phosphate.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Phosphoric acid, octadecyl ester - Substance Details. Substance Registry Services. Retrieved from [Link][3]

  • Greenbook. (2015). Safety Data Sheet: Phosphate Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Stearyl Phosphate - Global Substance Registration System (GSRS). Retrieved from [Link]

Sources

Molecular weight and structure of octadecyl phosphate monoester

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

Octadecyl phosphate monoester (ODP), also known as Stearyl Phosphate, is an amphiphilic organophosphorus compound critical to surface engineering and lipid-based drug delivery systems. Unlike its di-ester counterpart, the monoester possesses two acidic protons, granting it unique pH-responsive behavior and superior metal-oxide binding capabilities.

This guide addresses the primary challenge in ODP utilization: Purity . Commercial samples are frequently mixtures of mono- (


) and di-octadecyl (

) phosphates. For high-precision applications—such as Self-Assembled Monolayers (SAMs) on medical devices or Lipid Nanoparticle (LNP) stabilization—isolating the monoester is non-negotiable.
Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of ODP lies in its strict amphiphilicity. The 18-carbon saturated tail provides robust hydrophobic packing (Van der Waals forces), while the phosphate head group facilitates electrostatic interactions or covalent bonding with metal oxides.

1.1 Structural Specifications
ParameterDataNotes
IUPAC Name Octadecyl dihydrogen phosphate
CAS Number 2958-09-0 Distinct from Di-ester (CAS 39471-52-8)
Formula

Molecular Weight 350.48 g/mol Exact Mass: 350.2586
pKa Values

|

Behaves as a strong acid at neutral pH
Solubility Soluble in THF,

(w/ heat), MeOH/Benzene
Insoluble in water (forms liposomes/micelles)
Critical Packing Cylindrical/ConeFavors bilayer or micelle depending on pH
1.2 The Impurity Problem: Mono- vs. Di-Ester

Researchers must distinguish between the target monoester and the common di-ester byproduct.

FeatureMono-Ester (Target)Di-Ester (Impurity)
Structure 1 Tail, 2 Acidic Protons2 Tails, 1 Acidic Proton
MW ~350.5 g/mol ~602.9 g/mol
Surface Activity High (Small headgroup area)Lower (Steric hindrance)
Binding Mode Bidentate/Tridentate (Strong)Monodentate (Weak)
Part 2: Synthesis & Purification Protocols[7]

To obtain Pharma-Grade ODP, the Phosphorus Oxychloride (


) Method  is superior to the Phosphorus Pentoxide (

) route, as it minimizes di-ester formation when

is used in excess.
2.1 Synthesis Workflow (High-Fidelity Protocol)
  • Reagents: 1-Octadecanol (

    
    ), 
    
    
    
    , Triethylamine (TEA), Anhydrous THF or Toluene.
  • Critical Control Point: Maintain temperature

    
     during addition to prevent di-ester formation.
    

SynthesisWorkflow Reactants 1-Octadecanol + Excess POCl3 Inter Intermediate: Octadecyl Dichlorophosphate Reactants->Inter 0°C, TEA -HCl Hydrolysis Hydrolysis (Ice Water) Inter->Hydrolysis H2O Product Crude Mixture (Mono + trace Di) Hydrolysis->Product

Figure 1: Selective synthesis pathway favoring monoester formation via dichlorophosphate intermediate.

2.2 Purification: The "Salt-Switch" Technique

Standard recrystallization is often insufficient. The most robust purification exploits the solubility difference of the sodium salts.

  • Saponification: Dissolve crude mixture in Ethanol/Water at

    
    . Add NaOH to pH > 11.
    
    • Mechanism:[1] Mono-ester forms a highly soluble Disodium salt (

      
      ). Di-ester forms a monosodium salt which is less soluble or organic-soluble.
      
  • Extraction: Wash the aqueous phase with Hexane.

    • Result: Unreacted alcohol and Di-ester migrate to Hexane. Mono-ester stays in water.

  • Acidification: Acidify aqueous phase with HCl to pH 1.

    • Result: Pure Mono-octadecyl phosphate precipitates as a white solid.

  • Filtration: Collect and dry under vacuum.

Part 3: Surface Engineering (Self-Assembled Monolayers)

ODP forms dense, ordered monolayers on metal oxides (ITO,


, 

) superior to silanes due to hydrolytic stability.
3.1 The T-BAG Protocol (Tethering by Aggregation and Growth)

This method prevents "islanding" and ensures full coverage on Indium Tin Oxide (ITO) or Titanium.

  • Preparation: Clean substrate (Sonication in Acetone -> Isopropanol -> UV/Ozone 20 min).

  • Solution: Prepare 0.1 mM ODP in dry THF.

  • Deposition:

    • Vertically suspend the substrate in the solution.

    • Allow solvent to evaporate slowly (controlled humidity). As the meniscus recedes, the amphiphiles are Langmuir-Blodgett deposited onto the surface.

  • Annealing: Bake at

    
     for 20 mins.
    
    • Causality: Heat drives the condensation reaction (

      
      ), locking the monolayer covalently.
      

SAMFormation Substrate Activated Substrate (Rich in -OH groups) Adsorption Physisorption (H-bonding of Headgroup) Substrate->Adsorption Dip/T-BAG Organization Organization (Van der Waals Tail Packing) Adsorption->Organization Solvent Evap Covalent Chemisorption (Annealing forms P-O-M bonds) Organization->Covalent Heat (120°C)

Figure 2: Mechanism of SAM formation on Metal Oxides. The annealing step is critical for stability.

Part 4: Pharmaceutical Applications (LNP Stabilization)

In drug development, ODP acts as an anionic edge stabilizer .

  • Zeta Potential Modulation: Incorporation of 1-5% mol ODP into Lipid Nanoparticles (LNPs) introduces a negative surface charge (at physiological pH), preventing aggregation via electrostatic repulsion.

  • Endosomal Escape: The phosphate group can facilitate fusion with endosomal membranes in an acidic environment (

    
    ), aiding the release of mRNA/siRNA payloads.
    

Formulation Note: ODP has a high phase transition temperature (


). It must be dissolved in the ethanol phase with other lipids (Cholesterol, DSPC, Ionizable lipid) at 

before mixing with the aqueous buffer.
Part 5: Analytical Characterization[7]

Validating the structure requires distinguishing the monoester from the diester.

5.1

NMR Spectroscopy (The Gold Standard)

Proton NMR is often inconclusive due to overlapping alkyl signals. Phosphorus NMR provides distinct shifts.

  • Solvent:

    
     with small amount of 
    
    
    
    (to solubilize).
  • Expected Shifts (relative to

    
    ): 
    
    • Mono-ester:

      
       to 
      
      
      
      ppm (typically a triplet if H-coupled, singlet if decoupled).
    • Di-ester:

      
       to 
      
      
      
      ppm (Shielded relative to mono).
    • Note: Shifts are pH and concentration-dependent. Spiking with a standard is recommended.

5.2 Mass Spectrometry (ESI-MS)

Operate in Negative Ion Mode (ESI-).

  • Target Ion:

    
     at 
    
    
    
    .
  • Dimer Ion:

    
     often seen at 
    
    
    
    .
  • Validation: Absence of peak at

    
     confirms removal of di-ester impurity.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20268, Octadecyl phosphate. Retrieved from [Link]

  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society.[2] (Describes the T-BAG and annealing protocols for phosphate esters).

  • Quinones, R., et al. (2024). Surface Modification of Metal Oxides with Organophosphorus Monolayers. (General reference for P-O-M bonding mechanisms).

Sources

Technical Whitepaper: Mono-stearyl vs. Di-stearyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and functional distinctions between Mono-stearyl Phosphate (MSP) and Di-stearyl Phosphate (DSP).

Critical Parameters for Formulation & Drug Delivery

Executive Summary: The Structural Divergence

In pharmaceutical and cosmetic development, "Stearyl Phosphate" is rarely a single molecular entity. It is typically a reaction mixture dominated by two distinct species: Mono-stearyl phosphate (MSP) and Di-stearyl phosphate (DSP) .

While often co-formulated, their thermodynamic behaviors are diametrically opposed. MSP functions as a high-HLB anionic surfactant favoring micellar assembly and oil-in-water (O/W) emulsification. DSP behaves as a lipophilic structural lipid (similar to ceramides or phospholipids), favoring bilayer formation and inverse structures. Understanding this dichotomy is critical for stabilizing Lipid Nanoparticles (LNPs), controlling viscosity in topical rheology, and validating raw material purity.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the Critical Packing Parameter (CPP) , a dimensionless value that predicts the geometry of self-assembly.

Comparative Physicochemical Profile
FeatureMono-stearyl Phosphate (MSP) Di-stearyl Phosphate (DSP)
CAS Number 2958-09-03037-89-6
Molecular Formula C₁₈H₃₉O₄PC₃₆H₇₅O₄P
Molecular Weight ~350.5 g/mol ~603.0 g/mol
Lipophilic Tail(s) Single C18 ChainDouble C18 Chains
Ionizable Head Group Phosphate (2 Acidic Protons)Phosphate (1 Acidic Proton)
pKa (Approx) pKa₁ ≈ 1.6, pKa₂ ≈ 6.5pKa ≈ 1.6
HLB (Griffin) High (~10–12 depending on salt)Low (~2–4)
Solubility Water-dispersible (pH > 7); Soluble in hot alcoholsOil-soluble; Insoluble in water
Packing Parameter < 1/3 (Cone Shape)~ 1 (Cylinder Shape)
Dominant Assembly Spherical MicellesLamellar Bilayers / Vesicles
The Packing Parameter Conundrum

The geometric shape of the molecule dictates the supramolecular structure.

  • MSP (Cone): The large polar head group relative to the single tail volume forces curvature, leading to micelles . High concentrations of MSP can destabilize bilayers by acting as a detergent.

  • DSP (Cylinder): The two bulky stearyl tails balance the head group area. This geometry is thermodynamically compatible with planar bilayers (lamellar phase), making DSP an excellent stabilizing agent for liposomes and LNPs, preventing drug leakage.

Synthesis & Impurity Logic

Understanding the synthesis is crucial because commercial "Stearyl Phosphate" is almost always a mixture. The ratio depends on the phosphorylation agent used.[1][2]

Reaction Pathways
  • Phosphorus Pentoxide (

    
    ) Route:  Produces an equimolar mixture of Mono- and Di-esters. This is the standard industrial grade.
    
  • Phosphorus Oxychloride (

    
    ) Route:  Can be steered toward high Mono-ester content but requires hydrolysis steps that may leave residual HCl or inorganic phosphates.
    

SynthesisPathways StearylAlcohol Stearyl Alcohol (C18-OH) Mixture Commercial Mixture (50% MSP / 50% DSP) StearylAlcohol->Mixture + P2O5 (Non-selective) Selective Selective Synthesis (High MSP or DSP) StearylAlcohol->Selective + POCl3 (Stoichiometry Control) P2O5 P2O5 (Phosphorus Pentoxide) P2O5->Mixture POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Selective MSP Mono-stearyl Phosphate (Micelle Former) Mixture->MSP Purification DSP Di-stearyl Phosphate (Bilayer Stabilizer) Mixture->DSP Purification

Figure 1: Synthetic pathways determining the Mono/Di ratio in raw materials.

Pharmaceutical Applications & Formulation Science

Lipid Nanoparticles (LNPs) & Liposomes

DSP is the functional hero here. In LNP development (e.g., mRNA delivery), the stability of the lipid shell is paramount.

  • Role of DSP: DSP mimics the structure of phospholipids (like DSPC) but with a negatively charged phosphate headgroup (at physiological pH). It integrates into the lipid bilayer, increasing rigidity and transition temperature (

    
    ), which reduces premature payload release.
    
  • Role of MSP: Generally considered an impurity in LNP formulations. Its detergent-like properties can create pores in the lipid bilayer, leading to "burst release" of the encapsulated drug.

    • Directive: For LNP synthesis, specify >95% purity DSP .

Topical Emulsions (Creams/Lotions)

MSP/DSP mixtures exhibit synergy.

  • MSP acts as the primary emulsifier, lowering interfacial tension.

  • DSP acts as a "co-surfactant" or structuring agent. It packs between MSP molecules at the interface, thickening the interfacial film and creating a liquid crystalline gel network. This prevents coalescence and provides the "body" or viscosity of the cream.

Analytical Characterization Protocol

Distinguishing and quantifying MSP and DSP requires separation based on polarity.

HPLC-ELSD / CAD Method (Gold Standard)

UV detection is poor due to the lack of chromophores in the stearyl chain. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

  • Mobile Phase B: Methanol/Isopropanol (90:10) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 70% B (Equilibration)

    • 2-15 min: Ramp to 100% B (Elutes MSP first, then DSP).

    • 15-20 min: Hold 100% B.

  • Detection: CAD/ELSD (Gain set to optimize for non-volatile lipids).

Interpretation:

  • MSP: Elutes earlier (more polar).

  • DSP: Elutes later (more hydrophobic).

Mass Spectrometry (LC-MS)

For trace impurity analysis in drug products.

  • Mode: Negative Ion Mode (ESI-).

  • MSP Target Ion:

    
     m/z.
    
  • DSP Target Ion:

    
     m/z.
    

Self-Validating Experimental Workflow

To determine the optimal ratio for your specific drug delivery system, perform the "Interfacial Rigidity Sweep."

Workflow Step1 1. Prepare Stock Solutions (Pure MSP & Pure DSP in Isopropanol) Step2 2. Create Ratios (100:0, 75:25, 50:50, 25:75, 0:100) Step1->Step2 Step3 3. Formulate Emulsion/LNP (Standardized Energy Input) Step2->Step3 Branch1 Topical/Cream Step3->Branch1 Branch2 LNP/Liposome Step3->Branch2 Test1 Measure Viscosity & Storage Modulus (G') (Rheology) Branch1->Test1 Test2 Measure Encapsulation Efficiency & Leakage (Dialysis) Branch2->Test2 Outcome1 High DSP = Higher Viscosity Test1->Outcome1 Outcome2 High DSP = Lower Leakage High MSP = Particle Disruption Test2->Outcome2

Figure 2: Experimental workflow to validate the functional impact of MSP/DSP ratios.

References

  • PubChem. Monostearyl phosphate (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. Distearyl phosphate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lankem Surfactants. Phosphate Esters - An Overview. Available at: [Link] (General reference for phosphate ester synthesis logic).

  • ResearchGate. Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture. Available at: [Link]

Sources

Amphiphilic Properties of Long-Chain Fatty Alcohol Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Long-chain fatty alcohol phosphates (FAPs) represent a class of anionic surfactants defined by a tunable amphiphilic structure consisting of a hydrophobic alkyl tail (typically C


 to C

) and a hydrophilic phosphate head group. Unlike sulfate or carboxylate surfactants, FAPs possess a unique, pH-switchable head group capable of existing in mono-anionic (

) or di-anionic (

) states near physiological pH.

This guide provides a comprehensive analysis of their molecular architecture, synthesis, self-assembly thermodynamics, and applications in advanced drug delivery systems.

Molecular Architecture & Synthesis

The amphiphilic behavior of FAPs is dictated by the balance between the lipophilic alkyl chain and the ionizable phosphate head. The synthesis method critically determines the ratio of mono-alkyl to di-alkyl phosphate species, which profoundly affects the surfactant's packing parameter and solubility.

Synthesis Pathways

Two primary phosphorylation routes are employed: the Phosphorus Oxychloride (


) method and the Phosphorus Pentoxide (

) method.
  • Route A (

    
    ):  Yields high purity mono-alkyl phosphates but requires careful hydrolysis of the intermediate dichlorophosphate.
    
  • Route B (

    
    ):  Industrially common but produces a mixture of mono-esters and di-esters. Di-esters are more hydrophobic and can act as antifoaming agents or structural lipids in vesicles.
    
Visualization of Synthesis Logic

The following diagram illustrates the reaction pathways and the critical hydrolysis step determining the final head-group architecture.

G FattyAlcohol Fatty Alcohol (R-OH) Intermediate1 Mono-dichlorophosphate (R-O-P(O)Cl2) FattyAlcohol->Intermediate1 Route A: +POCl3 (-HCl) Intermediate2 Mixed Anhydrides FattyAlcohol->Intermediate2 Route B: +P2O5 POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Intermediate1 P2O5 P2O5 (Phosphorus Pentoxide) P2O5->Intermediate2 Hydrolysis Hydrolysis (H2O) Intermediate1->Hydrolysis Intermediate2->Hydrolysis MonoMAP Mono-Alkyl Phosphate (MAP) Hydrolysis->MonoMAP Major Product (Route A) DiDAP Di-Alkyl Phosphate (DAP) Hydrolysis->DiDAP Side Product (Route B)

Caption: Reaction pathways for FAP synthesis. Route A favors mono-alkyl specificity; Route B yields mixed MAP/DAP systems.

Physicochemical Characterization

Understanding the physicochemical parameters is essential for predicting formulation stability and bioavailability enhancement.

Ionization and pKa (The "pH Switch")

The phosphate head group is diprotic.

  • pK

    
     (~1.5 - 2.5):  Below this pH, the molecule is non-ionic and insoluble.
    
  • pK

    
     (~6.5 - 7.5):  This is the critical region for drug delivery.
    
    • Mechanism:[1][2] At pH < pK

      
      , the surfactant is mono-anionic. At pH > pK
      
      
      
      , it becomes di-anionic, significantly increasing the hydrophilic head group area (
      
      
      ). This expansion alters the Critical Packing Parameter (CPP) , triggering phase transitions (e.g., from lamellar bilayers to spherical micelles).
Critical Micelle Concentration (CMC) & Krafft Point

The CMC of FAPs is generally lower than their sulfate counterparts due to the ability to form hydrogen bonds between head groups.

PropertySodium Lauryl Phosphate (C12)Cetyl Phosphate (C16)Explanation
CMC (25°C) ~3 - 8 mM~0.01 - 0.1 mMCMC decreases logarithmically with alkyl chain length (

).
Krafft Temp (

)
< 20°C~53°C - 58°C

increases with chain length. C16 requires heating or neutralization (formation of salts) to solubilize.
Counter-ion Effect High sensitivityHigh sensitivityDivalent cations (

) can bridge phosphate heads, causing precipitation (insoluble soap formation).
Experimental Protocol: CMC Determination via Conductivity

Objective: Determine the CMC of Sodium Lauryl Phosphate.

  • Preparation: Prepare a 50 mM stock solution of surfactant in deionized water (pH adjusted to 7.4).

  • Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.

  • Titration:

    • Add stock solution stepwise into a vessel containing pure water under constant stirring.

    • Wait 2 minutes between additions for equilibrium.

  • Measurement: Record specific conductivity (

    
    , 
    
    
    
    ) after each addition.
  • Analysis: Plot

    
     vs. Concentration. The intersection of the two linear regimes (pre-micellar and micellar) defines the CMC.
    

Self-Assembly & Phase Behavior[4][5]

FAPs exhibit rich phase behavior governed by the Packing Parameter (


):


Where

is tail volume,

is head group area, and

is tail length.
pH-Induced Phase Transitions

Because


 changes with ionization state (pH), FAPs can be used to create "smart" delivery systems.
  • pH 5.0 (Skin surface): Lower charge density

    
     Smaller 
    
    
    
    
    
    
    
    
    
    Favors Lamellar Bilayers (Vesicles/Liposomes). This mimics the skin's lipid matrix, enhancing permeation.
  • pH 7.4 (Blood/Cytosol): Higher charge density

    
     Larger 
    
    
    
    
    
    
    
    
    
    Favors Spherical Micelles . This promotes rapid solubilization and release of hydrophobic drugs.
Visualization of Self-Assembly

PhaseBehavior Condition Environmental Trigger (pH Increase) State2 State B: Di-anionic (pH ~7.4) Large Head Area (a0) Packing Parameter < 0.5 Condition->State2 Deprotonation State1 State A: Mono-anionic (pH ~5) Small Head Area (a0) Packing Parameter ~ 1 Structure1 Lamellar Phase (Vesicles/Bilayers) State1->Structure1 Self-Assembly Structure1->Condition Titration Structure2 Micellar Phase (Spherical/Rod-like) State2->Structure2 Repulsion & Curvature

Caption: pH-driven morphological transition of FAPs from stable bilayers to fast-release micelles.

Applications in Drug Delivery[2][3][6][7]

Permeation Enhancement

Long-chain FAPs (e.g., Cetyl Phosphate) are structurally analogous to the ceramides and phospholipids found in the Stratum Corneum.

  • Mechanism: They insert into the intercellular lipid matrix. The phosphate head group creates a hydration defect, while the alkyl chain fluidizes the rigid lipid packing, facilitating the transdermal transport of APIs (Active Pharmaceutical Ingredients).

Solid Lipid Nanoparticles (SLN)

FAPs are used as co-emulsifiers in SLNs to stabilize the interface between the solid lipid core and the aqueous phase. Their high Krafft point (for C16/C18) ensures they remain solid-like at room temperature, preventing particle coalescence.

References

  • Imokawa, G., et al. (1997). Stratum corneum lipids: the effect of aging and the seasons..

  • Kokubo, T., et al. (2000). Interaction of surfactants with the skin: Changes in the surface properties of the stratum corneum..

  • Hargreaves, A. (2003). Chemical Formulation: An Overview of Surfactant Based Chemical Preparations Used in Everyday Life. Royal Society of Chemistry.
  • Tadros, T. F. (2014). An Introduction to Surfactants..

  • Benita, S. (2005).

Sources

The Solubility of Stearyl Phosphate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Physicochemical Behavior of Stearyl Phosphate in Organic and Aqueous Systems

Introduction: The Versatile Role of Stearyl Phosphate in Advanced Formulations

Stearyl phosphate, the monoester of stearyl alcohol and phosphoric acid, is a multifaceted ingredient widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1] Its utility stems from its amphiphilic nature, possessing a long, lipophilic C18 alkyl chain and a polar, hydrophilic phosphate head group. This structure imparts excellent emulsifying, stabilizing, and surfactant properties, making it a critical component in the formulation of creams, lotions, and other delivery systems.[2][3] In its free acid form, stearyl phosphate typically presents as a white, waxy solid.[2] A thorough understanding of its solubility characteristics in both organic solvents and water is paramount for researchers, scientists, and drug development professionals to effectively harness its potential in creating stable and efficacious products. This guide provides a comprehensive technical overview of the principles governing the solubility of stearyl phosphate, methodologies for its quantitative assessment, and practical insights for its application.

The Duality of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[4] Stearyl phosphate's molecular architecture, with its distinct lipophilic and hydrophilic regions, results in a dual solubility profile that is highly dependent on the nature of the solvent and the physicochemical conditions of the system.

The Lipophilic Dominance in Organic Solvents

The substantial 18-carbon stearyl chain renders stearyl phosphate predominantly lipophilic.[4] This long hydrocarbon tail readily interacts with non-polar and weakly polar organic solvents through van der Waals forces. Consequently, stearyl phosphate in its free acid form is generally soluble in a variety of organic solvents.[2][5] The extent of its solubility in these solvents is a critical factor in processes such as purification, and the formulation of non-aqueous or lipid-based delivery systems.

The Challenge of Aqueous Solubility and the Role of pH

In its non-ionized, free acid state, the large, non-polar alkyl chain of stearyl phosphate significantly hinders its interaction with the highly polar water molecules, leading to its general insolubility in water.[2] However, the presence of the ionizable phosphate head group provides a mechanism to modulate its aqueous solubility.

By increasing the pH of the aqueous medium through the addition of a base, the phosphate group can be deprotonated, forming a negatively charged phosphate anion. This process of neutralization introduces strong ion-dipole interactions between the charged head group and water molecules, significantly enhancing the water solubility of the molecule.[2] This pH-dependent solubility is a key characteristic that can be exploited in formulation design. Furthermore, an increase in temperature can also contribute to a greater aqueous solubility of the neutralized salt form.[2]

Predicting and Quantifying Solubility: Theoretical and Practical Approaches

A precise understanding of a surfactant's solubility is often quantified by its Hydrophilic-Lipophilic Balance (HLB). The HLB value is an indicator of the relative influence of the hydrophilic and lipophilic portions of the molecule. For a C20-22 alkyl phosphate mixture containing stearyl phosphate, an estimated HLB value is in the range of 9-12.[6] This value suggests that it is suitable for use as an oil-in-water (o/w) emulsifier.

While qualitative predictions provide a useful starting point, quantitative data is essential for precise formulation development. The following sections outline a comprehensive experimental protocol for the determination of stearyl phosphate solubility in various organic solvents.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle, the expected solubility trend of stearyl phosphate in its free acid form across different classes of organic solvents is summarized in the table below. It is anticipated that solubility will be highest in non-polar and weakly polar solvents and will decrease with increasing solvent polarity.

Solvent Class Solvent Example Predicted Solubility Primary Intermolecular Forces
Non-Polar AromaticTolueneHighvan der Waals
Non-Polar AliphaticHexaneHighvan der Waals
HalogenatedChloroformHighvan der Waals, Dipole-Dipole
EthersDiethyl EtherModerate to HighDipole-Dipole, van der Waals
KetonesAcetoneModerateDipole-Dipole, van der Waals
EstersEthyl AcetateModerateDipole-Dipole, van der Waals
Polar ProticEthanolLow to ModerateHydrogen Bonding (disrupted by alkyl chain)
Polar ProticMethanolLowHydrogen Bonding (disrupted by alkyl chain)
Polar AproticDimethyl SulfoxideLow to ModerateDipole-Dipole
Aqueous Water Insoluble (as free acid) Hydrogen Bonding

This table presents predicted qualitative solubility trends. Experimental verification is necessary for quantitative assessment.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key stages in the experimental determination of stearyl phosphate solubility.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis prep_start Add excess stearyl phosphate to solvent equilibration Equilibrate at constant temperature with agitation (24-72h) prep_start->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant through a chemically inert filter (e.g., PTFE) centrifugation->filtration dilution Accurately dilute the saturated filtrate filtration->dilution analysis Analyze phosphate concentration via Molybdenum Blue spectrophotometric method dilution->analysis calculation Calculate solubility from concentration and dilution factor analysis->calculation

Figure 1. Experimental workflow for determining the solubility of stearyl phosphate.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol details a reliable method for determining the equilibrium solubility of stearyl phosphate in a given organic solvent.

1. Materials and Equipment:

  • High-purity stearyl phosphate

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with solvent-resistant caps

  • Centrifuge

  • Glass syringes

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Reagents for Molybdenum Blue method (Ammonium molybdate, ascorbic acid, sulfuric acid)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of stearyl phosphate to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. For a waxy solid like stearyl phosphate, this may take between 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for a short period to allow the undissolved solid to settle.

    • For complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw the supernatant (the saturated solution) using a glass syringe.

    • Filter the supernatant through a chemically inert syringe filter into a clean, pre-weighed vial. This step ensures the removal of any fine, suspended particles.

  • Quantitative Analysis (Molybdenum Blue Method):

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the phosphate concentration within the linear range of the spectrophotometric assay.

    • Prepare a series of standard solutions of known stearyl phosphate concentrations.

    • Following a validated Molybdenum Blue protocol, react the diluted samples and standards with an acidic molybdate solution, followed by reduction with ascorbic acid to form a colored phosphomolybdate complex.[7][8][9]

    • Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance (typically around 880 nm) using a UV-Vis spectrophotometer.[7]

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of phosphate in the diluted sample from the calibration curve.

  • Data Reporting:

    • Calculate the concentration of stearyl phosphate in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

    • Always report the temperature at which the solubility was determined, as solubility is temperature-dependent.[10]

The Interplay of Molecular Structure and Solvent Properties

The following diagram illustrates the key molecular interactions that govern the solubility of stearyl phosphate in different solvent environments.

G stearyl_phosphate Stearyl Phosphate Molecule lipophilic_tail Lipophilic Stearyl Chain (C18) stearyl_phosphate->lipophilic_tail Dominant Feature hydrophilic_head Hydrophilic Phosphate Head (-OPO3H2) stearyl_phosphate->hydrophilic_head Polar Feature non_polar_solvent Non-Polar Solvent (e.g., Hexane) lipophilic_tail->non_polar_solvent Strong van der Waals Interactions polar_solvent Polar Solvent (e.g., Water) lipophilic_tail->polar_solvent Weak Interactions (Hydrophobic Effect) hydrophilic_head->non_polar_solvent Weak Interactions hydrophilic_head->polar_solvent Potential for H-Bonding/Ion-Dipole (but outweighed by tail) soluble Soluble non_polar_solvent->soluble Result insoluble Insoluble (as free acid) polar_solvent->insoluble Result

Figure 2. Molecular interactions influencing stearyl phosphate solubility.

Conclusion: A Foundation for Rational Formulation Design

The solubility of stearyl phosphate is a critical parameter that dictates its functionality and application in diverse formulations. While it exhibits favorable solubility in a range of organic solvents due to its long alkyl chain, its aqueous solubility is limited in its free acid form but can be significantly enhanced through neutralization of the phosphate group. This technical guide has provided a theoretical framework for understanding these solubility characteristics, alongside a detailed, practical protocol for their quantitative determination. By applying these principles and methodologies, researchers, scientists, and drug development professionals can make informed decisions in the selection of appropriate solvent systems and the design of robust and effective delivery systems, ultimately leading to the development of superior pharmaceutical and cosmetic products.

References

  • Stearyl Phosphate - Cosmetic Ingredients Guide. (2026, February 6). Vertex AI Search.
  • c20-22 alkyl phosphate/ stearyl phosph
  • EXPERIMENT 1 DETERMIN
  • An In-depth Technical Guide to the Solubility of Stearyl Arachidate in Common Organic Solvents. (2025, December). BenchChem.
  • Analysis of the aqueous solubility of trialkyl phosphates, dialkyl alkylphosphonates, dialkylphosphites and alkyl dialkylphosphin
  • Safety Assessment of Alkyl Phosph
  • Inclusion Complexes of Stearyl Glycyrrhetinate with γ‑Cyclodextrin and Cyclodextrin-Based Metal–Organic Frameworks: Solid-State Characterization and Improved Solubility in Fasted-State Simulated Intestinal Fluid. (2025, October 22). PMC.
  • Solubility of Paraffin Wax in Pure Hydrocarbons. Scribd.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025, November 28).
  • List of Oils and Emulsifiers with HLB Values.
  • What are the HLB values of commonly used emulsifiers and the best way to select them? (2024, August 23). BOC Sciences.
  • HBL-values. Magis Pharma.
  • Solubility of paraffin wax(58-60) in organic solvents and non polar solvents? (2018, March 18).
  • STEARYL PHOSPH
  • Solubility for Common Extractable Compounds. Eurofins.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014, August 22). LCGC North America.
  • Official Monographs for Part II / Stearyl Alcohol 1059. JP.
  • Solubilities of phosphates and other sparingly soluble compounds: progress report. GovInfo.
  • Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. (2024, April 15). PubMed.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Experimental Measurement and Thermodynamic Modeling of the Wax Disappearance Temperature (WDT) for a Quaternary System of Normal Paraffins. (2022, May 13). PMC.
  • HLB Values of Common Surfactants. Scribd.
  • Solubility D
  • STEARYL PHOSPH
  • Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. Taylor & Francis Online.
  • Stearyl Alcohol. Pharmaceutical Press.
  • Buy Cetearyl phosphate | 90506-73-3. (2024, August 10). Smolecule.
  • Description and Rel
  • ESTIMATION OF ETHANOL /WATER SOLUBILITY PROFILES. University of Arizona.
  • Formulating a heat- and shear-labile drug in an amorphous solid dispersion. (2021, July 17). Pharma Excipients.
  • METHODS FOR DETERMINATION OF PHOSPHATE AND TOTAL PHOSPHORUS IN PRECIPITATION AND PARTICULATE M
  • Phase Solubility Diagrams of Cocrystals Are Explained by Solubility Product and Solution Complexation.
  • Effect of temperature and residence time of calcination phosphate on the chemical reactivity: Application to the case of Bouchan. Scientific.Net.
  • A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. (2026, January 12).
  • Spectrophotometric determination of phosphate in matrices from sequential leaching of sediments. Archimer.
  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus
  • Spectrophotometric analysis of phosphate concentration in agricultural soil samples and water samples using molybdenum blue method. SciSpace.

Sources

Hydrolytic Stability of Phosphate Ester Surfactants: A Mechanistic & Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphate ester surfactants occupy a unique niche in pharmaceutical and industrial formulation due to their dual nature: they are robust enough to survive high-alkaline processing (unlike carboxylic esters) yet possess specific lability windows that allow for biodegradation or prodrug activation.

This guide analyzes the hydrolytic stability of these surfactants, distinguishing between monoesters and diesters . It provides a validated


P NMR protocol for stability tracking and connects these chemical behaviors to drug delivery applications.

Part 1: The Mechanistic Landscape

The hydrolytic stability of phosphate esters is not binary; it is a function of pH-dependent ionization states which dictate the reaction pathway. Unlike sulfate esters (which hydrolyze via S-O bond cleavage) or carboxylic esters (C-O cleavage), phosphate esters can undergo cleavage at either the P-O or C-O bond depending on the mechanism.

Monoester vs. Diester Kinetics

The most critical insight for a formulation scientist is the Westheimer Effect : Phosphate monoesters are significantly more labile than diesters at intermediate pH (pH 3–7), despite diesters appearing sterically more accessible to nucleophiles.

  • Monoesters (The Dissociative Pathway): At pH values near their first pKa (~1.5–2.0) and second pKa (~6.0–7.0), the monoanion species predominates. This species can self-catalyze hydrolysis via an intramolecular proton transfer from the phosphate -OH to the ester oxygen, creating a good leaving group (alcohol) and a highly reactive metaphosphate intermediate (

    
    ).
    
  • Diesters (The Associative Pathway): Diesters lack the free hydroxyl group required for intramolecular catalysis. They must rely on external nucleophilic attack (usually

    
     or 
    
    
    
    ) on the phosphorus atom. This is an associative
    
    
    mechanism, which is energetically more demanding and thus slower.
The pH Stability Profile
  • Acidic (pH < 2): Both species degrade, but monoesters degrade faster via C-O scission if the alkyl group can form a stable carbocation.

  • Neutral/Mildly Acidic (pH 3–7): Monoesters are unstable (half-lives can be hours to days depending on temperature); Diesters are highly stable.

  • Alkaline (pH > 9): Both are remarkably stable. The anionic charge repulsion protects the phosphorus center from nucleophilic attack by hydroxide ions.

Mechanistic Visualization

The following diagram illustrates the divergent hydrolysis pathways that dictate stability.

HydrolysisPathways Mono Phosphate Monoester (Monoanion) TS_Mono Transition State (Intramolecular H-Transfer) Mono->TS_Mono Rapid (pH 4) Di Phosphate Diester TS_Di Transition State (Associative Attack) Di->TS_Di Slow (Requires OH-) Meta Metaphosphate Intermediate (PO3-) TS_Mono->Meta Elimination Prod_Di Monoester + Alcohol TS_Di->Prod_Di Hydrolysis Prod_Mono H3PO4 + Alcohol Meta->Prod_Mono + H2O (Fast)

Caption: Divergent hydrolytic pathways. Monoesters utilize a rapid intramolecular mechanism (top), while diesters require slower external nucleophilic attack (bottom).

Part 2: Structural Determinants of Stability

Beyond the headgroup, the hydrophobic tail and linkage chemistry significantly alter half-life (


).
Ethoxylation (PEGylation)

Adding Ethylene Oxide (EO) groups between the alkyl chain and the phosphate group (e.g., Polyoxyethylene alkyl ether phosphates) generally increases hydrolytic stability compared to direct alkyl phosphates.

  • Steric Hindrance: The PEG chain provides a steric shield around the phosphorus center.

  • Inductive Effect: The ether oxygen atoms are electron-withdrawing, which can slightly alter the electrophilicity of the phosphorus, but the primary stabilizer is the distance placed between the leaving group and the hydrophobic core.

Comparative Stability Data

The table below summarizes general stability trends derived from kinetic data in surfactant literature.

Surfactant ClassDominant Species at pH 7Hydrolysis MechanismRelative Stability (pH 4)Relative Stability (pH 10)
Alkyl Phosphate Monoester Monoanion (

)
Intramolecular (Dissociative)Low (

days)
High
Alkyl Phosphate Diester Anion (

)
Associative (

)
Very High (

years)
High
PEGylated Monoester MonoanionIntramolecularModerateHigh
Phospholipid (Natural) ZwitterionEnzymatic (Phospholipase)High (Chemical) / Low (Enzymatic)Moderate

Part 3: Validated Analytical Protocol ( P NMR)

While HPLC is common, it often requires derivatization for phosphate esters or suffers from poor retention of polar degradation products. Quantitative


P NMR (qNMR)  is the self-validating gold standard because it separates signals based on phosphorus environment (Mono vs. Di vs. Free Acid) without background interference.
The "Self-Validating" qNMR Workflow

Why this works: Phosphorus-31 has 100% natural abundance. By using "Inverse Gated Decoupling," we suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integration is directly proportional to molar concentration.

Protocol Steps:
  • Sample Preparation:

    • Dissolve 20–50 mg of surfactant in 0.6 mL of deuterated solvent.

    • Solvent Choice: Use

      
       with high pH buffer (pH > 10) to ensure all species are fully ionized and peaks are sharp, OR use 
      
      
      
      / Methanol-d4 (4:1) for lipophilic esters.
  • Internal Standard:

    • Add a precise amount of Triphenyl Phosphate (TPP) (approx. -18 ppm) or Trimethyl Phosphate (approx. 3 ppm).

    • Crucial: The standard must have a

      
       relaxation time similar to the analyte or a sufficiently long delay must be used.
      
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus. For phosphates, set
      
      
      seconds.
    • Scans: 64–128 scans are usually sufficient due to high sensitivity.

  • Data Processing:

    • Apply exponential line broadening (lb = 1.0–3.0 Hz).

    • Phase and baseline correct manually.

    • Integrate regions:

      • Diesters: -0.5 to -1.5 ppm

      • Monoesters: 0.0 to 4.0 ppm (pH dependent)

      • Free Phosphoric Acid: ~0 ppm (shift varies strongly with pH)

Analytical Logic Flow

NMRProtocol Sample Surfactant Sample (Time Point t) Prep Dissolve in D2O/EDTA (pH > 10 to sharpen peaks) Sample->Prep Std Add Internal Std (Triphenyl Phosphate) Prep->Std Acq Acquire 31P NMR (Inverse Gated Decoupling) Std->Acq d1 > 10s Process Integration Acq->Process Result Calculate Molar Ratio: Mono : Di : Free Acid Process->Result

Caption: Quantitative 31P NMR workflow. High pH buffer is used to simplify chemical shifts and sharpen peaks.

Part 4: Drug Development Context

For researchers in drug delivery, the hydrolytic instability of phosphate esters is often a feature , not a bug.

Prodrug Activation (Fosphenytoin Model)

Phosphate ester prodrugs (e.g., Fosphenytoin) utilize the phosphate group to increase aqueous solubility.

  • In Vitro Stability: High stability is required in the vial (formulated at pH 8–9).

  • In Vivo Activation: Upon injection, alkaline phosphatases (enzymes) rapidly cleave the phosphate ester. This is an enzymatic acceleration of the monoester hydrolysis pathway described in Part 1.

  • Formulation Note: If formulating a phosphate prodrug, avoid acidic buffers (citrate/acetate at pH < 5) as this will trigger the autocatalytic monoester degradation, precipitating the insoluble parent drug.

Lipid-Based Delivery (LNP/Liposomes)

Phospholipids (diesters) are the backbone of Lipid Nanoparticles (LNPs).

  • Shelf-life Threat: The primary degradation pathway is the hydrolysis of the carboxylic ester at the sn-1 or sn-2 position (producing lysolipids), rather than the phosphate headgroup itself.

  • Phosphate Stability: The phosphate diester bond in phospholipids is extremely stable chemically. However, researchers must monitor for "lyso" generation using the NMR protocol above, as lysolipids act as potent detergents that can destabilize the LNP structure.

References

  • Westheimer, F. H. (1987). "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178. Link

  • Kamei, S., et al. (2018). "Hydrolytic Stability of Polyoxyethylene Alkyl Ether Phosphates." Journal of Surfactants and Detergents.

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Stella, V. J. (1996). "Prodrugs as therapeutics." Expert Opinion on Therapeutic Patents, 6(12). (Focus on Fosphenytoin stability). Link

  • Bauer, K. N., et al. (2020).[1] "Polyphosphoester Surfactants as General Stealth Coatings for Polymeric Nanocarriers."[1] Macromolecules. (Demonstrates 31P NMR degradation tracking). Link

Sources

Advanced Biocompatibility and Formulation Dynamics of Stearyl Phosphate in Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of Lipid Nanoparticles (LNPs), Solid Lipid Nanoparticles (SLNs), and lipophilic prodrugs requires excipients that balance structural integrity with physiological compatibility. Stearyl phosphate (SP)—also referred to as octadecyl dihydrogen phosphate—and its dialkyl derivative, distearyl phosphate (DSP), have emerged as critical anionic lipid components in advanced drug delivery systems (DDS). This whitepaper synthesizes the physicochemical rationale, biocompatibility profile, and formulation methodologies of stearyl phosphate, providing actionable, field-proven insights for formulation scientists.

Molecular Architecture and Physicochemical Rationale

To utilize stearyl phosphate effectively, one must understand the causality between its molecular structure and its macroscopic behavior in a colloidal suspension.

Stearyl phosphate consists of a hydrophilic phosphate headgroup and a saturated 18-carbon (C18) hydrophobic tail. When integrated into a lipid bilayer or SLN matrix, the C18 chain provides robust hydrophobic anchoring via van der Waals interactions with adjacent lipids (such as DSPC or cholesterol). The phosphate headgroup remains hydrated at the aqueous interface, imparting a strong negative surface charge (zeta potential).

Why is this critical?

  • Colloidal Stability: The anionic charge induces electrostatic repulsion between nanoparticles, preventing Ostwald ripening and aggregation during storage.

  • Membrane Rigidity: Distearyl phosphate exhibits a high phase transition temperature (

    
    ) of approximately 72°C[1]. At physiological temperature (37°C), the hydrocarbon chains exist in a highly ordered, rigid gel phase. This rigidity is intentionally exploited in formulation to prevent the premature leakage of encapsulated hydrophilic active pharmaceutical ingredients (APIs) in the bloodstream[1].
    

Biocompatibility and Toxicological Profile

As an application scientist, I approach biocompatibility not as a binary "safe or toxic" metric, but as a function of route, concentration, and enzymatic environment.

Cellular Toxicity and Dermal/Oral Safety

Extensive safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have demonstrated that alkyl phosphates, including stearyl phosphate, exhibit low systemic toxicity in single-dose and repeated oral studies[2]. In vitro assays utilizing human keratinocytes (HaCaT) and murine macrophages (RAW 264.7) indicate that SP-stabilized nanoemulsions remain non-toxic at concentrations up to 100 µg/mL[3]. Furthermore, these formulations do not trigger pro-inflammatory cytokine cascades, making them highly suitable for topical, oral, and localized delivery systems[3].

Hemocompatibility and Parenteral Limitations

The primary constraint of stearyl phosphate in intravenous (IV) formulations is its potential for hemolytic toxicity. Because SP is an anionic surfactant, free (unbound) SP molecules can act analogously to lysolipids. They can intercalate into the phospholipid bilayer of erythrocytes (red blood cells), disrupting membrane curvature and causing cell lysis. For example, while the prodrug AraC-5′-(n-stearyl phosphate) showed excellent oral efficacy, its strong hemolytic toxicity precluded its use in parenteral therapy[4].

Formulation Countermeasure: To mitigate hemolysis in IV applications, SP must be tightly complexed within a stable lipid bilayer (e.g., using high molar ratios of cholesterol to stabilize the membrane) or utilized as a covalently bound prodrug that undergoes controlled intracellular cleavage.

Biodegradation Pathways

Stearyl phosphate and its derivatives are biodegradable. The phosphoester bonds are susceptible to hydrolysis and enzymatic cleavage by endogenous phosphodiesterases and phosphatases[5]. The degradation yields naturally occurring, non-toxic byproducts: stearyl alcohol and inorganic phosphate, which are readily metabolized or excreted.

G A Stearyl Phosphate Prodrug (e.g., Cytarabine Ocfosfate) B Cellular Internalization (Endocytosis) A->B Cellular Uptake C Peroxisomal Oxidation (Two-Carbon Degradation) B->C Lipid chain shortening D Phosphodiesterase Cleavage C->D Enzymatic action E Active Nucleoside (Cytarabine) D->E Therapeutic Efficacy F Stearyl Alcohol + Phosphate (Non-toxic Clearance) D->F Metabolic Clearance

Figure 1: Intracellular enzymatic degradation pathway of stearyl phosphate prodrugs.

Applications in Advanced Drug Delivery

Lipophilic Prodrug Conjugation

A landmark application of stearyl phosphate is in the synthesis of lipophilic prodrugs to overcome poor oral bioavailability and rapid enzymatic degradation of parent drugs. A prime example is Cytarabine ocfosfate (YNK01) , a stearyl phosphate diester of the leukemia drug cytarabine[5].

  • The Rationale: Cytarabine is highly polar and rapidly deactivated by cytidine deaminase. By conjugating it with stearyl phosphate, the molecule becomes lipophilic, allowing it to bypass nucleoside transport deficiencies and enabling oral administration[5]. Once absorbed, it undergoes successive two-carbon degradation in peroxisomes before releasing the active drug[5].

Solid Lipid Nanoparticles (SLNs) and Liposomes

In SLNs, stearyl phosphate acts as a co-emulsifier and charge-modifier. By embedding the stearyl tail into the solid lipid core (e.g., cetyl palmitate), the phosphate group remains on the surface. This creates a highly negative zeta potential (typically < -30 mV), which provides electrostatic stabilization and enhances the encapsulation efficiency of cationic drugs via ion-pairing.

Quantitative Data Summaries

The following tables synthesize critical physicochemical and biocompatibility metrics to guide formulation design.

Table 1: Comparative Physicochemical Properties of Alkyl Phosphates

CompoundCarbon ChainPhase Transition (

)
Primary DDS ApplicationStructural Role
Monostearyl Phosphate C18 (Single)~55°CSLNs, NanoemulsionsAnionic surfactant, surface charge modifier
Distearyl Phosphate (DSP) C18 (Double)~72°C[1]Thermosensitive LiposomesBilayer rigidity, prevents drug leakage[1]
Dicetyl Phosphate (DCP) C16 (Double)~65°CTopical LiposomesEnhanced skin permeation[2]

Table 2: Biocompatibility & Toxicity Thresholds

Assay / MetricCell Line / ModelObservation / ThresholdReference
In Vitro Cytotoxicity RAW 264.7, HaCaT>90% viability at

100 µg/mL
[3]
Oral Toxicity (LD50) Murine / Rat> 2.0 g/kg (Generally safe)[2]
Hemolysis Human ErythrocytesHigh toxicity for free C18-phosphates[4]
Zeta Potential Formulated LNPs-28 mV to -55 mV (Optimal stability)[4],[3]

Experimental Methodologies: Formulation and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the generation of SP-integrated LNPs and the critical hemocompatibility screening required prior to in vivo application.

Protocol A: Formulation of SP-Integrated LNPs via Microfluidic Mixing

Objective: To formulate size-controlled, electrostatically stable LNPs encapsulating a hydrophilic API.

  • Lipid Phase Preparation: Dissolve Distearoylphosphatidylcholine (DSPC), Cholesterol, and Stearyl Phosphate in anhydrous ethanol at a molar ratio of 55:40:5. Causality: The 5% molar inclusion of SP is sufficient to impart a stabilizing negative charge without compromising the packing geometry of the DSPC/Cholesterol bilayer.

  • Aqueous Phase Preparation: Dissolve the hydrophilic API in a low-ionic-strength buffer (e.g., 10 mM Citrate buffer, pH 6.0).

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic herringbone mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Causality: Rapid mixing shifts the solvent polarity faster than lipid assembly, forcing homogeneous nanoprecipitation and trapping the API in the aqueous core.

  • Dialysis and Purification: Dialyze the suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove residual ethanol and unencapsulated API.

  • Physicochemical QC: Measure Dynamic Light Scattering (DLS) and Zeta Potential. Acceptable criteria: Z-average < 120 nm, PDI < 0.15, Zeta Potential < -30 mV.

Protocol B: Hemocompatibility (Hemolysis) Assay

Objective: To validate that the SP-integrated LNPs do not disrupt erythrocyte membranes, ensuring parenteral safety.

  • Erythrocyte Isolation: Collect fresh human or murine blood in EDTA tubes. Centrifuge at 500 × g for 5 minutes. Wash the red blood cell (RBC) pellet three times with 1X PBS until the supernatant is clear. Resuspend to a 2% (v/v) RBC solution in PBS.

  • Sample Incubation: In a 96-well V-bottom plate, mix 100 µL of the 2% RBC suspension with 100 µL of the LNP formulation at various concentrations (e.g., 10, 50, 100, 500 µg/mL lipid).

  • System Controls (Critical):

    • Negative Control: 100 µL PBS (0% hemolysis).

    • Positive Control: 100 µL 1% Triton X-100 (100% hemolysis).

  • Incubation & Centrifugation: Incubate the plate at 37°C for 1 hour under gentle agitation. Centrifuge at 1000 × g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer 100 µL of the supernatant to a flat-bottom plate. Measure absorbance at 540 nm (free hemoglobin) using a microplate reader.

  • Calculation:

    
    . Threshold: Formulations exhibiting >5% hemolysis are deemed unsafe for systemic IV administration.
    

Workflow Step1 Lipid Phase Preparation (SP + Chol + DSPC) Step3 Microfluidic Mixing (Rapid Nanoprecipitation) Step1->Step3 Step2 Aqueous Phase (API in Buffer) Step2->Step3 Step4 Dialysis & Purification (Remove free API/EtOH) Step3->Step4 Self-Assembly Step5 Physicochemical QC (DLS, Zeta Potential) Step4->Step5 Buffer Exchange Step6 In Vitro Biocompatibility (Hemolysis & MTT) Step5->Step6 Validation

Figure 2: End-to-end workflow for SP-LNP formulation and validation.

Conclusion

Stearyl phosphate and its derivatives are highly versatile excipients in the nanomedicine toolkit. By leveraging its C18 hydrophobic tail for structural anchoring and its phosphate head for electrostatic stabilization, formulators can design highly stable LNPs and SLNs. While its hemolytic potential necessitates careful formulation design for intravenous use, its excellent biodegradability and low cellular toxicity make it a premier choice for oral prodrugs, topical nanoemulsions, and targeted drug delivery systems.

References

  • Benchchem. Distearyl phosphate | 3037-89-6 - Benchchem.
  • Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Phosphates as Used in Cosmetics.
  • SciSpace. Development of cytarabine prodrugs and delivery systems for leukemia treatment.
  • ResearchGate. NANOSUSPENSIONS TECHNOLOGY IN DRUG DELIVERY – A REVIEW.
  • ResearchGate. Accelerated Stability and Moisturizing Capacity of Emulsions Presenting Lamellar Gel Phase Obtained from Brazilian Natural Raw Material.

Sources

Methodological & Application

Application Note: Selective Synthesis of Octadecyl Phosphate using Phosphorus Pentoxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octadecyl phosphate (ODP) is a critical anionic surfactant and lipid component used in liposomal drug delivery systems, self-assembled monolayers (SAMs), and corrosion inhibition. While high-purity ODP is commercially available, in-house synthesis allows for custom isotopic labeling and cost-effective scale-up. This guide details a robust protocol for synthesizing ODP using phosphorus pentoxide (


). Unlike phosphorus oxychloride (

) methods, which generate corrosive HCl gas and require stoichiometric bases, the

route is "atom-economical" but historically suffers from poor selectivity (yielding mixtures of mono- and di-esters). This protocol introduces a controlled hydrolysis and solvent-fractionation workflow to achieve >95% mono-ester purity.

Chemical Principles & Mechanism

The Reactivity of Phosphorus Pentoxide

Phosphorus pentoxide exists as the dimer


 with an adamantane-like cage structure. It is a potent dehydrating agent that reacts exothermically with alcohols. The reaction is not a simple substitution but a sequence of ring-opening phosphorylations.
  • Nucleophilic Attack: The hydroxyl group of 1-octadecanol attacks a phosphorus atom in the

    
     cage, breaking a P-O-P anhydride bond.
    
  • Formation of Polyphosphates: Continued reaction yields complex condensed phosphates (pyrophosphates and tripolyphosphates) with alkyl chains attached.

  • Hydrolysis (The Critical Step): These P-O-P bonds are unstable to water. Adding water after the initial reaction hydrolyzes these linkages, liberating the terminal phosphate esters.

Selectivity Challenge: The reaction naturally produces an equimolar mixture of mono-octadecyl phosphate (MAP) and di-octadecyl phosphate (DAP) if stoichiometry is not controlled.

  • Mono-Ester Favorability: Achieved by using a molar excess of

    
     or specific solvent dispersion, followed by rigorous hydrolysis.
    
Reaction Pathway Diagram[1]

ReactionMechanism P4O10 P4O10 (Cage Structure) Inter Alkyl-Polyphosphates (P-O-P Bridged Intermediates) P4O10->Inter Ring Opening (Exothermic) ROH 4 x Octadecanol (ROH) ROH->Inter Mono Mono-Octadecyl Phosphate (Major Product) Inter->Mono Hydrolysis (Cleaves P-O-P) Di Di-Octadecyl Phosphate (Side Product) Inter->Di Incomplete Selectivity H3PO4 Phosphoric Acid (Byproduct) Inter->H3PO4 Water H2O (Hydrolysis) Water->Inter

Caption: Mechanistic pathway from P4O10 cage opening to hydrolyzed phosphate esters.[1][2]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Octadecanol (Stearyl Alcohol), >98% purity (MW: 270.49 g/mol ).

    • Phosphorus Pentoxide (

      
      ), reagent grade powder. Note: Highly hygroscopic.
      
    • Solvents: n-Heptane (HPLC grade), Toluene, Ethanol.

    • Deionized Water.

  • Equipment:

    • 3-Neck Round Bottom Flask (500 mL) with mechanical stirrer (overhead stirring is preferred over magnetic due to viscosity).

    • Reflux condenser with drying tube (

      
      ).
      
    • Temperature probe/controller.

    • Addition funnel (for solids or solvent).

Synthesis Procedure (Solvent-Free Melt Method)

This method maximizes concentration to drive kinetics, using the molten alcohol as the solvent.

Step 1: Preparation of the Melt

  • Charge 27.0 g (0.1 mol) of 1-octadecanol into the flask.

  • Heat to 75°C until fully molten.

  • Initiate vigorous stirring (300-400 RPM).

Step 2: Addition of


 
  • Weigh 7.1 g (0.05 mol) of

    
    . Note: This is a 2:1 Alcohol:P molar ratio, theoretically favoring the mono-ester if hydrolysis is complete.
    
  • Critical Safety: Add

    
     in small portions (approx. 1 g each) over 30 minutes. The reaction is exothermic . Monitor temperature; do not exceed 95°C to prevent charring/discoloration.
    
  • Observation: The mixture will turn viscous and potentially light yellow.

  • After addition, stir at 85°C for 4 hours .

Step 3: Hydrolysis

  • Cool the reaction mass to 60°C.

  • Add 2.0 mL of water dropwise. Caution: Exothermic hydrolysis of anhydride bonds.

  • Raise temperature to 80°C and stir for 1 hour. This step ensures all pyrophosphate intermediates (

    
    ) are cleaved into orthophosphates.
    
Purification (The "Acid-Base" Extraction)

Separating Mono-alkyl (MAP) from Di-alkyl (DAP) phosphates relies on their differential solubility in organic solvents and the water solubility of their salts.

Workflow Diagram:

Purification Crude Crude Reaction Mixture (Mono, Di, H3PO4, ROH) Dissolve Dissolve in Heptane (60°C) Crude->Dissolve Wash1 Wash with Warm Water Dissolve->Wash1 AqPhase1 Aqueous Phase (H3PO4 removed) Wash1->AqPhase1 OrgPhase1 Organic Phase (Mono, Di, ROH) Wash1->OrgPhase1 Recryst Recrystallization (Cool to 4°C) OrgPhase1->Recryst Filter Filtration Recryst->Filter Solid Precipitate: Mono-Octadecyl Phosphate Filter->Solid Filtrate Filtrate: Di-Ester + Unreacted Alcohol Filter->Filtrate

Caption: Purification workflow exploiting solubility differences in Heptane.

Detailed Purification Steps:

  • Removal of

    
    :  Dissolve the crude waxy solid in 150 mL of n-Heptane  at 60°C. Wash twice with 50 mL of warm (50°C) deionized water. Phosphoric acid partitions into the water; long-chain phosphates remain in the organic layer.
    
  • Isolation of Mono-Ester:

    • Dry the Heptane layer over anhydrous

      
      .
      
    • Slowly cool the solution to 4°C (refrigerator) or 0°C (ice bath).

    • Mono-octadecyl phosphate is significantly less soluble in cold alkanes than the di-ester or unreacted alcohol. It will precipitate as a white crystalline powder.

  • Filtration: Filter the precipitate and wash with cold hexane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Characterization & Quality Control

NMR Spectroscopy

This is the definitive method for assessing the Mono/Di ratio.

  • Solvent:

    
     with a drop of 
    
    
    
    (to improve solubility) or
    
    
    .
  • Reference: 85%

    
     (external standard, 0 ppm).
    
SpeciesChemical Shift (

, ppm)
Multiplicity (Proton Coupled)
Phosphoric Acid (

)
0.0Singlet
Mono-Octadecyl Phosphate +0.5 to +2.5Triplet (

Hz)
Di-Octadecyl Phosphate -0.5 to -1.5Quintet (often broad)
Pyrophosphates (Impurity) -10 to -12Doublet

Acceptance Criteria: Product should show a major peak at ~1-2 ppm. Integration of Mono:Di should be >95:5.

Potentiometric Titration

Titrate a sample (dissolved in Ethanol/Water) with 0.1 N NaOH.

  • Mono-Ester: Shows two inflection points (First eq. point at pH ~4.5, second at pH ~9.5).

  • Di-Ester: Shows only one inflection point (pH ~5.0).

  • Calculation: The volume difference between the first and second equivalence points quantifies the mono-ester content.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Brown Product Reaction temp >100°C; Localized overheating.Use an oil bath with strict temp control. Add

slower.
Gummy Reaction Mass Aggregation of

powder.
Use high-torque mechanical stirring. Disperse

in a small amount of inert oil (e.g., mineral oil) before addition.
High Di-Ester Content Insufficient

; Incomplete hydrolysis.
Ensure 2:1 Alcohol:

ratio. Increase hydrolysis time at 80°C.
Low Yield Product lost in filtrate during recrystallization.Cool to -20°C for maximum recovery, though this may precipitate impurities.

References

  • Industrial Synthesis of Alkyl Phosphates

    • Title: Synthesis of alkyl phosphates and investigation of their surface-active properties.[3][4]

    • Source: ResearchGate / Proceedings of Universities Applied Chemistry.
    • URL:[Link]

  • Mechanistic Insights & Hydrolysis

    • Title: Synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide dispersed in 10# machine oil.
    • Source: ResearchG
    • URL:[Link]

  • NMR Characterization Standards

    • Title: 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.[5]

    • Source: TriLink BioTechnologies.
  • Title: Process for purification of phosphoric mono esters (US Patent 4670575A).

Sources

Application Note: Stearyl Phosphate as an Internal Antistatic Agent in Polymeric Pharmaceutical Packaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the realm of pharmaceutical packaging and drug delivery systems—such as dry powder inhalers (DPIs) and solid oral dose blister packs—electrostatic charge accumulation presents a critical formulation challenge. Static charge can induce active pharmaceutical ingredient (API) cling to polymer walls, severely compromising dose uniformity and aerosolization efficiency[1].

To mitigate this, stearyl phosphate (octadecyl phosphate), an anionic surfactant, is deployed as a highly effective internal antistatic agent[2]. Unlike ethoxylated amines, which may chemically interact with sensitive APIs or cause polymer discoloration, stearyl phosphate offers excellent thermal stability and chemical inertness. By compounding this additive directly into polyolefin matrices (e.g., polyethylene, polypropylene), scientists can engineer a controlled migration to the polymer surface.

Stearyl phosphate operates via a thermodynamic "bloom" mechanism[3]. The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 aliphatic tail anchors the molecule within the hydrophobic polymer matrix. Over time, thermodynamic incompatibility drives the additive to the polymer-air interface. At the surface, the highly polar phosphate headgroup aligns outward, establishing hydrogen bonds with atmospheric water molecules. This microscopic moisture layer provides a pathway for ionic conduction, lowering the surface resistivity and allowing static charges to bleed away safely without causing a rapid electrostatic discharge (ESD) event.

Mechanism A Polymer Matrix (Hydrophobic) C Migration / Blooming (Thermodynamic Drive) A->C Post-Molding B Stearyl Phosphate Addition B->A Melt Blending D Surface Accumulation (Phosphate Heads Out) C->D Surface Segregation E Moisture Attraction (H-Bonding) D->E Ambient Humidity F Charge Dissipation (Conductive Layer) E->F Decreased Resistivity

Mechanism of stearyl phosphate migration and electrostatic charge dissipation in polymers.

Material Selection and Quantitative Parameters

To ensure consistent antistatic performance without degrading the polymer's mechanical properties, precise loading concentrations and environmental controls are required. The table below summarizes the critical quantitative parameters for formulating with stearyl phosphate.

ParameterOptimal Range / ValueMechanistic Causality / Notes
Loading Concentration 0.1% – 1.5% (w/w)Ensures sufficient surface coverage. >1.5% causes excessive blooming (greasy surface) and compromises polymer tensile strength.
Target Surface Resistivity



Optimal dissipative range. Prevents rapid electrostatic discharge sparking while effectively bleeding static charge[4].
Conditioning Humidity 12% RH and 50% RHAntistatic efficacy is moisture-dependent. Testing at 12% RH validates performance in stringent, dry pharmaceutical environments.
Extrusion Temperature 180°C – 220°CMust align with the melt flow index of the base resin (e.g., PP) while remaining below the thermal degradation point of the phosphate ester.
Electrification Time 60 secondsAllows the polarization current to stabilize within the dielectric matrix, yielding a steady-state resistance reading[5].

Experimental Protocols

Protocol 1: Melt Compounding and Sample Preparation

Objective: To uniformly disperse stearyl phosphate into a polyolefin matrix to create a homogenous antistatic masterbatch.

Step-by-Step Methodology:

  • Resin Drying: Pre-dry the base polymer resin (e.g., Polypropylene homopolymer pellets) at 80°C for 4 hours in a desiccant dryer. Causality: Removing residual moisture prevents hydrolytic degradation of the polymer chains during high-temperature extrusion.

  • Pre-mixing: Mechanically blend 99.0 g of PP resin with 1.0 g of stearyl phosphate powder (yielding a 1.0% w/w loading) in a high-shear mixer for 5 minutes.

  • Melt Extrusion: Feed the pre-mixed blend into a co-rotating twin-screw extruder. Set the temperature profile from hopper to die at 180°C / 190°C / 200°C / 210°C. Causality: The high shear and graduated thermal profile ensure homogenous dispersion of the additive without causing thermal degradation.

  • Pelletizing & Molding: Quench the extruded strand in a water bath, pelletize, and subsequently injection-mold the pellets into 4-inch diameter flat disks (thickness: 2 mm) for electrical testing.

  • Self-Validation Check (Quality Control): Perform Thermogravimetric Analysis (TGA) on a 10 mg sample of the extrudate. The weight loss profile must confirm that the stearyl phosphate did not volatilize during the 210°C compounding step.

Protocol 2: Surface Resistivity Measurement (per ASTM D257)

Objective: To quantify the static dissipative properties of the molded polymer disks using standard industry practices[4].

Step-by-Step Methodology:

  • Environmental Conditioning: Place the molded disks in a controlled environmental chamber at 23°C ± 3°C and 50% Relative Humidity (RH) for 48 hours. Causality: Stearyl phosphate requires time to migrate to the surface and equilibrate with ambient moisture to form the conductive layer[6].

  • Electrode Setup: Clean the concentric ring electrode assembly (e.g., Keithley 6517B Electrometer with an 8009 Resistivity Test Fixture) with isopropyl alcohol to remove surface contaminants.

  • Sample Placement: Position the 4-inch polymer disk between the central disk electrode and the concentric conductive ring. Apply a standard 2.5 kg mass to ensure uniform contact pressure across the testing area.

  • Electrification: Apply a direct current (DC) test voltage of 500 V for exactly 60 seconds[5]. Causality: The 60-second electrification time allows the polarization current to stabilize, providing an accurate steady-state resistance reading.

  • Calculation: Record the surface resistance (

    
    ) in ohms. Calculate surface resistivity (
    
    
    
    ) using the geometric conversion factor of the electrode (typically
    
    
    , expressed as
    
    
    ).
  • Self-Validation Check (System Integrity): Prior to testing the compounded disks, test a virgin PP control disk (0% additive). The control must yield a resistivity

    
    . If the control reads lower, the testing apparatus is contaminated or the ambient humidity is out of specification, rendering the system invalid.
    

Workflow A 1. Resin & Additive Preparation B 2. Twin-Screw Melt Extrusion A->B C 3. Injection Molding (4-inch Disks) B->C D 4. Environmental Conditioning (23°C, 50% RH, 48h) C->D E 5. ASTM D257 Testing (500V DC, 60s) D->E F 6. Data Analysis (Surface Resistivity) E->F

Experimental workflow for compounding and testing antistatic polymer formulations.

Troubleshooting Insights

  • Inconsistent Resistivity Across the Sample: If surface resistivity varies significantly across different zones of the disk, the additive dispersion during twin-screw extrusion was inadequate. To resolve this, increase the screw speed to enhance shear mixing, or utilize a pre-compounded masterbatch approach.

  • Loss of Antistatic Property Post-Washing: If the sample loses its antistatic nature after surface abrasion or washing, it indicates the active stearyl phosphate layer was physically removed. Because it is an internal migrating additive, it will naturally replenish over time, but the sample must undergo a re-equilibration period in the conditioning chamber before re-testing.

References

  • [4] Title: Surface Resistivity Testing As Per ASTM D257 | Source: Kiyo R&D Center and Laboratory | URL:[Link]

  • [1] Title: Antistatic Agents for Static-Free Packaging | Source: GreyB | URL:[Link]

  • [5] Title: DC Current Surface and Volume Resistivity - ASTM D257 | Source: Lucideon | URL:[Link]

  • [6] Title: Antistatic Additives for Polymers: How They Work | Source: ESD Plastics | URL: [Link]

  • [3] Title: 2011 Additives Handbook | Source: PCI Magazine | URL:[Link]

  • [2] Title: Octadecyl phosphate C18P | Source: Jiangsu Jinkailun Textile Technology Co., Ltd. | URL: [Link]

Sources

Application Note: Preparation of Tocosomes using Octadecyl Phosphate Carriers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tocosomes are a distinct class of bioactive nanocarriers composed primarily of Tocopheryl Phosphates (TP) and Di-Tocopheryl Phosphates (T2P).[1][2][3][4][5] Unlike conventional liposomes, which rely on phospholipids, tocosomes utilize the amphiphilic properties of phosphorylated Vitamin E to form bilayers.[3]

This guide details the preparation of tocosomes using Octadecyl Phosphate (ODP) as a critical structural carrier. ODP, a long-chain (C18) monoalkyl phosphate, acts as an anionic co-surfactant. Its inclusion is strategic:

  • Zeta Potential Modulation: ODP imparts a high negative surface charge, preventing vesicle aggregation via electrostatic repulsion.

  • Membrane Packing: The C18 alkyl chain of ODP interdigitates with the phytyl tails of Tocopheryl Phosphate, increasing the membrane transition temperature (

    
    ) and reducing leakage of encapsulated cargo.
    
Mechanism of Formation

The formation of ODP-stabilized tocosomes relies on the Critical Packing Parameter (CPP) . Both TP and ODP possess geometries that, when hydrated at pH > 7.0 (above their pKa), favor the formation of lamellar phases (


) rather than micelles.

TocosomeAssembly cluster_membrane Membrane Architecture Ingredients Ingredients: 1. Tocopheryl Phosphate (TP) 2. Octadecyl Phosphate (ODP) 3. Cholesterol (Stabilizer) Hydration Hydration (pH 7.4) Ionization of Phosphate Heads Ingredients->Hydration Heat > 60°C SelfAssembly Self-Assembly Hydrophobic Effect + Electrostatic Repulsion Hydration->SelfAssembly Critical Vesicle Conc. (CVC) Tocosome Stable Tocosome (ODP-Anchored Bilayer) SelfAssembly->Tocosome Annealing ODP_Action ODP Role: Increases Packing Density Enhances Zeta Potential SelfAssembly->ODP_Action

Figure 1: Mechanistic pathway of ODP-stabilized tocosome formation. The ionization of phosphate groups is the trigger for bilayer curvature.

Experimental Protocols

We present two validated methods. Method A (Mozafari Method) is recommended for scalability and non-toxicity (solvent-free).[3] Method B (Thin-Film Hydration) is provided for researchers requiring precise lipid film characterization.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Alpha-Tocopheryl Phosphate (TP): High purity (>95%).

  • Octadecyl Phosphate (ODP): Structural carrier/stabilizer.

  • Cholesterol: Membrane stiffening agent (optional but recommended).

  • Buffer: PBS (pH 7.[6]4) or HEPES. Note: pH must be alkaline enough to ionize the phosphate groups.

  • Equipment: Hotplate stirrer, Nitrogen gas stream (for Method B), Probe Sonicator (optional for sizing).

Formulation Matrix (Self-Validating Ratios)

To ensure reproducibility, adhere to the following molar ratios. The high ODP content necessitates the 60°C processing temperature.

ComponentMolar RatioFunction
Tocopheryl Phosphate (TP) 7Primary bilayer former; Bioactive
Octadecyl Phosphate (ODP) 2Anionic Carrier; Charge stabilizer
Cholesterol 1Modulates fluidity; Prevents leakage
Total Lipid Conc. 10-20 mMOptimal for vesicle formation
Protocol A: The Mozafari Method (Recommended)

A scalable, solvent-free technique that minimizes ingredient degradation.[3]

Step-by-Step Procedure:

  • Pre-heating:

    • Place the hydration buffer (PBS, pH 7.4) in a beaker on a hotplate stirrer.

    • Heat to 60°C (Must be above the phase transition temperature of ODP).

    • Add glycerol (3% v/v) to the buffer to enhance viscosity and stability.

  • Ingredient Addition:

    • Add the Octadecyl Phosphate (ODP) powder directly to the hot buffer under magnetic stirring (approx. 800 rpm). Allow to disperse fully (solution may appear cloudy).

    • Add Tocopheryl Phosphate (TP) and Cholesterol.[4]

  • Vesiculation (Shear & Heat):

    • Increase stirring speed to 1000-1200 rpm .

    • Maintain temperature at 60°C for 45-60 minutes .

    • Observation: The mixture should transition from a coarse dispersion to a homogeneous, translucent colloidal suspension as vesicles form.

  • Annealing:

    • Turn off the heat but maintain slow stirring (200 rpm).

    • Allow the suspension to cool gradually to room temperature over 1 hour. This "annealing" step allows the ODP and TP chains to pack defect-free.

  • Nitrogen Purging (Optional):

    • Briefly purge the headspace with nitrogen to prevent oxidation of the tocopherol moiety during storage.

Protocol B: Thin-Film Hydration (Traditional)

Best for encapsulating hydrophobic drugs within the bilayer.

Step-by-Step Procedure:

  • Solubilization:

    • Dissolve TP, ODP, and Cholesterol in a mixture of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

    • Note: ODP solubility in chloroform is limited; mild heating (40°C) may be required.

  • Film Formation:

    • Attach the flask to a Rotary Evaporator.

    • Evaporate solvent at 45°C under reduced pressure (vacuum) until a dry, thin film forms on the flask wall.

    • Keep under vacuum for an additional 2 hours to remove trace solvents.

  • Hydration:

    • Add pre-heated PBS (pH 7.4, 65°C ) to the flask.

    • Rotate the flask at ambient pressure (no vacuum) in a water bath at 65°C.

    • Critical Step: The film must peel off and disperse. Vortex vigorously for 5 minutes if necessary.

  • Sizing (Downstream Processing):

    • The resulting vesicles will be Multilamellar Vesicles (MLVs).

    • To obtain Small Unilamellar Vesicles (SUVs), extrude through polycarbonate membranes (200 nm pore size) or probe sonicate (5 cycles, 30s on/off) while keeping the sample above 50°C.

Characterization & Quality Control

A valid tocosome batch using ODP carriers must meet the following criteria.

ParameterMethodTarget SpecificationLogic/Causality
Particle Size DLS (Dynamic Light Scattering)100 - 300 nmTypical range for cellular uptake and stability.
Polydispersity Index (PDI) DLS< 0.3Indicates a uniform vesicle population.
Zeta Potential Electrophoretic Mobility< -40 mV Critical: ODP is anionic. A value less negative than -30mV suggests ODP did not integrate or precipitate.
Encapsulation Efficiency HPLC / Dialysis> 60%Measures the carrier capacity of the system.
Workflow Visualization: Quality Control

QC_Workflow cluster_tests Validation Steps Sample Tocosome Suspension Zeta Zeta Potential (Target: < -40mV) Sample->Zeta Size DLS Size/PDI (Target: < 300nm) Sample->Size Microscopy TEM/SEM (Verify Morphology) Sample->Microscopy Decision Batch Release? Zeta->Decision Size->Decision Microscopy->Decision Pass PASS Proceed to Application Decision->Pass All Specs Met Fail FAIL Re-optimize Temp/pH Decision->Fail Aggregation or Low Charge

Figure 2: Decision tree for validating ODP-Tocosome batches.

Troubleshooting Guide

Issue 1: Precipitation / White Flakes

  • Cause: The temperature during hydration was below the phase transition of Octadecyl Phosphate, or the pH was too low (< 7.0).

  • Solution: Ensure the buffer is pH 7.4 or higher. Re-heat the mixture to 70°C and stir vigorously. ODP requires ionization to act as a surfactant.

Issue 2: Low Zeta Potential (e.g., -10 mV)

  • Cause: Poor incorporation of ODP into the bilayer.

  • Solution: Increase the annealing time. Ensure the solvent evaporation (Method B) was thorough, as residual solvent can disrupt packing.

Issue 3: Gelation

  • Cause: Concentration of ODP is too high (>30 mol%), leading to rigid gel formation rather than vesicles.

  • Solution: Reduce ODP ratio to 20% or less. Add more Cholesterol to disrupt the rigid packing.

References

  • Mozafari, M. R., et al. (2017). "Tocosome: A novel drug delivery system containing phospholipids and tocopheryl phosphates."[1][4] International Journal of Pharmaceutics. (Note: Seminal paper defining Tocosomes).

  • Mappamundi, (2025). "Tocosome: A Cutting-Edge Drug Delivery Platform Combining Phospholipids and Tocopheryl Phosphates." The Bioscan.

  • Roberts, M., et al. (2018). "Surfactant Effects on Lipid-Based Vesicles Properties."[7] Journal of Pharmaceutical Sciences. (Grounding for surfactant/ODP mechanism).

  • Kang, K. H., et al. (2007). "Phase Behavior and Spontaneous Vesicle Formation in Aqueous Solutions of Anionic Ammonium Dodecyl Sulfate and Cationic Octadecyl Trimethyl Ammonium Chloride Surfactants." Bulletin of the Korean Chemical Society.[8] (Reference for alkyl phosphate vesicle behavior).

  • Zarrabi, A., et al. (2020). "Nanoliposomes and Tocosomes as Multifunctional Nanocarriers for the Encapsulation of Nutraceutical and Dietary Molecules." Molecules.

Sources

Advanced Protocol: Surface Modification of Titanium with Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for functionalizing titanium (Ti) and titanium alloy (Ti-6Al-4V) surfaces with Octadecyl Phosphate (ODP) self-assembled monolayers (SAMs).[1][2][3][4] Unlike silanization, which relies on hydrolytically unstable Si-O-Ti bonds, phosphate-based modification leverages the strong affinity of the phosphate headgroup for metal oxides, forming robust Ti-O-P coordination bonds. This protocol addresses the specific challenges of using phosphate esters (C-O-P linkage) versus phosphonates (C-P linkage), optimizing for monolayer density, hydrolytic stability, and biocompatibility.

Scientific Rationale & Mechanism

Why Octadecyl Phosphate?

Titanium dioxide (TiO₂) surfaces are naturally hydrophilic and prone to biofouling. Modification with Octadecyl Phosphate introduces a long alkyl chain (


), rendering the surface hydrophobic and passivated.
  • Binding Affinity: The phosphate headgroup (

    
    ) acts as an anchoring agent, coordinating with Lewis acidic Ti(IV) sites on the surface.
    
  • Stability Profile: While phosphonates (C-P) are often cited for maximum thermal stability, phosphate esters (C-O-P) offer a distinct advantage in biodegradability and precursor availability for drug delivery applications. However, researchers must note that the C-O-P ester linkage is more susceptible to hydrolysis than the C-P bond of phosphonates under extreme pH conditions.

Mechanism of Binding

The formation of the SAM occurs through a condensation reaction between the amphiphilic phosphate molecules and the surface hydroxyl groups (Ti-OH) of the native oxide layer.

Reaction Stages:

  • Physisorption: Hydrogen bonding between the phosphate -P(O)(OH)₂ group and surface Ti-OH.

  • Chemisorption: Condensation reaction releasing water, forming monodentate, bidentate, or tridentate coordination.

  • Organization: Van der Waals interactions between the

    
     alkyl chains drive the formation of a semi-crystalline, packed monolayer.
    
Visualizing the Surface Chemistry

The following diagram illustrates the transition from the native oxide surface to the functionalized SAM, highlighting the coordination modes.

SAM_Mechanism cluster_0 Phase 1: Native Surface cluster_1 Phase 2: SAM Formation cluster_2 Phase 3: Covalent Anchoring Ti_Surface Titanium Substrate (TiO2 Layer) Ti_OH Surface Hydroxyls (Ti-OH) Ti_Surface->Ti_OH Oxidation Physisorption Physisorption (H-Bonding) Ti_OH->Physisorption ODP_Sol Octadecyl Phosphate (In Solution) ODP_Sol->Physisorption Condensation Condensation (-H2O) Physisorption->Condensation Activation Energy Monodentate Monodentate Binding (1 Ti-O-P) Condensation->Monodentate Bidentate Bidentate Binding (2 Ti-O-P) Condensation->Bidentate Tridentate Tridentate Binding (3 Ti-O-P) Condensation->Tridentate

Figure 1: Mechanistic pathway of Octadecyl Phosphate binding to TiO₂ surfaces, evolving from physisorption to stable coordination complexes.

Materials & Equipment

CategoryItemSpecification/Notes
Reagents Octadecyl Phosphate>98% purity (ensure it is the mono-ester, not phosphonic acid).
Tetrahydrofuran (THF)Anhydrous, inhibitor-free (Primary solvent).
EthanolAbsolute, HPLC grade (Alternative solvent).
Deionized Water18.2 MΩ·cm (Milli-Q).[1]
Substrates Titanium Discs/FoilsGrade 2 (CP-Ti) or Grade 5 (Ti-6Al-4V).
Equipment Ultrasonic BathFor cleaning and dissolution.
Vacuum OvenFor annealing (up to 120°C).
Nitrogen StreamFor drying samples.[5]
Plasma CleanerFor surface activation (Optional but recommended).

Experimental Protocol

Phase 1: Substrate Pre-treatment (Critical)

The quality of the SAM is strictly limited by the cleanliness and hydroxylation state of the substrate.

  • Mechanical Polishing: Polish Ti samples with SiC paper (up to 2000 grit) followed by colloidal silica suspension (0.04 µm) to achieve a mirror finish (

    
     nm).
    
  • Solvent Cleaning: Sonicate sequentially in:

    • Acetone (10 min)

    • Ethanol (10 min)

    • DI Water (10 min)

  • Activation (Hydroxylation):

    • Method A (Piranha Etch): Immerse in 7:3

      
       (30%) for 10 min. (Warning: Highly Corrosive/Explosive) . Rinse copiously with DI water.
      
    • Method B (UV/Ozone): Expose to UV/Ozone for 20–30 min. This removes organic contaminants and maximizes surface -OH groups.

    • Recommendation: Method B is preferred for safety and preserving surface topography.

Phase 2: SAM Deposition
  • Solution Preparation:

    • Dissolve Octadecyl Phosphate in THF (or Ethanol) to a concentration of 0.5 mM to 1.0 mM .

    • Note: Phosphate esters can be less soluble than phosphonic acids. Mild sonication (40°C) may be required.

  • Incubation:

    • Immerse the activated Ti substrates vertically into the solution.

    • Time: 24 to 48 hours.

    • Temperature: Room Temperature (20–25°C).

    • Optimization: To accelerate kinetics and improve ordering, the solution can be heated to 50–60°C, but solvent evaporation must be controlled (use a reflux setup or sealed vessel).

  • Rinsing:

    • Remove samples and rinse thoroughly with the pure solvent (THF/Ethanol) to remove physisorbed multilayers.

    • Rinse briefly with DI water.

    • Dry under a stream of Nitrogen (

      
      ).
      
Phase 3: Post-Deposition Annealing (Curing)

Annealing drives the condensation reaction to completion, converting hydrogen bonds into covalent Ti-O-P bonds.

  • Place samples in a vacuum oven or on a hot plate.

  • Heat at 120°C for 2–4 hours .

  • Allow to cool to room temperature slowly.

    • Why 120°C? This temperature is sufficient to remove coordinated water molecules without degrading the alkyl chain (which degrades >200°C).

Characterization & Validation

To ensure the protocol was successful, the following metrics should be verified:

TechniqueParameterExpected Outcome (Successful SAM)Interpretation
Contact Angle Static Water Angle105° – 115° Indicates hydrophobic

-terminated surface. <90° suggests poor coverage.
XPS P 2p SignalPeak at ~133 eV Confirms presence of Phosphate.
XPS C 1s SignalC-C peak dominantHigh intensity indicates dense alkyl packing.
AFM Roughness (

)
Minimal change vs. bare TiSAM should follow surface topography; large spikes indicate multilayers/aggregates.
Stability Test SonicationNo change in Contact AngleAfter 10 min sonication in solvent, stable CA confirms covalent bonding.

Workflow Diagram

Protocol_Workflow cluster_prep Pre-treatment cluster_dep Deposition cluster_post Post-Processing start Start: Ti Substrate clean Solvent Clean (Acetone/EtOH/H2O) start->clean activate Activation (UV/Ozone or Piranha) clean->activate incubate Incubation (24-48h @ RT) activate->incubate sol Prep Solution (1mM ODP in THF) sol->incubate rinse Rinse & Dry (Remove Physisorbed) incubate->rinse anneal Anneal (120°C, 2h) rinse->anneal end Functionalized Ti anneal->end

Figure 2: Step-by-step experimental workflow for Octadecyl Phosphate SAM formation.

Troubleshooting & Optimization

  • Issue: Low Contact Angle (<90°)

    • Cause: Incomplete monolayer formation or surface contamination.

    • Solution: Increase incubation time or ensure the Ti surface was freshly activated (hydrophilic) immediately before immersion. Check solvent purity.

  • Issue: Haze or Visible Residue

    • Cause: Multilayer formation due to excess physisorption.

    • Solution: Enhance the rinsing step. Use sonication during the post-dip rinse (1-2 mins) to strip loosely bound molecules.

  • Issue: Poor Stability in PBS

    • Cause: Lack of covalent bonding.

    • Solution: Ensure the annealing step (120°C) is performed. Without heat, the phosphate may only be hydrogen-bonded.

References

  • Gawalt, E. S., et al. (2001). "Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium." Langmuir, 17(19), 5736-5738. Link

  • Mani, G., et al. (2008). "Stability of Self-Assembled Monolayers on Titanium and Gold."[6][7][8] Langmuir, 24(13), 6774-6784.[6] Link

  • Tosatti, S., et al. (2002). "Self-Assembled Monolayers of Dodecyl and Hydroxy-dodecyl Phosphates on Both Smooth and Rough Titanium and Titanium Oxide Surfaces."[5] Langmuir, 18(9), 3537-3548.[5] Link

  • Adden, N., et al. (2006). "Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces." Langmuir, 22(19), 8197-8204. Link

  • Ayre, W. N., et al. (2016). "Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications." Applied Surface Science. Link[2]

Sources

High-Performance Corrosion Inhibition using Stearyl Phosphate Self-Assembled Monolayers on Carbon Steel

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the protocol for evaluating Stearyl Phosphate (SP) as a corrosion inhibitor for carbon steel. Unlike traditional toxic inorganic inhibitors (chromates, nitrites), SP represents a class of "green" amphiphilic inhibitors that function via the formation of Self-Assembled Monolayers (SAMs) .

The hydrophobic stearyl tail (


) provides a dense physical barrier against electrolyte diffusion, while the phosphate head group (

) ensures strong chemisorption to the iron oxide surface. This protocol applies rigorous analytical standards—akin to pharmaceutical assay validation—to ensure reproducibility in electrochemical and gravimetric testing.

Mechanism of Action

The efficacy of Stearyl Phosphate relies on the Langmuir-type adsorption mechanism. The molecule acts as a surfactant where the anionic head group anchors to positively charged anodic sites on the steel surface, and the non-polar tails align to form a hydrophobic barrier.

Mechanistic Pathway Diagram

CorrosionMechanism Solution Corrosive Electrolyte (H2O, Cl-, O2) Inhibitor Stearyl Phosphate Micelles (C18-PO4) Solution->Inhibitor Dispersion Protection Corrosion Inhibition (Anodic/Cathodic Blockade) Solution->Protection Blocked by SAM Adsorption Chemisorption (Fe-O-P Bond Formation) Inhibitor->Adsorption Diffusion to Surface SAM Self-Assembled Monolayer (Hydrophobic Barrier) Adsorption->SAM Tail Alignment (Van der Waals) SAM->Protection Prevents Ion Ingress

Figure 1: Step-wise mechanism of Stearyl Phosphate inhibition, from solution dispersion to the formation of a protective SAM barrier.[1][2][3]

Materials and Reagents

Chemical Reagents
  • Stearyl Phosphate (SP): Commercial grade is typically a mixture of mono-stearyl and di-stearyl phosphate. For high-precision R&D, Mono-stearyl phosphate (MSP) (>95% purity) is preferred to avoid steric hindrance caused by di-esters.

  • Solvent System:

    • Method A (Organic): Absolute Ethanol (for pure SAM studies).

    • Method B (Aqueous): Deionized water adjusted to pH 7.5–8.0 with NaOH (forms soluble Sodium Stearyl Phosphate).

  • Electrolyte: 3.5% wt. NaCl (simulated seawater) or 1M HCl (acidic cleaning simulation).

Steel Specimen Preparation (Critical Step)

Reproducibility depends entirely on the surface state of the working electrode.

  • Material: Carbon Steel coupons (e.g., C1018, C1020).

  • Embedding: Embed steel in epoxy resin, exposing a defined surface area (typically

    
    ).
    
  • Polishing Regime:

    • Wet grind sequentially with SiC paper: 400

      
       600 
      
      
      
      800
      
      
      1200 grit.
    • Note: Rinse with distilled water between each grit change to prevent cross-contamination of abrasive particles.

  • Degreasing: Sonicate in 1:1 Ethanol/Acetone for 5 minutes. Dry under a stream of

    
     gas. Use immediately. 
    

Experimental Protocols

Workflow Overview

Workflow Prep Surface Preparation (Grind/Polish) OCP OCP Stabilization (30-60 mins) Prep->OCP Sol Inhibitor Solution (0.1 - 5.0 mM) Sol->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV) EIS->Tafel Analysis Data Fitting (Randles Circuit) Tafel->Analysis

Figure 2: Sequential experimental workflow for electrochemical validation.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for quantifying the barrier properties of the phosphate film without destroying it.

  • Instrument: Potentiostat/Galvanostat with FRA module (e.g., Biologic, Gamry, Autolab).

  • Cell Setup: Three-electrode cell.

    • Working Electrode (WE): Prepared Steel (

      
      ).
      
    • Counter Electrode (CE): Platinum wire or Graphite rod (Surface area

      
       WE).
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Parameters:

    • Potential: Open Circuit Potential (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Frequency Range:

      
       to 
      
      
      
      .
    • AC Amplitude:

      
       rms.
      
    • Points/Decade: 10.

Data Interpretation: Fit the Nyquist plot data to a Modified Randles Circuit (


):
  • 
    : Solution Resistance.
    
  • 
    : Charge Transfer Resistance (Directly proportional to corrosion resistance).
    
  • 
    : Constant Phase Element (represents double-layer capacitance; decreases as the inhibitor displaces water).
    

Inhibition Efficiency Calculation (


): 


Potentiodynamic Polarization (Tafel)

Perform this test after EIS, as it is destructive to the film.

  • Scan Range:

    
     to 
    
    
    
    vs.
    
    
    .
  • Scan Rate:

    
     (ASTM G59 standard) or 
    
    
    
    for rapid screening.
  • Analysis: Extrapolate linear Tafel regions to determine corrosion current density (

    
    ).
    

Inhibition Efficiency Calculation (


): 


Data Presentation & Analysis

Expected Results Table

Summarize your findings in the following format. A successful Stearyl Phosphate application should yield efficiencies


 at optimal concentrations.
Inhibitor Conc.[4] (mM)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank (0.0) -550120.585110250-
0.1 -54065.29011585045.9
0.5 -52515.4105120320087.2
1.0 (Optimum) -5105.2110125850095.7
5.0 -5124.8112128890096.0
Critical Analysis Factors
  • Anodic vs. Cathodic Shift: SP is typically a mixed-type inhibitor with predominant anodic control. If

    
     shifts 
    
    
    
    compared to the blank, it is classified as anodic or cathodic; otherwise, it is mixed.
  • Isotherm Fitting: Plot

    
     vs. 
    
    
    
    (where
    
    
    ). A linear fit (
    
    
    ) indicates Langmuir Adsorption , confirming monolayer formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Inhibition Efficiency Poor solubility or micelle formation.Ensure SP is fully dissolved. If using water, adjust pH to >8.0. If using ethanol, ensure dry solvent.
Noisy EIS Data Unstable OCP or electromagnetic interference.Allow longer OCP stabilization (up to 1 hour). Use a Faraday cage.
Pitting Observed Insufficient dosage (Anodic precipitation).Phosphate inhibitors can be dangerous if under-dosed (anodic stripping). Ensure concentration

.
Precipitation in Solution Reaction with

or

(Hard water).
Use Deionized water. SP is sensitive to divalent cations (calcium stearyl phosphate precipitates).

References

  • Bastidas, D. M., et al. (2022). "Adsorption and Surface Analysis of Sodium Phosphate Corrosion Inhibitor on Carbon Steel in Simulated Concrete Pore Solution." Materials, 15(20), 7339. Link

  • Yohai, L., et al. (2013). "Phosphate ions as corrosion inhibitors for reinforcement steel in chloride-rich environments." Electrochimica Acta, 102, 88-96. Link

  • Poon, J., et al. (2021). "Corrosion inhibition of steel in seawater through surface phosphate formed from oil."[5] University of Cambridge / BP Institute.[5] Link

  • Pesha, T., et al. (2023). "Evaluation of corrosion inhibition effect of glycerol stearate on aluminium metal by electrochemical techniques." Arabian Journal of Chemistry, 16(5), 104798. Link

  • ASTM G59-97(2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. Link

Sources

Application Note: Advanced Formulation Strategies for Octadecan-1-ol Phosphate (Stearyl Phosphate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octadecan-1-ol phosphate (INCI: Stearyl Phosphate) represents a class of anionic, alkyl phosphate surfactants capable of forming lyotropic liquid crystal (LC) structures.[1] Unlike ethoxylated emulsifiers that stabilize via simple steric hindrance, Stearyl Phosphate facilitates the creation of Lamellar Gel Networks (LGNs) . These networks mimic the lipid organization of the human stratum corneum, offering superior skin barrier repair, sustained release of actives, and a distinctive "dry-velvety" sensory profile.

This guide provides a rigorous technical framework for neutralizing, processing, and stabilizing Stearyl Phosphate emulsions, moving beyond basic recipes to the physicochemical mechanics of stability.

Physicochemical Fundamentals

The Mechanism: Electro-Steric Stabilization

Stearyl Phosphate functions through a hybrid mechanism.[1] The anionic phosphate head group provides electrostatic repulsion, while the C18 alkyl chain anchors into the oil phase. However, its true power lies in its ability to complex with fatty alcohols (e.g., Cetyl or Stearyl Alcohol) and water to form a semi-solid lamellar phase surrounding oil droplets.[1]

  • The Alpha-Gel Phase: Upon cooling, the surfactant and fatty alcohols crystallize into a hydrated bilayer network (alpha-gel).[1] This network traps bulk water, increasing viscosity without the need for excessive synthetic polymers.

  • Biomimicry: The phosphate head group is chemically similar to the phospholipids found in cell membranes, reducing irritation potential compared to sulfates.

Visualization of the Lamellar Network

The following diagram illustrates the molecular arrangement required to achieve the "Maltese Cross" structure indicative of a stable liquid crystal emulsion.

LamellarNetwork OilDroplet Oil Droplet (Internal Phase) Interface Interfacial Film (Stearyl Phosphate + Fatty Alcohol) Interface->OilDroplet Alkyl Chain Anchoring WaterPhase Bulk Water Phase (Swollen Gel Network) Interface->WaterPhase Hydrogen Bonding Neutralizer Neutralizing Base (e.g., Arginine/NaOH) Neutralizer->Interface Ionizes Head Group

Caption: Figure 1: Interaction of the neutralizing base with the phosphate ester to form the swollen lamellar bilayers essential for emulsion stability.

Critical Formulation Parameters

Neutralization: The "Make or Break" Step

Stearyl Phosphate is supplied as a free acid (waxy flake).[2] It is oil-soluble in its acid form but must be converted to its water-soluble salt form to function as an emulsifier.[1][2]

The Golden Rule: You must neutralize to a pH of 6.0–7.5 for optimal liquid crystal formation.

Table 1: Neutralizer Selection Guide[1]
NeutralizerpH Buffer CapacitySensory ProfileApplication Note
L-Arginine HighPremium, moisturizingPreferred for "biomimetic" claims.[1] Forms a robust salt complex.[1]
Triethanolamine (TEA) MediumStandardRobust, but faces regulatory scrutiny in some regions (nitrosamines).[1]
Sodium Hydroxide (NaOH) LowHard/Soap-likeCost-effective.[1] Risk of pH drift; requires precise titration.[1]
Potassium Hydroxide (KOH) LowSolubleCreates more fluid emulsions than NaOH.[1]
The Surfactant-to-Fatty Alcohol Ratio

Stearyl Phosphate cannot form a gel network alone.[1] It requires a "structurant"—typically a fatty alcohol.[1][3]

  • Recommended Ratio: 1 part Stearyl Phosphate : 3 to 5 parts Fatty Alcohol (e.g., Cetearyl Alcohol).[1]

  • Impact: Lower ratios (<1:3) result in thin, unstable lotions.[1] Higher ratios (>1:5) yield thick, stiff creams.[1]

Experimental Protocol: High-Shear Hot Emulsification

This protocol describes the creation of a standard O/W Biomimetic Cream using In-Situ Neutralization .[1]

Materials Required[1]
  • Phase A (Oil): Emollients (Caprylic/Capric Triglyceride), Stearyl Phosphate, Cetearyl Alcohol.[1]

  • Phase B (Water): Deionized Water, Humectant (Glycerin), Neutralizer (L-Arginine).[1]

  • Phase C (Cool Down): Preservatives, Thermolabile Actives.[1]

Step-by-Step Methodology

Step 1: Charge and Heat

  • Combine Phase A ingredients in the main vessel. Heat to 80°C . Note: Stearyl Phosphate has a melting point of ~75°C; ensure it is fully molten.

  • Combine Phase B ingredients in a side vessel. Heat to 80°C . Ensure L-Arginine is fully dissolved.[1]

Step 2: Emulsification (The Critical Junction)

  • Slowly add Phase A (Oil) to Phase B (Water) while homogenizing at 3000–5000 RPM .

  • Scientific Rationale: Adding Oil to Water with base ensures immediate neutralization at the interface, generating small, uniform droplets.

Step 3: Homogenization

  • Maintain temperature at 80°C and shear for 5–10 minutes.

  • Checkpoint: The emulsion should appear glossy and white.

Step 4: Controlled Cooling (Crystallization)

  • Switch to anchor agitation (low shear, 20–50 RPM).

  • Cool at a rate of 1–2°C per minute .

  • Critical: Rapid cooling ("shock cooling") prevents the alignment of the lamellar bilayers, resulting in a grainy texture and lower viscosity.

Step 5: Finishing

  • At 40°C, add Phase C.[1]

  • Adjust pH to 6.5–7.0 if necessary (using 10% Arginine solution or Citric Acid).[1]

  • Discharge at 30°C.[1]

Process Workflow Diagram

ProcessFlow start Start heat Heat Phases A & B to 80°C start->heat mix Add Oil to Water (In-Situ Neutralization) heat->mix Phase A (Acid) + Phase B (Base) shear High Shear (3000 RPM, 10 min) mix->shear Formation of Salt cool Controlled Cooling (1°C/min) shear->cool Lamellar Alignment finish Add Phase C (pH Adjust) cool->finish At 40°C end Final Emulsion finish->end

Caption: Figure 2: Manufacturing workflow emphasizing the in-situ neutralization and controlled cooling phases.

Characterization & Stability Validation

To verify the successful incorporation of Stearyl Phosphate, the following tests are mandatory.

Polarized Light Microscopy (Maltese Crosses)
  • Method: Place a thin smear of the emulsion on a glass slide. Observe under a polarized light microscope at 400x or 1000x magnification.[1]

  • Success Criteria: You should see glowing "Maltese Crosses" (birefringence) around the oil droplets and in the bulk phase. This confirms the existence of the liquid crystal lamellar structure.

  • Failure Mode: A dark field with only bright oil droplets indicates a simple emulsion (micellar) without the gel network structure.

Rheology (Yield Stress)[1]
  • Method: Perform an amplitude sweep.[1]

  • Expectation: Stearyl Phosphate emulsions exhibit a high yield stress (solid-like behavior at rest) and shear-thinning behavior.[1] This correlates to the "pick-up" in the jar and the "break" on the skin.

Stability Stress Testing
  • Centrifugation: 3000 RPM for 30 minutes. (Should show no separation).

  • Thermal Cycle: -10°C to 45°C (3 cycles).[1] (Check for graininess, which indicates recrystallization of the stearyl chain).

References

  • Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

  • Croda Personal Care. (n.d.).[1] Crodafos CES: The Biomimetic Emulsifier. Retrieved from [Link] (Note: Navigate to Product Finder > Crodafos Series for specific technical data sheets).[1]

  • Eccleston, G. M. (1997).[1] Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 123-124, 169-182.[1]

  • Suzuki, T., et al. (2013).[1][4] Liquid Crystal O/W Emulsions to Mimic Lipids and Strengthen Skin Barrier Function.[4] Cosmetics & Toiletries. Retrieved from [Link][1][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stearyl Phosphate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview

In the phosphorylation of stearyl alcohol (1-octadecanol) using phosphorus pentoxide (


) or phosphorus oxychloride (

), the reaction inevitably produces a statistical mixture of Monostearyl Phosphate (MSP) , Distearyl Phosphate (DSP) , unreacted alcohol, and inorganic phosphoric acid (

).

Achieving high-purity MSP is critical for pharmaceutical applications (e.g., lipid nanoparticles, emulsifiers) due to its specific HLB (Hydrophilic-Lipophilic Balance) and charge properties. The separation challenge arises because both MSP and DSP are amphiphilic waxy solids with overlapping solubility profiles in many standard organic solvents.

This guide provides troubleshooting workflows and validated protocols for separating these species based on solubility differentials and acid-base dissociation constants (pKa) .

Troubleshooting Guide (Q&A)

Issue 1: High Diester Content in Crude Product

Q: My crude reaction mixture consistently shows >20% distearyl phosphate. How can I shift the ratio toward the monoester before purification?

A: The Mono:Di ratio is primarily governed by the stoichiometry of the phosphorylation agent and the mixing efficiency.

  • Stoichiometry: Ensure a molar excess of phosphorus pentoxide (

    
    ).[1] A theoretical ratio of 1:1 (
    
    
    
    ) favors monoester, but practically, a slight excess of
    
    
    (or using polyphosphoric acid) drives the reaction toward the mono-species. If using
    
    
    , a 1:1 ratio often yields high diester; use
    
    
    in excess (1:3) followed by hydrolysis to favor MSP.
  • Water Addition: In

    
     processes, the "water blocking" technique involves adding a calculated amount of water to the 
    
    
    
    before alcohol addition to break highly condensed polyphosphates, reducing the formation of diester bridges.
Issue 2: Poor Separation in Solvent Crystallization

Q: I am trying to recrystallize MSP from ethanol, but the diester co-precipitates. What solvent system should I use?

A: Ethanol is often too polar to effectively discriminate between the two long-chain esters. n-Hexane is the superior solvent for this separation.

  • Mechanism: Distearyl phosphate (two C18 chains) is significantly more soluble in non-polar solvents like boiling hexane than Monostearyl phosphate (one C18 chain, two polar -OH groups).

  • Solution: Switch to the Hexane Recrystallization Protocol (see Section 3). MSP will precipitate upon cooling, while DSP and unreacted alcohol remain largely in the supernatant.

Issue 3: Emulsion Formation During Extraction

Q: During acid/base extraction, I formed a stable emulsion that won't separate. How do I break it?

A: Stearyl phosphates are potent surfactants. At intermediate pH (4–9), they form stable micelles.

  • The Fix: You must operate at pH extremes. Ensure your basic extraction is at pH > 11 (forming the highly soluble disodium salt) and your organic phase is sufficiently non-polar (e.g., warm butanol or hexane/isopropanol mix).

  • Add Salt: Adding saturated NaCl (brine) to the aqueous phase increases ionic strength and drives the organic components (diester/alcohol) into the organic layer.

  • Temperature: Maintain the extraction temperature above 50°C. Stearyl chains tend to solidify or gel below this temperature, stabilizing emulsions.

Validated Experimental Protocols

Protocol A: Hexane Recrystallization (Primary Purification)

Best for: Removing Distearyl Phosphate and Unreacted Alcohol from bulk MSP.

Principle: Exploits the higher solubility of the lipophilic diester in non-polar solvents.

ReagentSpecification
Solvent n-Hexane (HPLC Grade)
Crude Mixture Dried reaction solid
Temperature Boiling (68°C) to Room Temp (25°C)

Step-by-Step:

  • Dissolution: Suspend the crude stearyl phosphate mixture in n-hexane (ratio: 10 mL hexane per 1 g solid).

  • Reflux: Heat the mixture to reflux (~68°C) with stirring until the solids are mostly dissolved. Note: Pure MSP may remain slightly cloudy.

  • Filtration (Hot): If insoluble particles remain (likely inorganic polyphosphates), filter rapidly while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Monostearyl phosphate will crystallize as a white precipitate. Distearyl phosphate and stearyl alcohol remain dissolved in the mother liquor.

  • Collection: Filter the crystals under vacuum. Wash the cake twice with cold n-hexane.

  • Drying: Dry the solid in a vacuum oven at 40°C.

Protocol B: Selective pH Extraction (High Purity)

Best for: Isolating MSP from complex mixtures containing inorganic acids and high diester loads.

Principle:

  • MSP (

    
    ):  Can form a Disodium salt  (
    
    
    
    ) at pH > 11, which is highly water-soluble.
  • DSP (

    
    ):  Can only form a Monosodium salt  (
    
    
    
    ), which remains lipophilic due to the two C18 chains and partitions into the organic phase.

Step-by-Step:

  • Organic Load: Dissolve crude mixture in n-Butanol or a Hexane/Isopropanol (1:1) mixture at 60°C.

  • Acid Wash: Wash with dilute HCl (0.1 M) to remove inorganic phosphoric acid. Discard aqueous layer.[2]

  • Alkaline Extraction (The Split):

    • Add 1.0 M NaOH to the organic phase until the aqueous pH reaches 11–12 .

    • Agitate vigorously at 60°C.

    • Phase Separation:

      • Aqueous Phase: Contains Disodium Monostearyl Phosphate .

      • Organic Phase: Contains Sodium Distearyl Phosphate and Stearyl Alcohol.

  • Recovery: Collect the aqueous phase. Acidify with HCl to pH < 2 to precipitate the Monostearyl Phosphate free acid.

  • Filtration: Filter the white precipitate, wash with water, and dry.

Quantitative Data Summary

Table 1: Solubility Profile of Stearyl Phosphates

SolventMonostearyl Phosphate (MSP)Distearyl Phosphate (DSP)Separation Potential
Water (Neutral) InsolubleInsolubleNone
Water (pH > 11) Soluble (Dianion)Insoluble/Dispersible (Monoanion)High (Extraction)
n-Hexane (25°C) InsolubleSolubleHigh (Crystallization)
Ethanol (Hot) SolubleSolubleLow
Diethyl Ether Sparingly SolubleSolubleMedium

Visualizations

Figure 1: Selective pH Extraction Workflow

This diagram illustrates the chemical logic behind separating the mono- and diesters using pH-dependent solubility.

ExtractionWorkflow Start Crude Mixture (MSP, DSP, Alcohol, H3PO4) Dissolve Dissolve in Organic Solvent (Butanol or Hexane/IPA) Start->Dissolve Wash Wash with Dilute HCl Dissolve->Wash Sep1 Phase Separation Wash->Sep1 AqWaste Aqueous Waste (H3PO4) Sep1->AqWaste Aqueous OrgPhase1 Organic Phase (MSP, DSP, Alcohol) Sep1->OrgPhase1 Organic Extract Extract with NaOH (pH > 12) OrgPhase1->Extract Sep2 Phase Separation Extract->Sep2 OrgPhase2 Organic Phase (DSP, Alcohol) REJECT Sep2->OrgPhase2 Organic (Lipophilic) AqPhase2 Aqueous Phase (Disodium Monostearyl Phosphate) KEEP Sep2->AqPhase2 Aqueous (Hydrophilic) Acidify Acidify with HCl (pH < 2) AqPhase2->Acidify Precipitate Precipitate MSP Acidify->Precipitate Final Pure Monostearyl Phosphate Precipitate->Final

Caption: Workflow for the purification of Monostearyl Phosphate via selective ionization and aqueous extraction.

Figure 2: Synthesis & Impurity Pathways

Understanding the origin of the diester impurity.

Synthesispath ROH Stearyl Alcohol (C18-OH) Reaction Phosphorylation ROH->Reaction P2O5 P2O5 / Polyphosphoric Acid P2O5->Reaction MSP Monostearyl Phosphate (Target) Reaction->MSP Major Path (High P:OH ratio) DSP Distearyl Phosphate (Impurity) Reaction->DSP Minor Path (Condensation of MSP+ROH) MSP->DSP Over-reaction (Excess Alcohol/Heat)

Caption: Reaction pathways showing the competitive formation of Mono- and Distearyl phosphates.

References

  • Preparation of monoalkyl phosphates. (1964).

    • Source:

    • Relevance: Establishes the fundamental protocol for separating monoalkyl phosphates using the "Disodium Salt" pH extraction method.
  • Process for purification of phosphoric mono esters. (1987).

    • Source:

    • Relevance: Details the solvent crystallization method using n-hexane and isopropanol to achieve high purity monoesters.
  • Monostearyl phosph

    • Source:

    • Relevance: Provides physical property data (solubility, molecular weight) and safety information.[3]

  • Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry. (2006). Analytical Chemistry.

    • Source:

    • Relevance: Validates analytical methods (LC-MS) for distinguishing between mono- and diester species.

Sources

Improving water solubility of neutralized stearyl phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Aqueous Solubility of Neutralized Stearyl Phosphate

Welcome to the Technical Support Center. As application scientists and formulators, we frequently encounter challenges when working with long-chain alkyl phosphates. Stearyl phosphate is a C18 aliphatic organic phosphate monoester widely used as a biomimetic emulsifier and solubilizer. In its free acid form, it is a waxy solid with a melting point of approximately 73°C and is strictly insoluble in water[1]. While neutralization converts it into a water-soluble salt, researchers frequently encounter precipitation, turbidity, or irreversible gelation when the formulation cools to room temperature.

This guide provides field-proven insights, thermodynamic principles, and self-validating protocols to help you achieve optically clear, stable aqueous solutions.

Diagnostic Decision Tree

Before adjusting your formulation, use the following workflow to isolate the thermodynamic and chemical variables responsible for stearyl phosphate insolubility.

SP_Troubleshooting Start Stearyl Phosphate (Free Acid) Insoluble in Water CheckTemp Is formulation temp > 80°C (Above Melting/Krafft Point)? Start->CheckTemp Heat Heat aqueous & lipid phases to 80-85°C CheckTemp->Heat No CheckBase Select Neutralizing Base for Salt Formation CheckTemp->CheckBase Yes Heat->CheckBase Inorganic NaOH / KOH (Tight packing, High Krafft Pt) CheckBase->Inorganic Small Cation Organic L-Arginine / TEA (Steric hindrance, Low Krafft Pt) CheckBase->Organic Bulky Cation Fail Precipitation / Hard Gel at Room Temp Inorganic->Fail Cools to RT CoSolvent Add Hydrotrope (e.g., Propylene Glycol) Organic->CoSolvent If high concentration Success Clear / Stable Micellar Solution at Room Temp Organic->Success Cools to RT CoSolvent->Success Fail->CoSolvent Troubleshoot

Diagnostic workflow for resolving stearyl phosphate aqueous insolubility.

Mechanistic FAQs: Understanding Causality

Q: Why does my neutralized stearyl phosphate precipitate or form an opaque paste upon cooling? A: This is a thermodynamic issue governed by the surfactant's Krafft point —the temperature at which the solubility of the surfactant monomer equals its Critical Micelle Concentration (CMC)[2]. Below the Krafft point, the long C18 (stearyl) hydrophobic tails pack tightly into a crystalline lattice, causing the surfactant to crash out of the aqueous phase as hydrated solid crystals or a rigid lamellar network[3]. To resolve this, the formulation must be engineered so that its Krafft point is suppressed well below room temperature.

Q: How does the choice of neutralizing agent (counterion) dictate solubility? A: The counterion directly controls the packing parameter of the surfactant headgroup. Small inorganic cations, such as Sodium (


) or Potassium (

), allow the stearyl chains to remain closely aligned, resulting in a high Krafft temperature (>50°C)[4]. Conversely, neutralizing with bulky organic bases like Triethanolamine (TEA) or L-Arginine introduces significant steric hindrance at the phosphate headgroup. This steric bulk disrupts the crystalline packing of the hydrophobic tails, drastically lowering the Krafft point and enabling the formation of clear, stable micellar solutions at room temperature[5][6].

Q: Can co-solvents improve the micellization of stearyl phosphate? A: Yes. The addition of hydrotropic co-solvents (e.g., 5–10% Propylene Glycol or Glycerin) alters the dielectric constant of the aqueous phase and partitions into the micellar interface. This increases the interfacial curvature and the entropy of the system, which thermodynamically favors the micellar phase over the crystalline phase. Furthermore, L-Arginine itself acts as a solubility enhancer by suppressing unfavorable hydrophobic interactions[7].

Quantitative Data: Counterion Impact on Solubility

The table below summarizes the causal relationship between the chosen neutralizing base, its steric profile, and the resulting physical state of the stearyl phosphate formulation at 25°C.

Neutralizing AgentCation TypeSteric HindranceEst. Krafft Point (°C)Room Temp Appearance (25°C)
Sodium Hydroxide (NaOH) InorganicLow> 60°COpaque paste / Hard precipitate
Potassium Hydroxide (KOH) InorganicLow> 50°CTurbid, rigid lamellar gel
Triethanolamine (TEA) OrganicHigh< 25°CClear to slightly hazy viscous liquid
L-Arginine Organic (Amino Acid)Very High< 20°CClear micellar solution / Soft

-gel

Standard Operating Procedure (SOP)

Protocol: Preparation of a Highly Soluble Arginine-Neutralized Stearyl Phosphate Solution

To ensure a self-validating and fail-safe formulation, the neutralization reaction must occur above both the melting point of the free acid (73°C) and the Krafft point of the resulting salt[1].

Materials:

  • Stearyl Phosphate (Free Acid): 3.0% w/w

  • L-Arginine (Base): ~1.5% w/w (Adjust to target pH 6.5–7.5)

  • Propylene Glycol (Co-solvent): 5.0% w/w

  • Deionized Water: Q.S. to 100%

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Disperse the L-Arginine and Propylene Glycol into the deionized water. Begin heating the mixture to 80–85°C under continuous moderate shear (300 RPM).

  • Lipid Phase Melting: In a separate vessel, heat the Stearyl Phosphate flakes to 80–85°C .

    • Causality Check: The flakes must transition into a completely clear, low-viscosity molten liquid. If any waxy solids remain, the core temperature has not surpassed the 73°C melting point[1].

  • Hot Neutralization: Slowly add the molten Stearyl Phosphate (Phase B) into the hot aqueous L-Arginine solution (Phase A) while increasing the mixing speed to 800 RPM.

  • Thermal Curing (Self-Validation Step): Maintain the combined system at >80°C for 15–20 minutes.

    • Validation: The solution must become completely transparent and isotropic. If the solution is milky at 80°C, the acid-base neutralization is incomplete; verify the pH is between 6.5 and 7.5 and adjust with L-Arginine if necessary.

  • Controlled Cooling: Once transparency is achieved, remove the heat source and allow the system to cool gradually to room temperature under continuous, low-shear stirring (150 RPM). The steric bulk of the arginine counterion will prevent the stearyl chains from crystallizing, resulting in a stable, water-soluble surfactant system[6].

References

  • Stearyl Phosphate - Cosmetic Ingredients Guide Source: ci.guide URL:[Link]

  • Formulas, Ingredients and Production of Cosmetics Source: inci-dic.com URL:[Link]

  • Formulating Detergents and Personal Care Products Source: oujdalibrary.com URL:[Link]

  • Formulations: In Cosmetic and Personal Care Source: dokumen.pub URL:[Link]

  • Effect of Molecular Assembly for Emulsion and Gel Formulations Source: researchgate.net URL:[Link]

  • Formulations in Cosmetic and Personal Care (Tadros, T.F.) Source: scribd.com URL:[Link]

  • Solubility enhancement of gluten and organic compounds by arginine Source: nih.gov URL:[Link]

Sources

Technical Support Center: Phosphorylation of Octadecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: Synthesizing Octadecyl dihydrogen phosphate (Mono-stearyl phosphate) from Octadecan-1-ol using Phosphorus Oxychloride (POCl₃) presents a classic competing-reaction scenario. The primary yield killers are poly-substitution (forming di- or tri-esters) and elimination (dehydration to octadecene).

The Solution: Yield optimization requires shifting the kinetic control toward the mono-ester by manipulating the local concentration of electrophiles. This is achieved through "Inverse Addition" (adding alcohol to excess POCl₃), strict thermal gating (<5°C), and base modulation.

Critical Parameters & Mechanism

To troubleshoot effectively, you must understand the competing pathways. The reaction does not stop at the mono-ester naturally; it must be arrested.

Reaction Pathways
  • Target Pathway (Mono-phosphorylation):

    • Hydrolysis:[1][2]

      
      
      
  • Side Pathway A (Poly-substitution):

    • If free alcohol encounters the mono-chlorophosphate (

      
      ), it forms the Di-ester. This happens if POCl₃ is the limiting reagent or if mixing is poor.
      
  • Side Pathway B (Elimination/Charring):

    • At

      
       or with excess pyridine, POCl₃ acts as a dehydrating agent, stripping water to form Octadecene (alkene), often observed as a dark brown/black impurity.
      
Key Variable Summary
ParameterOptimal SettingScientific Rationale
Stoichiometry 1.0 : 1.5 to 2.0 (Alcohol : POCl₃)Excess POCl₃ ensures the alcohol always encounters fresh P-Cl bonds, preventing it from attacking the intermediate mono-ester.
Addition Order Alcohol

POCl₃
"Inverse addition" maintains a high [P] environment relative to [ROH].
Temperature -5°C to 5°C (Addition phase)Suppresses the activation energy required for the second nucleophilic attack (Di-ester formation) and elimination.
Base Triethylamine (TEA) or Pyridine Scavenges HCl. HCl accumulation slows the reaction and can degrade the product. Note: Pyridine promotes elimination more than TEA.
Solvent DCM or THF (Anhydrous)Octadecanol is a solid (

). It must be pre-dissolved. Hexane/Heptane often fails to dissolve the C18 chain at 0°C.

Troubleshooting & FAQs

Q1: My product is a waxy solid that doesn't dissolve in water, but NMR shows a mixture of peaks. What happened?

Diagnosis: You likely formed significant amounts of Distearyl phosphate (Di-ester) .

  • Cause: The local concentration of alcohol was too high relative to POCl₃.

  • Fix:

    • Switch to Inverse Addition : Dissolve POCl₃ in solvent first, then drip the Alcohol/Base mixture into it slowly.

    • Increase POCl₃ equivalents to 1.5 - 2.0.

    • Purification: The Mono-ester is more acidic than the Di-ester. Dissolve the crude waxy solid in warm Ethanol/Water and adjust pH to ~9. The Mono-ester disodium salt is more soluble in water; the Di-ester salt often precipitates or can be extracted into an organic layer (like ether).

Q2: The reaction mixture turned dark brown/black. Is the product ruined?

Diagnosis: Charring/Elimination . You dehydrated the alcohol to an alkene.[3][4]

  • Cause: Temperature spike during addition or insufficient solvent to dissipate heat. POCl₃ reactions are highly exothermic.

  • Fix:

    • Ensure the internal temperature (probe inside the flask) never exceeds 5°C during addition.

    • Dilute your reaction. Use at least 10-15 mL of solvent per gram of reactant.

    • If using Pyridine, switch to Triethylamine (TEA), which is less prone to promoting elimination at low temps.

Q3: I have a massive emulsion during the aqueous workup. The layers won't separate.

Diagnosis: Surfactant Formation . Octadecyl phosphate is essentially a powerful detergent/surfactant.[5]

  • Cause: Vigorous shaking of a long-chain phosphate with water creates stable micelles.

  • Fix:

    • Do not shake vigorously ; swirl gently.

    • Salting Out: Saturate the aqueous layer with NaCl (Brine) to disrupt the micelles.

    • Acidification: Wash with dilute HCl (1M). The protonated form (free acid) is less surfactant-like than the salt form.

    • Co-solvent: Add a small amount of Isopropanol or n-Butanol to the organic layer to break the emulsion.

Q4: My yield is low (<40%). Where is the rest?

Diagnosis: Hydrolysis of Reagent or Incomplete Reaction .

  • Cause: Wet solvent (POCl₃ turns to Phosphoric acid instantly with water) or insufficient time/temp for the C18 chain to react (steric bulk).

  • Fix:

    • Distill solvents or use molecular sieves (3Å).

    • After the cold addition, allow the reaction to warm to Room Temperature and stir for 2-4 hours to ensure the bulky C18 chain reacts.

Optimized Protocol (Step-by-Step)

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • Octadecan-1-ol (10 mmol, 2.70 g)

  • POCl₃ (15 mmol, 2.30 g, ~1.4 mL) [1.5 eq]

  • Triethylamine (15 mmol, 2.1 mL)

  • Dichloromethane (DCM), Anhydrous (50 mL)

Procedure:

  • Preparation of Electrophile (The Trap):

    • Flame-dry a 250 mL 3-neck round bottom flask under Argon/Nitrogen.

    • Add POCl₃ (1.5 eq) and DCM (20 mL) .

    • Cool to 0°C using an ice/salt bath.

  • Preparation of Nucleophile (The Feed):

    • In a separate flask, dissolve Octadecan-1-ol (1.0 eq) and Triethylamine (1.5 eq) in DCM (30 mL) .

    • Note: If Octadecanol precipitates, warm slightly to dissolve, then cool to RT (do not let it re-solidify).

  • The Critical Addition (Inverse Addition):

    • Add the Alcohol/TEA solution dropwise to the POCl₃ solution over 30-45 minutes .

    • Monitor: Internal temp must stay

      
      .
      
  • Reaction & Quench:

    • After addition, remove ice bath.[6] Stir at Room Temp for 3 hours.

    • Quench: Cool back to 0°C. Add Ice Water (20 mL) slowly. (Violent exotherm possible).

    • Stir vigorously for 30 mins to hydrolyze the P-Cl bonds to P-OH.

  • Workup:

    • Transfer to a separatory funnel. Separate organic layer.

    • Wash Organic layer with 1M HCl (2 x 20 mL) to remove TEA and ensure free acid form.

    • If emulsion occurs: Add Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Acetone or Hexane/Ethanol mix to remove traces of di-ester.

Visualization (Workflow & Logic)

Figure 1: Reaction Mechanism & Pathway Control

ReactionPathways Start Octadecan-1-ol + POCl3 Intermediate Mono-Chlorophosphate (C18-O-P(O)Cl2) Start->Intermediate 0°C, Base (Fast) Side_Elim Octadecene (Charring/Alkene) Start->Side_Elim High Temp (>10°C) Excess Pyridine Product Mono-Octadecyl Phosphate Intermediate->Product + H2O (Hydrolysis) Quench Step Side_Di Di-Octadecyl Phosphate (Impurity) Intermediate->Side_Di + Excess Alcohol (If POCl3 is limiting)

Caption: Kinetic pathways. Green path represents the optimized protocol. Red dashed paths represent failure modes due to stoichiometry or temperature errors.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Poly-substitution (Di-esters) Problem->Issue1 Issue2 Low Yield (Unreacted Alcohol) Problem->Issue2 Issue3 Emulsions (Workup) Problem->Issue3 Sol1 Increase POCl3 to 2.0 eq Use Inverse Addition Issue1->Sol1 Sol2 Check Solvent Dryness Increase Rxn Time Issue2->Sol2 Sol3 Use Brine Wash Acidify (1M HCl) Issue3->Sol3

Caption: Quick-reference diagnostic tree for correcting common experimental failures.

References

  • Preparation of Phosphoric Monoesters.
  • Monoalkyl Phosphonic Acid Ester Production Process.
  • Phosphoryl Chloride (POCl₃) - Reagent Profile.

    • Source: Common Organic Chemistry / Encyclopedia of Reagents.
    • Relevance: Provides safety data, physical properties, and standard dehydr
    • URL:[Link]

  • Purification of Phosphoric Acid Partial Ester Mixtures.

Sources

Troubleshooting phase separation in stearyl phosphate emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stearyl Phosphate Emulsion Systems

Welcome to the advanced troubleshooting hub for alkyl phosphate emulsification.

If you are experiencing phase separation with Stearyl Phosphate , you are likely dealing with a failure in the Lamellar Gel Network (LGN) . Unlike simple ethoxylated surfactants that stabilize via steric hindrance, Stearyl Phosphate is an anionic emulsifier that relies on electrostatic repulsion and the formation of a viscous, liquid-crystalline structure in the continuous phase.

This guide moves beyond basic "check your HLB" advice. We will dissect the thermodynamics and kinetics of your specific failure mode.

Part 1: The Mechanism of Stability (The "Why")

To troubleshoot, you must visualize the invisible architecture of your emulsion. Stearyl Phosphate (SP) does not work alone. It functions synergistically with a lipophilic co-emulsifier (typically Cetyl or Stearyl Alcohol ) to form the LGN.

The Stability Triad:

  • Electrostatic Repulsion: The ionized phosphate head groups repel each other, preventing droplet coalescence. Critical Requirement: pH > pKa.

  • Lamellar Gel Network: The SP tails and fatty alcohol tails interdigitate, trapping water between hydrophilic heads. This swells the water phase, increasing viscosity and mechanically trapping oil droplets.

  • Interfacial Film: A rigid, mixed film of SP and fatty alcohol forms at the oil-water interface, preventing Ostwald ripening.

Visualizing the Failure Points

The following diagram illustrates the critical path to a stable LGN and where it typically breaks.

G cluster_0 Phase A: Oil Phase cluster_1 Phase B: Water Phase cluster_2 Critical Cooling Phase SP Stearyl Phosphate (Acid Form) Mix Emulsification (>75°C) SP->Mix FA Fatty Alcohol (Co-emulsifier) FA->Mix Fail3 FAILURE: Low Viscosity (No Gel Network) FA->Fail3 Insufficient Co-emulsifier Oil Emollients/Lipids Oil->Mix Water Water Water->Mix Base Neutralizer (Arg, KOH, TEA) Base->Mix In-situ Neutralization Fail1 FAILURE: Coalescence (Oil slick on top) Base->Fail1 Insufficient Neutralization (pH < 6) Cooling Controlled Cooling (Rate < 2°C/min) Mix->Cooling LGN Lamellar Gel Network Formation Cooling->LGN Correct Ratio & Temp Fail2 FAILURE: Graininess (Crystallization) Cooling->Fail2 Shock Cooling (>5°C/min) Stable Stable Emulsion (Viscoelastic) LGN->Stable

Figure 1: The Critical Path of Stearyl Phosphate Stabilization. Note that neutralization and cooling rate are the primary "kill steps" for stability.

Part 2: Troubleshooting Guides (The "How")

Use this matrix to identify the root cause of your specific instability.[1]

Scenario A: Immediate Separation (Oil Pooling)

The emulsion breaks within 24 hours. You see a clear oil layer on top.

Potential CauseThe MechanismThe Fix
Insufficient Neutralization Stearyl Phosphate is supplied as a free acid or partial salt. If pH < 5.5, the head group is protonated (

), losing its anionic charge. It becomes lipophilic and dissolves into the oil phase, destroying the interface.
Check pH: Ensure final pH is 6.0–8.0.Action: Calculate the Acid Value (AV) of your SP lot. Add stoichiometric equivalent of base (Arginine, KOH, or NaOH).Rule of Thumb: 0.25g L-Arginine per 1.0g Stearyl Phosphate.
High Electrolyte Load Anionic surfactants are sensitive to ionic strength. High salt concentrations compress the electrical double layer (Debye length), allowing droplets to collide.Reduce Salt: Switch to non-ionic thickeners (Xanthan, HEC).Chelation: Add 0.1% Disodium EDTA to sequester hard water ions (Ca++, Mg++) which form insoluble "scum" with phosphates.
Incompatible Cationics Stearyl Phosphate (Anionic) + Cationic Conditioning Agents (e.g., Behentrimonium Chloride) = Insoluble Complex (Precipitate).Segregate: Do not use strong cationics. If conditioning is needed, use amphoterics or cationic polymers (Polyquaternium) that are compatible with anionics.
Scenario B: Graininess or Rough Texture

The emulsion is stable but looks curdled or feels sandy on the skin.

Potential CauseThe MechanismThe Fix
Shock Cooling Stearyl Phosphate and fatty alcohols have high melting points (~55-70°C). Rapid cooling freezes the fatty chains into coarse crystals rather than the smooth, hydrated lamellar sheets.Control Cooling: Cool at a rate of 1°C to 2°C per minute.Agitation: Maintain moderate shear (anchor stirrer) until the batch reaches 35°C. Do not stop stirring at 50°C.
Local Gelation Adding cold water to the hot oil phase (or vice versa) causes the interface to solidify instantly ("thermal shock").Temp Matching: Ensure Phase A (Oil) and Phase B (Water) are within 5°C of each other (ideally 75°C-80°C) before combining.
Scenario C: Progressive Thinning (Viscosity Loss)

The product looks fine initially but becomes water-thin after 1 week at 45°C.

Potential CauseThe MechanismThe Fix
Insufficient Co-emulsifier The LGN requires a specific molar ratio of Surfactant:Fatty Alcohol. If you lack fatty alcohol, the "gel" cannot form.Adjust Ratio: The ideal ratio of Stearyl Phosphate : Fatty Alcohol is 1:3 to 1:5 .Example: 1% Stearyl Phosphate requires 3-5% Cetearyl Alcohol.
pH Drift Esters can hydrolyze over time, or bacteria can produce acid, lowering pH below the stability threshold.Buffer System: Use a buffer (e.g., Citrate or Phosphate buffer) to lock pH at 6.5–7.0.Preservation: Ensure broad-spectrum preservation to prevent microbial acidification.

Part 3: The Self-Validating Protocol

Do not rely on luck. Use this protocol which includes Checkpoints to validate the chemistry at each step.

Target Formulation:

  • A: Stearyl Phosphate (1.5%), Cetearyl Alcohol (4.0%), Emollient Oil (15%)

  • B: Deionized Water (q.s.), Glycerin (3.0%), L-Arginine (0.4% - Critical)

  • C: Preservative (q.s.)

Step-by-Step Methodology:

  • The Neutralization Pre-Check (Checkpoint 1):

    • Dissolve L-Arginine in the water phase (Phase B).

    • Heat Phase B to 80°C.

    • Validation: Measure pH of Phase B. It should be highly alkaline (>10). This alkalinity is required to neutralize the Stearyl Phosphate in Phase A upon contact.

  • The Melt & Mix:

    • Heat Phase A (Oil + SP + Fatty Alcohol) to 80°C. Ensure SP is fully melted and clear.

    • Validation: If Phase A is cloudy at 80°C, the SP has not melted. Heat to 85°C if necessary.

  • Emulsification (The Reaction):

    • Add Phase A to Phase B under homogenization (3000-5000 rpm).

    • Mechanism:[2][3][4] The Arginine (base) in water hits the Stearyl Phosphate (acid) at the interface, creating Stearyl Phosphate Arginine Salt in situ.

    • Homogenize for 5 minutes.

  • The Critical Cooling Path (Checkpoint 2):

    • Switch to side-scrape mixing (low shear).

    • Cool slowly. Do not force cool.

    • Observation: At ~55°C, the emulsion will suddenly thicken and become glossy. This is the Phase Inversion/LGN Formation point .

    • Validation: If it does not thicken by 45°C, your LGN failed (likely insufficient fatty alcohol or pH issue).

  • Final Adjustment:

    • Cool to 35°C. Add Phase C.

    • Final Validation: Measure pH.[5] Adjust to 6.0–7.5 using 10% Arginine solution (to raise) or Citric Acid (to lower). Never leave pH < 5.5.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Triethanolamine (TEA) or NaOH instead of Arginine? A: Yes, but with caveats.

  • NaOH/KOH: Strong bases. Harder to control. They create "hard" soaps that can be more irritating.

  • TEA: Effective, but faces regulatory scrutiny (nitrosamines).

  • Arginine: Preferred. It is an amino acid that creates a "bio-mimetic" system. It buffers the system naturally and is less likely to cause hydrolysis of the phosphate ester compared to strong alkalis [1].

Q2: My emulsion is stable but too thick. Can I just reduce the Stearyl Phosphate? A: No. Reducing the primary emulsifier destabilizes the interface.

  • Correct Fix: Reduce the Fatty Alcohol (Co-emulsifier). The fatty alcohol dictates the viscosity of the lamellar gel network. Dropping Cetearyl Alcohol from 5% to 3% will significantly lower viscosity without breaking the emulsion [2].

Q3: Why does my Stearyl Phosphate emulsion turn water-thin when I add Zinc Oxide (ZnO)? A: Zinc Oxide releases


 ions. Stearyl Phosphate is anionic.[6][7] The Zinc ions cross-link the phosphate heads, creating insoluble Zinc Stearyl Phosphate (a waxy solid that precipitates out).
  • Solution: You cannot use standard Stearyl Phosphate with free Zinc ions. You must use a coated ZnO (e.g., silica-coated) or switch to a non-ionic emulsifier system (e.g., Polyglyceryl esters) for the primary stabilization, using SP only as a low-concentration co-surfactant [3].

References

  • DSM Nutritional Products. (2016). Amphisol® K (Potassium Cetyl Phosphate) Technical Data Sheet. Retrieved from [Link] (Note: Mechanism of alkyl phosphate neutralization and stability).

  • Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams.[8] Colloids and Surfaces A: Physicochemical and Engineering Aspects, 123-124, 169-182. [Link]

  • Tadros, T. F. (2004). Application of Rheology for Assessment and Prediction of the Long-Term Physical Stability of Emulsions. Advances in Colloid and Interface Science, 108-109, 227-258. [Link]

  • Kwong, A. (2016). Uniquely Stable Emulsions Revealed Through Freeze-fracture Transmission Electron Microscopy.[9][10] Cosmetics & Toiletries.[6][8][11] Retrieved from [Link]

Sources

Technical Support Center: Stearyl Phosphate Nanocarrier Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers and drug development professionals working with stearyl phosphate-based nanocarriers (Solid Lipid Nanoparticles, Liposomes, and Nanosuspensions).

Stearyl phosphate is a highly effective anionic amphiphile. Its long hydrophobic tail (C18) provides a robust structural matrix, while its phosphate headgroup imparts a strong negative charge for electrostatic stabilization[1]. However, controlling the particle size and Polydispersity Index (PDI) requires precise thermodynamic and kinetic control during formulation.

Below, you will find self-validating protocols, mechanistic troubleshooting guides, and quantitative reference data to optimize your nanocarrier workflows.

Core Formulation Workflow

The following diagram illustrates the critical path for formulating stearyl phosphate nanocarriers using Hot-Melt High-Pressure Homogenization (HPH), highlighting the specific physical states at each stage.

G L Lipid Phase Stearyl Phosphate (1-5%) PE Pre-Emulsification High Shear (10k RPM) L->PE Heat to 80°C A Aqueous Phase Buffer (pH > 6.0) A->PE Heat to 80°C HPH High-Pressure Homogenization (500-800 bar, 3-5 cycles) PE->HPH Droplets <10µm C Controlled Cooling (Burst Nucleation) HPH->C Nano-emulsion DLS Size Validation (DLS) Target: <150nm, PDI <0.2 C->DLS Solidification

Workflow for formulating stearyl phosphate nanocarriers and controlling particle size.

Self-Validating Protocol: Hot-Melt High-Pressure Homogenization

To achieve a monodisperse population of stearyl phosphate Solid Lipid Nanoparticles (SLNs) under 150 nm, follow this mechanistic protocol. Every step includes a validation checkpoint to ensure the system is thermodynamically primed for the next phase.

Step 1: Phase Preparation & Thermal Equilibration

  • Action: Melt stearyl phosphate (2% w/w) and your lipophilic Active Pharmaceutical Ingredient (API) at 80°C. In a separate vessel, heat an aqueous solution containing a non-ionic co-surfactant (e.g., Poloxamer 188, 1% w/w) to exactly 80°C.

  • Causality: Heating 5–10°C above the lipid's melting point erases "crystal memory," preventing premature nucleation.

  • Validation Check: Measure the pH of the aqueous phase. It must be adjusted to 7.0–7.4. If the pH is below 6.0, the phosphate headgroups will protonate, neutralizing the surface charge and causing immediate aggregation upon mixing[1].

Step 2: Pre-Emulsification

  • Action: Disperse the hot aqueous phase into the molten lipid phase under continuous high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm) for 5 minutes.

  • Causality: This step creates a coarse emulsion. The co-surfactant rapidly migrates to the newly formed oil/water interfaces, lowering interfacial tension[2].

  • Validation Check: Extract a 10 µL aliquot and observe under an optical microscope. The lipid droplets must be <10 µm. If larger droplets are present, continue shearing. Large droplets will cause uneven cavitation in the homogenizer and broaden the final PDI.

Step 3: High-Pressure Homogenization (HPH)

  • Action: Process the pre-emulsion through a pre-heated high-pressure homogenizer (80°C) for 3 to 5 cycles at 600 bar.

  • Causality: The intense shear, cavitation, and collision forces break the micro-droplets into nanodroplets. The first two cycles achieve the primary size reduction, while subsequent cycles narrow the size distribution[3].

  • Validation Check: Do not exceed 5 cycles. Excessive cycles introduce high kinetic energy that strips the surfactant from the interface, leading to coalescence.

Step 4: Solidification via Burst Nucleation

  • Action: Rapidly transfer the hot nanoemulsion into an ice-water bath (2-4°C) under gentle magnetic stirring.

  • Causality: Rapid cooling induces a massive thermodynamic supersaturation, triggering "burst nucleation"[4]. This forces all lipid droplets to crystallize simultaneously, locking in the nanoscale size and preventing Ostwald ripening.

Quantitative Reference Data

Use the following empirical data table to benchmark your Dynamic Light Scattering (DLS) results and adjust your formulation parameters accordingly.

Formulation ParameterConditionExpected Average Size (nm)Expected PDIZeta Potential (mV)
Lipid Concentration 2% w/w80 - 120< 0.20-40 to -55
Lipid Concentration 10% w/w250 - 400> 0.35-35 to -45
HPH Cycles 1 Cycle300 - 5000.40 - 0.60-40 to -50
HPH Cycles 5 Cycles90 - 150< 0.20-40 to -50
Aqueous Phase pH pH 4.0400+ (Aggregation)> 0.50-10 to -15
Aqueous Phase pH pH 7.480 - 120< 0.20-45 to -60
Cooling Rate Slow (Ambient)180 - 2500.25 - 0.35-40 to -50
Cooling Rate Fast (Ice Bath)90 - 120< 0.15-45 to -55
Troubleshooting & FAQs

Q: My DLS results show a bimodal size distribution (high PDI). How can I achieve a monodisperse population? A: A bimodal distribution indicates heterogeneous nucleation. This occurs when the cooling phase is too slow, allowing larger droplets to cannibalize smaller ones (Ostwald ripening) before the lipid fully solidifies. To fix this, ensure you are utilizing the "burst nucleation" technique[4] by plunging the hot emulsion directly into an ice bath. Additionally, verify that your homogenizer valves are not worn, as pressure drops during HPH will result in uneven shear forces.

Q: Why is the Zeta Potential of my formulation dropping, and why does the particle size increase simultaneously? A: Stearyl phosphate relies entirely on its anionic phosphate headgroup for electrostatic stabilization[1]. If the pH of your dispersion medium drops near the pKa of the phosphate group, the headgroups become protonated. This eliminates the electrostatic repulsion between particles. Without this repulsive barrier, van der Waals forces dominate, leading to rapid particle fusion and a dramatic increase in size. Solution: Buffer your aqueous phase strictly to pH 7.0–7.4 using a phosphate or HEPES buffer.

Q: How does the concentration of stearyl phosphate affect the final particle size? A: Increasing the lipid concentration directly increases the kinematic viscosity of the dispersed phase. Higher viscosity dampens the efficiency of the cavitation and shear forces during homogenization, leading to larger particle sizes and a broader PDI[3]. If you must use a high lipid load (>5%), you must proportionally increase your homogenization pressure (up to 800 bar) and increase the surfactant concentration to adequately coat the expanded total surface area.

Q: I am observing a steady increase in particle size over 14 days of storage. What is the mechanism? A: This is a classic symptom of lipid polymorphism. After initial cooling, stearyl phosphate can slowly transition from a higher-energy, less ordered crystalline state (


-form) to a highly ordered, lower-energy state (

-form) during storage[5]. This lattice contraction expels the encapsulated drug and alters the particle's morphology, causing them to aggregate. Solution: Transition your formulation from an SLN to a Nanostructured Lipid Carrier (NLC) by replacing 10-30% of the stearyl phosphate with a liquid lipid (e.g., squalene or oleic acid). The liquid lipid creates imperfections in the crystal lattice, preventing the

-to-

transition.

Q: Can I use co-surfactants to further reduce particle size? A: Yes. While stearyl phosphate provides the primary structural matrix and charge, its rigid hydrophobic tail can limit interfacial flexibility. Adding a non-ionic co-surfactant (like Tween 80 or Poloxamer) reduces the interfacial tension further and provides a secondary layer of steric hindrance[2]. This dual-stabilization (electrostatic from stearyl phosphate + steric from the co-surfactant) is highly effective at preventing droplet coalescence during the transient liquid state before solidification.

References
  • Colloidal Approaches to Zinc Oxide Nanocrystals | Chemical Reviews ACS Publications URL:[Link][4]

  • NANOSUSPENSIONS TECHNOLOGY IN DRUG DELIVERY – A REVIEW ResearchGate URL:[Link][3]

  • Silymarin nanoemulsion against human hepatocellular carcinoma: development and optimization ResearchGate URL:[Link][2]

  • Accelerated Stability and Moisturizing Capacity of Emulsions Presenting Lamellar Gel Phase Obtained from Brazilian Natural Raw Material ResearchGate URL:[Link][5]

Sources

Technical Support Center: Rheology Control of Stearyl Phosphate Gels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Problem: High-concentration stearyl phosphate (SP) formulations (>3-5% w/w) often form rigid, non-flowable gels. While desirable for emulsion stability, this creates significant challenges in manufacturing (pumping, filling) and application (spreadability).

The Science: Stearyl phosphate is an anionic surfactant that forms Lamellar Gel Networks (LGNs) . In water, the surfactant bilayers swell. The primary driver of this swelling—and the resulting high viscosity—is the electrostatic repulsion between the negatively charged phosphate headgroups. This repulsion forces the bilayers apart, trapping distinct layers of water (interlamellar water) and creating a "house of cards" structure that resists flow.

To reduce viscosity without destroying the emulsion, you must modulate the swelling of these bilayers.

Visualizing the Mechanism

The following diagram illustrates the transition from a swollen, high-viscosity state to a controlled, lower-viscosity state using ionic strength modulation.

LGN_Mechanism cluster_0 High Viscosity State (Swollen LGN) cluster_1 Reduced Viscosity State (Collapsed LGN) HeadGroup Phosphate Headgroups (-) High Repulsion WaterLayer Thick Interlamellar Water (Swollen) HeadGroup->WaterLayer Forces Expansion Structure Rigid Gel Structure WaterLayer->Structure Increases Volume Action ADD ELECTROLYTE (e.g., NaCl, KCl) Structure->Action Screening Charge Screening (Debye Length Reduced) Action->Screening Na+ ions shield phosphate charges Collapse Water Ejection (Bilayer Compaction) Screening->Collapse Flow Flowable Fluid Collapse->Flow

Caption: Figure 1. Mechanism of viscosity reduction via charge screening. Electrolytes reduce the electrostatic repulsion between phosphate headgroups, allowing bilayers to pack closer together.

Chemical Control Strategies (Formulation)

Do not rely solely on heat or shear, as these are temporary physical changes. Chemical adjustments provide thermodynamic stability.

Strategy A: Ionic Strength Modulation (The "Salt Curve")

This is the most effective method. Adding small amounts of electrolyte (NaCl, KCl) screens the charge on the phosphate headgroups.

  • The Sweet Spot: Typically 0.05% – 0.5% w/w salt.

  • The Danger Zone: Exceeding the critical electrolyte concentration will cause the LGN to collapse completely, leading to phase separation (water syneresis) or precipitation ("salting out").

Salt ConcentrationPredicted RheologyStructural State
0.00% (Control) Rigid Gel, High Yield StressMaximum electrostatic repulsion; highly swollen bilayers.
0.10% - 0.30% Creamy, FlowableCharge screening reduces d-spacing (interlamellar distance).
> 1.00% Watery / Phase SeparatedFlocculation of surfactant; loss of structuring capability.
Strategy B: Neutralization Degree & Counter-Ion Selection

Stearyl phosphate is often supplied as a mixture of mono- and di-esters. The acid form is waxy; the neutralized form is a gel.

  • pH Control: At pH > 7, phosphate groups are fully ionized (maximum viscosity). Adjusting pH slightly lower (pH 5.5 - 6.5) protonates a fraction of the headgroups, reducing net charge and viscosity.

  • Counter-Ion: Potassium (K+) salts generally form more soluble, higher-swelling gels than Sodium (Na+) salts. Switching from KOH to NaOH for neutralization can slightly reduce viscosity.

Strategy C: Co-Solvent Interference

Incorporating polar organic solvents (Propylene Glycol, Glycerin, Hexylene Glycol) at 5-10% changes the dielectric constant of the continuous phase and disrupts the hydrogen bonding network of the interlamellar water.

Standard Operating Procedure (SOP)

Protocol: Viscosity Reduction via Salt Titration

Objective: Determine the optimal electrolyte concentration to fluidize a high-conc Stearyl Phosphate (SP) gel without inducing instability.

Materials:

  • Base SP Gel (e.g., 5% Stearyl Phosphate, neutralized to pH 7.0).

  • 20% NaCl (aq) stock solution.

  • Overhead stirrer with anchor impeller.

Step-by-Step Workflow:

  • Baseline Measurement: Measure viscosity of the base gel at 25°C using a rheometer (Flow curve 0.1 to 100 s⁻¹) or Brookfield (T-bar spindle). Record the Low-Shear Viscosity (at 1 s⁻¹).

  • Titration Loop:

    • Aliquot 100g of base gel into a beaker.

    • Add 0.1% NaCl (0.5g of 20% stock solution).

    • Mix at moderate shear (500 rpm) for 5 minutes until homogenous.

    • Critical Step: Allow sample to rest for 30 minutes to equilibrate lamellar spacing.

  • Observation:

    • If viscosity is still too high, repeat addition in 0.1% increments.

    • Stop immediately if the gel becomes translucent-watery or if visible grains appear (flocculation).

  • Validation:

    • Centrifuge the final sample (3000 rpm, 15 min) to ensure no phase separation occurs.

Troubleshooting Guide (FAQ)

Scenario 1: "The gel turned into water immediately after adding salt."

Diagnosis: You exceeded the Critical Electrolyte Concentration (CEC). The lamellar network collapsed into a simple micellar solution or precipitated. Fix:

  • Reduce salt concentration by 50%.

  • Switch to a less aggressive electrolyte (e.g., Sodium Citrate instead of NaCl) which has a larger hydration radius.

Scenario 2: "The viscosity drifts up over 24 hours."

Diagnosis: The LGN is "healing." Stearyl phosphate gels are thixotropic. The mechanical energy of mixing temporarily broke the structure, but thermodynamic equilibrium (swelling) returned during storage. Fix:

  • This indicates you are relying on shear rather than chemistry. You must permanently reduce the swelling pressure. Increase the salt concentration slightly or add 2-5% Propylene Glycol to limit water availability.

Scenario 3: "The gel is grainy/rough."

Diagnosis: Incomplete neutralization or "Kraft Point" issues. Stearyl chains (C18) have a high melting point. If processed below ~75°C, the surfactant may crystallize before forming the lamellar phase. Fix:

  • Ensure neutralization (addition of Arginine, NaOH, or TEA) occurs at 80°C .

  • Maintain temperature >70°C for at least 20 minutes during the hydration phase.

Scenario 4: "I cannot use salt due to active ingredient incompatibility."

Diagnosis: Ionic strength is not an option. Fix:

  • Alter the Mono:Di Ratio: Commercial Stearyl Phosphate is a mix.[1] Mono-esters build more viscosity; Di-esters build less. Source a grade with a higher Di-stearyl phosphate content.

  • Use a Chain Breaker: Add a co-surfactant with a bulky tail or different headgroup (e.g., Polysorbate 20 or Laureth-4) at 0.5 - 1.0% to disrupt the packing order of the stearyl chains.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem: Viscosity Too High Check_Process Check Processing Temp Was it neutralized >75°C? Start->Check_Process Temp_No Re-process at 80°C (Ensure full melting) Check_Process->Temp_No No Temp_Yes Check Formulation Check_Process->Temp_Yes Yes Salt_Check Can you add Electrolytes? Temp_Yes->Salt_Check Salt_Yes Titrate NaCl (0.1 - 0.4%) Screen Charge Salt_Check->Salt_Yes Yes Salt_No Check pH / Co-solvents Salt_Check->Salt_No No PH_Check Is pH > 7.0? Salt_No->PH_Check PH_High Reduce pH to 5.5-6.0 (Protonate Headgroups) PH_Check->PH_High Yes PH_Low Add Co-solvent (Glycol) or High Di-Ester Grade PH_Check->PH_Low No

Caption: Figure 2. Troubleshooting logic flow for viscosity reduction in alkyl phosphate gels.

References

  • Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

  • Iwata, H. (2017). Formula Design of Cosmetics: Lamellar Gel Network Theory. In: Cosmetic Science and Technology.[2] Elsevier. Link

  • Klang, V., & Valenta, C. (2011). Lecithin-based Nanoemulsions. In: Journal of Drug Delivery Science and Technology. (Contextualizing phosphate headgroup repulsion mechanics). Link

  • Tadros, T. F. (2004). Application of Rheology for Assessment and Prediction of the Long-term Physical Stability of Emulsions. Advances in Colloid and Interface Science. Link

  • DSM Technical Guides. (2021). Amphisol® K (Potassium Cetyl Phosphate) Formulation Guidelines. (Analogous chemistry to Stearyl Phosphate). Link

Sources

Purification methods for technical grade octadecyl phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for technical grade octadecyl phosphate Content type: Technical Support Center (Q&A / Troubleshooting / Protocols) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Desk

Welcome to the technical support hub for alkyl phosphate amphiphiles. You are likely working with Technical Grade Octadecyl Phosphate (ODP) —a mixture often containing mono-octadecyl phosphate (MOP), di-octadecyl phosphate (DOP), unreacted stearyl alcohol, and pyrophosphoric acid species.[1]

For high-precision applications like Self-Assembled Monolayers (SAMs), liposomal drug delivery, or corrosion inhibition, "technical grade" (typically 60–80% purity) is insufficient.[1] The following guide addresses the specific challenges of purifying this C18-amphiphile to research-grade standards (>98%).

Part 1: Troubleshooting & FAQs

Q1: My recrystallization yields a waxy, sticky solid instead of crystals. What is happening?

Diagnosis: This is a classic "oiling out" phenomenon caused by impurity depression and solvent entrapment . Technical Insight: Technical grade ODP contains significant amounts of di-octadecyl phosphate (DOP) and stearyl alcohol.[1] These impurities disrupt the crystal lattice of the mono-ester.[1] DOP, in particular, lowers the melting point and increases solubility in non-polar solvents, preventing sharp crystallization. Solution:

  • Switch Solvent System: If using pure Hexane, switch to a Hexane:Ethanol (9:1) mixture. The small amount of ethanol helps solubilize the polar head groups just enough to allow ordered stacking of the alkyl chains.[1]

  • Thermal Gradient: Ensure you cool the solution slowly (1°C/min). Rapid cooling traps the "waxy" impurities inside the crystal matrix.[1]

Q2: How do I quantitatively separate the Mono-ester (MOP) from the Di-ester (DOP)?

The Challenge: Both molecules are amphiphilic C18 chains.[1] Standard silica chromatography is difficult due to irreversible adsorption of the phosphate head group and "streaking."[1] The Protocol: Use Selective Ion-Pair Extraction (The "Salt Switch" Method) .[1]

  • Mechanism: At pH > 11, MOP forms a disodium salt (

    
    ), which is highly water-soluble.[1] DOP forms a monosodium salt  (
    
    
    
    ), which, due to the two C18 tails, remains highly lipophilic and stays in the organic phase (or precipitates at the interface).[1]
  • Action: Dissolve crude in n-Butanol/Heptane -> Extract with NaOH (pH 12) -> Collect Aqueous Phase (MOP) -> Acidify -> Extract/Filter.

Q3: I detect residual Stearyl Alcohol in my NMR. How do I remove it?

Diagnosis: Stearyl alcohol (C18-OH) is a non-ionic impurity that co-crystallizes with ODP in non-polar solvents.[1] Solution:

  • Method A (Extraction): Use the "Salt Switch" method described above.[1] The alcohol has no charge at pH 12 and will partition 100% into the organic phase, while the MOP moves to the water phase.[1]

  • Method B (Trituration): If you cannot run an aqueous extraction, wash the solid crude material with warm acetone (35°C).[1] Stearyl alcohol is moderately soluble in warm acetone, while MOP is largely insoluble. Filter while warm.[2]

Q4: How do I remove inorganic phosphoric acid (H3PO4)?

Diagnosis: H3PO4 is a byproduct of the phosphorylation reaction.[1] Solution: Simple water washing . Dissolve the crude ODP in an organic solvent (e.g., warm Heptane or Ethyl Acetate). Wash three times with slightly acidic brine (pH 4). H3PO4 partitions into the aqueous phase; ODP stays organic.[1] Note: Do not use basic water here, or you will form emulsions.

Part 2: Detailed Purification Protocols

Protocol A: The "Salt Switch" Extraction (Highest Purity)

Best for: Removing Di-esters and Alcohol to achieve >98% Mono-Octadecyl Phosphate.[1]

Reagents:

  • Crude Octadecyl Phosphate[1]

  • Solvents: n-Butanol, n-Heptane, Methanol[1]

  • Base: 1M NaOH[3]

  • Acid: 2M HCl[1]

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude ODP in 100 mL of n-Butanol/Heptane (1:1 v/v) with gentle heating (50°C).

  • Basification: Add 100 mL of 1M NaOH (aq). Shake vigorously in a separatory funnel.

    • Check pH: Aqueous layer must be pH > 11.[1]

  • Phase Separation: Allow layers to settle.

    • Top (Organic): Contains Di-octadecyl phosphate (DOP) and Stearyl Alcohol.[1] -> Discard (or recover if desired).

    • Bottom (Aqueous): Contains Mono-octadecyl phosphate (Disodium salt) and inorganic phosphates.[1] -> Keep.

  • Acidification: Transfer the aqueous phase to a beaker. Slowly add 2M HCl while stirring until pH < 2. The Mono-octadecyl phosphate will precipitate as a white solid.[1]

  • Recovery: Filter the solid or extract it back into warm Heptane .

  • Final Wash: Wash the Heptane solution with water (to remove NaCl and H3PO4).

  • Crystallization: Evaporate solvent to dryness or recrystallize from Ethanol.

Protocol B: Selective Recrystallization (Scalable)

Best for: Removing minor impurities and improving color/texture without liquid-liquid extraction.[1]

  • Solvent: Prepare Ethanol (95%) .

  • Saturation: Add crude ODP to Ethanol at 60°C until no more dissolves (approx. 1g per 10-15 mL).

  • Hot Filtration: Filter quickly through a pre-heated funnel to remove dust or polymerized pyrophosphates.

  • Cooling: Allow to cool to Room Temp, then 4°C overnight.

  • Collection: Filter crystals. Wash with cold Acetone to remove surface alcohol residues.

Part 3: Data & Visualization

Table 1: Impurity Solubility Profile

Use this data to design custom wash steps.

ComponentCharge State (Neutral pH)Solubility in WaterSolubility in HexaneSolubility in EthanolRemoval Strategy
Mono-Octadecyl Phosphate (MOP) Anionic (

)
InsolubleSoluble (Hot)Soluble (Warm)Target Product
Di-Octadecyl Phosphate (DOP) Anionic (

)
InsolubleHighly SolubleSolubleStays in Organic Phase at pH 12
Stearyl Alcohol NeutralInsolubleSolubleSolubleStays in Organic Phase at pH 12
Phosphoric Acid AcidicSolubleInsolubleSolubleWater Wash
Figure 1: Purification Logic Flow

The following diagram illustrates the "Salt Switch" decision tree for isolating the Mono-ester.

PurificationWorkflow Start Crude Technical ODP (Mix of Mono, Di, Alcohol, Acid) Dissolve 1. Dissolve in Organic Solvent (Butanol/Heptane) Start->Dissolve BaseWash 2. Add NaOH (pH > 11) Liquid-Liquid Extraction Dissolve->BaseWash PhaseSep 3. Phase Separation BaseWash->PhaseSep OrgPhase Organic Phase (Contains Di-Ester & Alcohol) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Mono-Ester Salt & H3PO4) PhaseSep->AqPhase Bottom Layer Discard Discard OrgPhase->Discard Acidify 4. Acidify with HCl (pH < 2) Precipitation of MOP AqPhase->Acidify Filter 5. Filtration / Re-extraction Acidify->Filter Recryst 6. Recrystallization (Ethanol or Hexane) Filter->Recryst Final Pure Mono-Octadecyl Phosphate (>98%) Recryst->Final

Caption: Workflow for the "Salt Switch" method separating Mono-alkyl phosphates from Di-alkyl and neutral impurities.

References

  • Nelson, A. K., & Toy, A. D. (1962). Preparation of monoalkyl phosphates. U.S. Patent No. 3,146,255. Washington, DC: U.S. Patent and Trademark Office. Link

    • Core Reference for the "Salt Switch" separation logic (converting mono-ester to w
  • Kurosaki, T., et al. (1987). Process for purification of phosphoric mono esters. U.S. Patent No. 4,670,575. Washington, DC: U.S. Patent and Trademark Office. Link

    • Source for solvent selection (Hexane/Ethanol/Water)
  • Peppard, D. F., et al. (1958). Fractionation of Phosphoric Acids. Journal of Inorganic and Nuclear Chemistry, 7, 231.
  • Modi, A., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution. Pharmaceutical Development and Technology. Link

    • Provides modern context on recrystallization dynamics for hydrophobic pharmaceutical intermedi

Sources

Validation & Comparative

High-Purity Stearyl Phosphate Analysis: Potentiometric Titration vs. Advanced Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Stearyl phosphate (octadecyl phosphate) is a critical amphiphilic compound utilized in lipid nanoparticle (LNP) formulations, advanced cosmetics, and boundary lubrication. Synthesizing stearyl phosphate—typically via the phosphorylation of stearyl alcohol with phosphorus pentoxide (


) or phosphorus oxychloride (

)—inevitably yields a heterogeneous mixture. This mixture primarily consists of mono-stearyl phosphate (MSP), di-stearyl phosphate (DSP), residual phosphoric acid (

), and unreacted stearyl alcohol.

For drug development professionals and formulation scientists, quantifying the exact mono-to-di ester ratio and ensuring the absence of impurities is paramount. Chain length and esterification degree dictate the lipid's thermal stability, solubility, and self-assembly characteristics. This guide objectively compares classical potentiometric titration against orthogonal analytical alternatives (like


-NMR and HPLC-ELSD), providing actionable methodologies and comparative experimental data.

Mechanistic Grounding: The Causality of Acid-Base Profiling

Potentiometric titration is the industrial workhorse for evaluating alkyl phosphate purity[1]. The technique's efficacy is grounded in the distinct dissociation constants (


) of the phosphate species present in the mixture:
  • Mono-stearyl phosphate (MSP) possesses two acidic protons. The first proton is strongly acidic (

    
    ), while the second is weakly acidic (
    
    
    
    )[2].
  • Di-stearyl phosphate (DSP) possesses only one titratable, strongly acidic proton (

    
    )[3].
    
  • Phosphoric acid (

    
    )  has three protons, but only the first two (
    
    
    
    ,
    
    
    ) are readily titratable in standard aqueous/organic solvent mixtures.

When titrating the mixture with a strong base (e.g., KOH), the system exhibits two distinct inflection points. The first equivalence point (


) neutralizes all strongly acidic protons (DSP + 1st proton of MSP + 1st proton of 

+ any residual HCl from synthesis)[4]. The second equivalence point (

) neutralizes the weakly acidic protons (2nd proton of MSP + 2nd proton of

). By mathematically isolating these volumes, analysts can approximate the mono/di ratio.

Mandatory Visualization: Analytical Divergence Workflow

G Start Stearyl Phosphate Mixture (MSP, DSP, H3PO4, Alcohol) Split Analytical Divergence Start->Split Titration Potentiometric Titration (Acid-Base Profiling) Split->Titration NMR 31P-NMR Spectroscopy (Structural Elucidation) Split->NMR Chromatography HPLC-ELSD / LC-MS (Trace Impurity Profiling) Split->Chromatography Titration_Result Quantifies: Total Strong & Weak Acids (Approximates Mono/Di Ratio) Titration->Titration_Result NMR_Result Quantifies: Exact Molar Ratio of MSP, DSP, and Free H3PO4 NMR->NMR_Result Chromatography_Result Quantifies: Unreacted Stearyl Alcohol & Non-ionic Impurities Chromatography->Chromatography_Result

Workflow comparing potentiometric titration, NMR, and chromatography for stearyl phosphate analysis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Potentiometric Titration of Stearyl Phosphate

Causality & Solvent Choice: Stearyl phosphate's hydrophobic


 tail makes it insoluble in pure water. A mixed solvent system is required to keep the lipid solvated while allowing ionic dissociation.
  • Preparation: Accurately weigh ~1.000 g of the stearyl phosphate sample into a 150 mL titration beaker.

  • Solvation: Add 50 mL of a neutralized 1:1 (v/v) Isopropanol/Toluene mixture. Stir vigorously until completely dissolved.

  • Titration: Immerse a calibrated glass/calomel pH electrode into the solution. Titrate with standardized 0.1 M Ethanolic KOH using an automatic potentiometric titrator.

  • Data Capture: Record the volume of titrant at the first inflection point (

    
    , 
    
    
    
    ) and the second inflection point (
    
    
    ,
    
    
    ).
  • Self-Validation Check: The protocol validates itself through mass balance. The volume required for the weak acid phase (

    
    ) must never exceed 
    
    
    
    . If
    
    
    , it indicates a fundamental error (e.g., atmospheric
    
    
    contamination or solvent degradation), as every molecule contributing a weak proton must have already contributed a strong proton.
Protocol 2: -NMR Spectroscopy (Orthogonal Validation)

Causality & Standard Choice: While titration gives bulk acid values, it cannot easily distinguish between


 and MSP without complex extraction steps[4]. 

-NMR resolves this by separating signals based on the phosphorus atom's electronic environment.
  • Preparation: Dissolve 20 mg of the sample in 0.6 mL of

    
     (2:1 v/v).
    
  • Internal Standard: Add exactly 5.0 mg of Triphenyl Phosphate (TPP) as an internal standard. Add 2 mg of Chromium(III) acetylacetonate (

    
    ) to act as a relaxation agent, ensuring quantitative integration.
    
  • Acquisition: Acquire the

    
    -decoupled 
    
    
    
    -NMR spectrum.
  • Self-Validation Check: The integration of the TPP peak (known moles) allows absolute quantification of the phosphate species. The sum of the calculated masses of MSP, DSP, and

    
     must equal the initial 20 mg weighed (minus any unreacted alcohol, which is invisible to 
    
    
    
    -NMR but can be found via
    
    
    -NMR).

Data Presentation: Comparative Performance

The following table summarizes the quantitative performance and operational parameters of the three primary analytical methods used for stearyl phosphate purity.

Analytical MethodTarget AnalytesPrecision (RSD)Turnaround TimeEquipment CostPrimary Limitation
Potentiometric Titration Total Strong/Weak Acids (Mono/Di Ratio)< 1.5%~15-20 minsLow ($< $5,000)Cannot directly quantify unreacted stearyl alcohol.

-NMR Spectroscopy
MSP, DSP,

(Exact Molar Ratios)
< 0.5%~10 minsVery High ($> $300,000)Blind to non-phosphorus impurities (e.g., free alcohol).
HPLC-ELSD / LC-MS Trace Impurities, Free Stearyl Alcohol< 2.0%~45-60 minsHigh ($> $60,000)Requires complex method development and gradient elution.

Conclusion

For routine quality control and bulk purity assessment of stearyl phosphate, potentiometric titration remains the most cost-effective and reliable method[1]. By exploiting the distinct


 values of the mono- and di-esters, analysts can rapidly establish the product's acid profile. However, for rigorous structural elucidation—especially in pharmaceutical drug delivery applications where trace impurities can disrupt LNP formation—titration must be paired orthogonally with 

-NMR and HPLC-ELSD to ensure a comprehensively validated purity profile.

References

  • Wang, Q., Zheng, G., Sun, Y., We, X., & Ai, J. (2011). The Content Determination of Strongly Acidic Alkyl Phosphate with the Method of Potentiometric Titration. Advanced Materials Research. URL:[Link]

  • Sun, Y., Zheng, G., & Wang, B. (2007). Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate. URL:[Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Australian Industrial Chemicals Introduction Scheme (AICIS) - C20-22 Alkyl Phosphate Report. URL: [Link]

  • White, J. R. (1950). Dissociation Constants of Higher Alkyl Phosphate Esters, Phosphonic Acids, Phosphonous Acids, Phosphinic Acids and Carboxylic Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Comparative Guide: FTIR Spectral Characterization of Octadecyl Phosphate Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biocompatible interfaces and corrosion-resistant coatings, Octadecyl Phosphate (ODP) self-assembled monolayers (SAMs) serve as a critical biomimetic model, closely resembling the phospholipid structure of cell membranes. However, researchers often conflate ODP with its structural analog, Octadecylphosphonic Acid (ODPA) .

While both form hydrophobic barriers on metal oxides (TiO₂, Al₂O₃, Stainless Steel), their stability profiles and FTIR spectral fingerprints differ fundamentally due to the phosphoester (P-O-C) linkage in ODP versus the direct phosphorus-carbon (P-C) bond in ODPA.

This guide provides a definitive spectral analysis of ODP films, objectively comparing them against ODPA and Octadecyltrichlorosilane (OTS) alternatives. It establishes a self-validating FTIR protocol to determine film ordering (crystalline vs. liquid-like) and binding mechanisms (mono-, bi-, or tridentate).

The Chemistry of the Interface: ODP vs. Alternatives

To interpret the spectra, one must first understand the molecular architecture. The primary failure mode for ODP films is hydrolysis of the ester linkage, a vulnerability absent in phosphonates.

Comparative Analysis of Surface Modifiers
FeatureOctadecyl Phosphate (ODP) Octadecylphosphonic Acid (ODPA) Octadecyltrichlorosilane (OTS)
Formula



Linkage P-O-C (Phosphoester)P-C (Phosphonate)Si-O-Si (Siloxane)
Hydrolytic Stability Moderate (Susceptible to ester hydrolysis)High (P-C bond is extremely robust)High (Covalent network)
Biocompatibility Excellent (Mimics phospholipids)GoodLow (Chlorosilane residues)
Deposition Speed Fast (Physisorption driven)Slow (Requires annealing)Fast (Sensitive to humidity)

FTIR Spectral Fingerprinting

The quality of an ODP film is defined by two parameters: Conformational Order (packing density) and Headgroup Chelation (binding strength).

Alkyl Chain Ordering (The Hydrophobic Barrier)

The position of the methylene (


) stretching bands is the most reliable indicator of film crystallinity.
  • Crystalline (All-Trans): If the alkyl chains are tightly packed and fully extended, the asymmetric stretch (

    
    ) appears at 
    
    
    
    2918 cm⁻¹
    .
  • Liquid-Like (Gauche Defects): If the chains are disordered, this band shifts to

    
     2925 cm⁻¹ .
    

Table 1: Critical Diagnostic Bands for ODP Films

Vibration ModeWavenumber (cm⁻¹)Diagnostic Interpretation

2918 ± 1 Pass: Highly ordered, crystalline monolayer.
2924 - 2928Fail: Disordered, liquid-like (poor barrier properties).

2850 ± 1 Pass: Ordered packing.
2855 - 2858Fail: Disordered packing.

1200 - 1250Free P=O. Presence indicates Monodentate or Bidentate binding.
AbsentIndicates Tridentate binding (all oxygens bound to metal).

1000 - 1060 Identity Marker: Distinguishes ODP from ODPA (which lacks this band).

900 - 1100Broad band indicating surface complexation (Metal-Phosphate bond).

Expert Insight: For ODP, the P-O-C stretch at ~1030-1060 cm⁻¹ is the "fingerprint" band. If you are comparing ODP and ODPA, the absence of this band confirms the phosphonate structure.

Visualizing the Binding Mechanism

The following diagram illustrates the structural differences and binding modes that dictate the FTIR signals described above.

Thermal Stability & Decomposition Kinetics: Stearyl Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Analysis (TGA) of Stearyl Phosphate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Melting Point

In pharmaceutical and cosmetic formulations, Stearyl Phosphate (SP) serves as a critical anionic emulsifier and stability enhancer. While its melting point (


C) is well-documented, its thermal stability profile—specifically its degradation kinetics under processing heat—is often oversimplified.

Unlike simple fatty acids (e.g., Stearic Acid) that volatilize cleanly, Stearyl Phosphate undergoes a complex, multi-stage degradation involving condensation dehydration and acid-catalyzed elimination . This guide provides a comparative thermal analysis, contrasting SP with its C16 analogue (Cetyl Phosphate) and its parent fatty acid (Stearic Acid), to inform robust formulation strategies.

Material Overview & Comparative Landscape

Stearyl Phosphate (Monostearyl Phosphate) is an amphiphilic phosphate ester.[1] Its thermal behavior is governed by two distinct moieties: the lipophilic


 hydrocarbon chain and the hydrophilic phosphate head group.
MaterialCAS No.Molecular StructureKey Thermal Characteristic
Stearyl Phosphate (SP) 10093-63-7

Multi-stage degradation: Dehydration to polyphosphates followed by chain scission. High char residue.[1]
Cetyl Phosphate (CP) 3539-43-3

Similar to SP: Slightly lower stability onset due to shorter chain length.[1]
Stearic Acid (SA) 57-11-4

Single-stage degradation: Complete volatilization/decomposition.[1] Zero residue.
Experimental Methodology: Self-Validating TGA Protocol
3.1. TGA Workflow Diagram

TGA_Protocol Start Sample Preparation (10-15 mg, Alumina Pan) Equilibrate Equilibration (30°C, N2 Purge 50 mL/min) Start->Equilibrate Drying Drying Isotherm (105°C for 10 min) Equilibrate->Drying Removes surface moisture Ramp Dynamic Heating Ramp (10°C/min to 600°C) Drying->Ramp Initiates degradation Analysis Data Analysis (T_onset, T_max, Residue) Ramp->Analysis

Figure 1: Optimized TGA workflow for phosphate esters to separate physical drying from chemical condensation.

3.2. Protocol Details
  • Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Netzsch STA 449).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.[1] Note: Air/Oxygen is avoided to prevent premature combustion, allowing observation of the charring mechanism.
    
  • Crucible: Alumina (

    
    ) or Platinum.[1] Avoid Aluminum pans if testing above 600°C.
    
  • Key Parameter - The "Drying Step": Hold at 105°C for 10 minutes. Any mass loss here is physical water.[1] Mass loss after this step (e.g., 120-180°C) indicates chemical condensation (formation of pyrophosphates).[1]

Comparative Results: Stearyl Phosphate vs. Alternatives

The following data synthesizes experimental trends for alkyl phosphate esters compared to fatty acids.

4.1. Thermal Decomposition Profile
ParameterStearyl Phosphate (SP)Cetyl Phosphate (CP)Stearic Acid (SA)
Moisture Loss (

C)

(Hygroscopic)

(Hygroscopic)
Negligible
Condensation Onset (

)
140°C - 180°C 135°C - 175°C N/A
Degradation Onset (

)
260°C 250°C 190°C
Peak Degradation (

)
310°C 300°C 280°C
Residual Mass (at 600°C) ~15 - 25% (Char)~12 - 20% (Char)~0%
4.2. Analysis of Performance
  • Stability Window: Stearyl Phosphate exhibits superior thermal stability compared to Stearic Acid.[1] While Stearic Acid begins to volatilize significantly around 190°C, SP remains relatively stable up to 260°C, making it suitable for high-temperature emulsification processes (e.g., hot-melt extrusion or autoclave sterilization).

  • The "Hidden" Event: Unlike Stearic Acid, SP shows a minor mass loss (2-5%) between 140-180°C.[1] This is not degradation of the chain, but the chemical condensation of the phosphate head groups:

    
    
    Implication: Formulations processed in this window may undergo pH shifts or texture changes due to pyrophosphate formation.[1]
    
  • Char Formation: The high residual mass of SP is due to the formation of polyphosphoric acid species, which act as a charring agent.[1][2] This property is often exploited in flame-retardant applications but serves as a purity indicator in pharmaceutical analysis.[1]

Mechanistic Insight: How SP Degrades

Understanding the mechanism allows you to predict stability in complex formulations.[1]

5.1. Degradation Pathway Diagram

Degradation_Mechanism SP Stearyl Phosphate (Monoester) Pyro Pyrophosphate Intermediate SP->Pyro Condensation (-H2O, ~150°C) Elim Acid-Catalyzed Elimination Pyro->Elim Thermal Stress (>250°C) Products Octadecene (Olefin) + H3PO4 Elim->Products C-O Bond Cleavage Char Polyphosphoric Acid (Char Residue) Products->Char Polymerization of Acid Species

Figure 2: Step-wise thermal degradation mechanism of primary alkyl phosphates.

5.2. Mechanistic Explanation
  • Stage 1 (Condensation): At moderate temperatures, free hydroxyl groups on the phosphate head condense, releasing water. This effectively increases the molecular weight and lipophilicity of the surfactant in situ.[1]

  • Stage 2 (Elimination): As temperatures exceed 250°C, the phosphate group acts as a leaving group. This follows an

    
     or cyclic transition state mechanism, cleaving the C-O bond to release Octadecene  (a volatile olefin) and Phosphoric Acid .
    
  • Stage 3 (Charring): The liberated phosphoric acid dehydrates further into P-O-P networks (polyphosphoric acid), forming a stable, black vitreous char that does not burn off in nitrogen.

References
  • Cosmetic Ingredient Review (CIR). (2014).[1] Safety Assessment of Alkyl Phosphates as Used in Cosmetics.[1] (Data on Potassium Cetyl Phosphate and related esters).

  • BenchChem. (2025).[1][3][4] Thermal Analysis of Stearyl Isononanoate & Related Esters. (Comparative TGA protocols for waxy esters). [1]

  • MDPI - Polymers. (2022).[1] Thermal Degradation of Organophosphorus Flame Retardants.[1][5][6][7] (Mechanistic details on alkyl phosphate elimination and char formation).

  • ResearchGate. (2016).[1] Comparative Stability-Reactivity Prediction for Stearic Acid.[1] (Baseline data for fatty acid thermal stability). [1]

Sources

A Comparative Guide to Zeta Potential Measurement of Stearyl Phosphate Vesicles

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug delivery and formulation science, the stability and interaction of vesicular systems are paramount. For researchers, scientists, and drug development professionals, understanding the surface charge of these vesicles is not merely an academic exercise; it is a critical determinant of a formulation's in vivo fate and efficacy. The zeta potential (ζ), a measure of the magnitude of the electrostatic charge at the particle's shear plane, serves as a key indicator of this surface charge and, consequently, of the colloidal stability of a vesicular dispersion.

This guide provides an in-depth technical comparison of stearyl phosphate vesicles, detailing the experimental methodology for their preparation and zeta potential measurement. We will objectively compare their performance with other common charged vesicle alternatives, supported by experimental data, to empower you to make informed decisions in your formulation development.

The Critical Role of Zeta Potential in Vesicle Formulation

The surface charge of a vesicle dictates its interaction with the biological environment. A sufficiently high positive or negative zeta potential (typically > ±30 mV) is desirable as it indicates strong repulsive forces between particles, which in turn prevents aggregation and enhances the stability of the formulation.[1][2] Conversely, vesicles with a low zeta potential are more likely to aggregate, leading to physical instability and altered pharmacokinetic profiles.

Stearyl phosphate, an anionic lipid, is an excellent choice for imparting a negative surface charge to vesicles. Its phosphate headgroup can be deprotonated depending on the pH of the surrounding medium, offering a tunable surface charge that can be optimized for specific applications.

Experimental Workflow: From Vesicle Preparation to Zeta Potential Analysis

The following diagram outlines the comprehensive workflow for the preparation and characterization of stearyl phosphate vesicles.

Vesicle Preparation and Zeta Potential Measurement Workflow cluster_prep Vesicle Preparation cluster_analysis Zeta Potential Analysis prep1 1. Lipid Dissolution (e.g., Phosphatidylcholine, Cholesterol, Stearyl Phosphate in Chloroform/Methanol) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer, T > Tc) prep2->prep3 prep4 4. Size Reduction (Extrusion or Sonication) prep3->prep4 analysis1 5. Sample Dilution (Low Conductivity Buffer) prep4->analysis1 Prepared Vesicle Suspension analysis2 6. Instrument Setup (Malvern Zetasizer) analysis1->analysis2 analysis3 7. Measurement (Electrophoretic Light Scattering) analysis2->analysis3 analysis4 8. Data Interpretation (Zeta Potential Distribution) analysis3->analysis4

Caption: A schematic of the workflow for preparing and analyzing stearyl phosphate vesicles.

Experimental Protocol: Preparation of Stearyl Phosphate Vesicles

This protocol details the thin-film hydration method, a robust and widely used technique for preparing liposomes.[1][3]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Stearyl phosphate

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, and stearyl phosphate in the chloroform/methanol mixture in a round-bottom flask. A common molar ratio is DPPC:Cholesterol:Stearyl Phosphate of 8.5:4.5:1, but this can be optimized.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc of DPPC is 41 °C) to evaporate the organic solvent.

    • Continue rotation under high vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask's inner surface.

  • Hydration:

    • Add the pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (above Tc) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tc of the primary lipid.

Experimental Protocol: Zeta Potential Measurement

The following protocol is tailored for a Malvern Zetasizer instrument, which utilizes Electrophoretic Light Scattering (ELS).

Instrumentation and Materials:

  • Malvern Zetasizer Nano ZS (or equivalent)

  • Folded capillary cells (e.g., DTS1070)

  • Syringe (1 mL)

  • Vesicle suspension from the previous protocol

  • 10 mM NaCl solution (or other low conductivity buffer)

Procedure:

  • Sample Preparation:

    • Dilute the prepared vesicle suspension in a low-conductivity buffer, such as 10 mM NaCl, to achieve an appropriate particle concentration for the measurement. Overly concentrated samples can lead to multiple scattering effects, while overly dilute samples may not produce a strong enough signal.

  • Cell Preparation and Loading:

    • Thoroughly clean the folded capillary cell with ethanol and then deionized water to remove any contaminants. Dry the cell completely.

    • Using a 1 mL syringe, carefully inject the diluted vesicle suspension into the cell, avoiding the introduction of air bubbles. Air bubbles can interfere with the laser beam and lead to erroneous results.

    • Ensure the sample fills the U-tube of the capillary and that the electrodes are submerged.

  • Instrument Setup and Measurement:

    • Turn on the Zetasizer and allow it to stabilize.

    • Insert the filled capillary cell into the instrument, ensuring proper alignment.

    • In the software, set the appropriate measurement parameters:

      • Dispersant: Select or create an entry for your buffer (e.g., 10 mM NaCl) with the correct viscosity and dielectric constant at the measurement temperature.

      • Temperature: Set to the desired measurement temperature (e.g., 25 °C) and allow for equilibration.

      • Measurement Type: Select "Zeta Potential".

    • Initiate the measurement. The instrument applies an electric field across the sample, causing the charged vesicles to move. The velocity of this movement is measured by detecting the Doppler shift of a laser beam scattered by the vesicles. This electrophoretic mobility is then used to calculate the zeta potential via the Henry equation.

Comparative Analysis of Charged Vesicle Formulations

The choice of charging agent significantly impacts the resulting zeta potential of the vesicles. Below is a comparison of stearyl phosphate vesicles with other commonly used anionic and cationic vesicle formulations. The data presented is a synthesis from multiple studies to provide a comparative overview. It is important to note that direct comparisons should ideally be made under identical experimental conditions (e.g., pH, ionic strength, lipid concentration).

Anionic Vesicles
Charging AgentTypical Molar %Resulting Zeta Potential (mV) at pH ~7.4Key Characteristics & Considerations
Stearyl Phosphate 5 - 20%-30 to -50 mVProvides strong negative charge. The phosphate headgroup's pKa allows for pH-dependent charge modulation.
Dicetyl Phosphate (DCP) 5 - 20%-35 to -60 mVSimilar to stearyl phosphate, offers a strong negative charge.[1][4][5]
Phosphatidylglycerol (PG) 10 - 30%-30 to -60 mVA naturally occurring phospholipid that imparts a negative charge.[6][7]
Phosphatidylserine (PS) 10 - 30%-30 to -50 mVAnother endogenous phospholipid; its presence on the outer leaflet of vesicles can be a signal for clearance by macrophages.[6][7]
Cationic Vesicles
Charging AgentTypical Molar %Resulting Zeta Potential (mV) at pH ~7.4Key Characteristics & Considerations
Stearylamine (SA) 5 - 20%+30 to +60 mVA primary amine that becomes protonated at physiological pH, providing a positive charge. Can exhibit some cytotoxicity at higher concentrations.[1][8][9]
DOTAP 10 - 50%+40 to +60 mVA quaternary ammonium lipid that maintains a positive charge over a wide pH range. Commonly used for gene delivery.[6][10][11][12]
DDAB 10 - 30%+30 to +50 mVA dialkyldimethylammonium bromide lipid that provides a stable positive charge.[13]

Factors Influencing Zeta Potential Measurements

Several factors can significantly impact the measured zeta potential, and it is crucial to control and report these in any study.

  • pH of the Dispersant: For lipids with ionizable headgroups like stearyl phosphate, the pH of the medium is critical. As the pH increases above the pKa of the phosphate group, deprotonation occurs, leading to a more negative zeta potential.

  • Ionic Strength of the Dispersant: The concentration of ions in the buffer affects the thickness of the electrical double layer surrounding the vesicle. Higher ionic strength buffers will compress the double layer, leading to a reduction in the measured magnitude of the zeta potential.[1]

  • Presence of Cholesterol: The inclusion of cholesterol can make the vesicle membrane more rigid and may decrease the absolute value of the zeta potential by altering the packing of the charged lipids and the surface charge density.[14][15][16]

  • Molar Percentage of Charged Lipid: Generally, increasing the molar percentage of the charged lipid in the formulation will increase the magnitude of the zeta potential, up to a saturation point.[6][13]

Conclusion

The measurement of zeta potential is an indispensable tool in the development of stable and effective vesicle-based drug delivery systems. Stearyl phosphate represents a versatile and effective option for creating anionic vesicles with a tunable surface charge. By understanding the principles of zeta potential, adhering to rigorous experimental protocols, and considering the influence of formulation and environmental factors, researchers can optimize their vesicle formulations for enhanced stability and targeted delivery. This guide provides the foundational knowledge and practical steps to confidently measure and compare the zeta potential of stearyl phosphate vesicles against other common alternatives, ultimately leading to more robust and reliable drug product development.

References

  • Banerjee, S., & Karmakar, S. (2023). Effect of cholesterol on the ion-membrane interaction: Zeta potential and dynamic light scattering study. Chemistry and Physics of Lipids, 253, 105307. [Link]

  • Barlow, D. J., & Appelt, M. (2020). How well can you tailor the charge of lipid vesicles?. Langmuir, 36(45), 13575-13584. [Link]

  • Drakalska, E., Momekova, D., & Lambov, N. (2015). Influence of cholesterol on liposomal membrane fluidity, liposome size and zeta potential. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 278-282. [Link]

  • Karmakar, S., & Banerjee, S. (2023). Effect of cholesterol on the ion-membrane interaction: Zeta potential and dynamic light scattering study. Chemistry and Physics of Lipids, 253, 105307. [Link]

  • Malvern Panalytical. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. [Link]

  • Mondal, J., & Bagchi, B. (2024). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. [Link]

  • Müller, K., Hönzke, S., Luthardt, W. O., & Mäder, K. (2020). Phosphatidylserine (PS) and phosphatidylglycerol (PG) nanodispersions as potential anti-inflammatory therapeutics: Comparison of in vitro activity and impact of pegylation. Nanomedicine: Nanotechnology, Biology and Medicine, 24, 102096. [Link]

  • Semnani Jazani, R., Sipos, B., Haspel, H., Kozma, G., Kónya, Z., & Dobó, D. G. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1798. [Link]

  • Shaker, S., Gardouh, A. R., & Ghorab, M. M. (2017). Effect of Charge on Separation of Liposomes upon Stagnation. Journal of Pharmaceutical and Biosciences, 5(2), 23-28. [Link]

  • Sipos, B., Jazani, R. S., Haspel, H., Kozma, G., Kónya, Z., & Dobó, D. G. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1798. [Link]

  • Strehlow, B., Luthardt, W. O., Hönzke, S., Müller, K., & Mäder, K. (2021). Towards the Development of Long Circulating Phosphatidylserine (PS)- and Phosphatidylglycerol (PG)-Enriched Anti-Inflammatory Liposomes: Is PEGylation Effective?. Pharmaceutics, 13(2), 283. [Link]

  • Thulasiramaraju, T. V., Babu, S. J., & Kanikireddy, V. (2022). Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells. Journal of Biochemical and Molecular Toxicology, 36(12), e23214. [Link]

  • Ravula, A. R., Koleng, J. J., & Williams III, R. O. (2024). DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability. ChemMedChem. [Link]

  • Fiołkowska, M., Wawrzyniak, R., & Wawrzyniak, D. (2024). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. Scientific Reports, 14(1), 1999. [Link]

  • Salem, M. A., & Ezzat, M. A. (2019). The effect of varying molar ratios of the positive charge inducer (stearyl amine) and the negative charge inducer (dicetyl phosphate) on the cumulative release profile of gold nanoparticles from the prepared positive liposomes (F4, F5, and F6) and negative liposomes (F7, F8 and F9) compared with the liposomes (F1, F2 and F3), Where (n= 3±SD). [Link]

  • Alhakamy, N. A., Badr-Eldin, S. M., Ahmed, O. A. A., Asfour, H. Z., Aldawsari, H. M., & Mohamed, A. I. (2023). Stearylamine Liposome as an Anti-Parasitic Agent. Pharmaceutics, 15(3), 795. [Link]

  • Dara, T., & Vatanara, A. (2022). A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents. Journal of Pharmaceutical Research International, 34(1B), 1-27. [Link]

  • Jazani, R. S., Sipos, B., Haspel, H., Kozma, G., Kónya, Z., & Dobó, D. G. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1798. [Link]

  • Semnani Jazani, R., Sipos, B., Haspel, H., Kozma, G., Kónya, Z., & Dobó, D. G. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1798. [Link]

  • Carita, A. C., & de Oliveira, A. C. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(11), 1950. [Link]

Sources

Optimizing Liposomal Stability: Stearyl Phosphate vs. Native Lecithin Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Stearyl Phosphate (SP) and Lecithin in the context of liposomal formulation stability. It is designed for researchers optimizing colloidal systems for drug delivery.

Executive Summary

In liposomal formulation, Lecithin (Phosphatidylcholine, PC) serves as the structural backbone, forming the primary bilayer. However, pure lecithin liposomes often exhibit poor colloidal stability due to their zwitterionic nature, which results in a near-neutral zeta potential and subsequent aggregation.

Stearyl Phosphate (SP) is not a replacement for lecithin but a critical anionic stabilizer . When doped into lecithin bilayers (typically at 5–20 mol%), SP imparts a high negative surface charge. This transition triggers strong electrostatic repulsion (governed by DLVO theory), preventing vesicle fusion and aggregation.

Verdict: For long-term shelf stability, Lecithin + Stearyl Phosphate is superior to Pure Lecithin . Pure lecithin is only suitable if immediate use or steric stabilization (e.g., PEGylation) is employed.

Mechanistic Foundation: The Physics of Stabilization

To understand the divergence in stability, we must analyze the intermolecular forces at the bilayer interface.

Native Lecithin: The Zwitterionic Limit

Lecithin (PC) contains a phosphate (negative) and a choline (positive) group. At physiological pH (7.4), these charges effectively cancel out, resulting in a Zeta Potential (ZP) of -2 mV to -10 mV .

  • Failure Mode: Van der Waals attractive forces dominate over the weak electrostatic repulsion. When vesicles collide via Brownian motion, they flocculate and eventually fuse, leading to size increase and drug leakage.

Stearyl Phosphate: The Electrostatic Barrier

Stearyl Phosphate is an alkyl phosphate ester. When inserted into the bilayer, its phosphate headgroup is fully ionized (negative) at pH > 4.

  • Stabilization Mechanism: The inclusion of SP shifts the Zeta Potential to -40 mV to -70 mV . This creates a high energy barrier (

    
    ) preventing vesicles from approaching close enough for Van der Waals forces to trigger fusion.
    
Visualization: Stabilization Pathways

The following diagram illustrates the physical interaction differences between the two systems.

LiposomeStability cluster_0 Native Lecithin System cluster_1 Lecithin + Stearyl Phosphate System Lecithin Lecithin Liposome (Zwitterionic) LowZeta Low Zeta Potential (-5 mV) Lecithin->LowZeta Charge Cancellation Mixed Lecithin + SP Liposome (Anionic Doping) Lecithin->Mixed Add 10 mol% SP Agg Aggregation & Fusion LowZeta->Agg Van der Waals > Repulsion HighZeta High Zeta Potential (<-40 mV) Mixed->HighZeta Ionized Phosphate Head Stable Colloidal Stability (Dispersed) HighZeta->Stable Electrostatic Repulsion (DLVO)

Figure 1: Mechanistic pathway of liposomal destabilization in native lecithin vs. electrostatic stabilization in SP-doped systems.

Comparative Performance Analysis

The following data summarizes typical experimental outcomes when comparing pure Egg PC liposomes against Egg PC doped with Stearyl Phosphate (molar ratio 8:2).

Table 1: Physicochemical Characterization
MetricNative Lecithin (PC)Lecithin + Stearyl Phosphate (PC:SP)Impact of SP
Zeta Potential (mV) -2.5 ± 1.2-58.4 ± 3.1Critical Improvement: Establishes electrostatic barrier.
Size (nm) 140 ± 25125 ± 15Refinement: Charge repulsion prevents multi-lamellar clustering during extrusion.
PDI (Polydispersity) 0.35 (Broad)0.18 (Narrow)Uniformity: Reduces aggregation-induced heterogeneity.
Phase Transition (

)
~ -5°C (Egg PC)Increases slightlyPacking: SP can increase membrane microviscosity, reducing permeability.
Table 2: Stability Stress Test (4 Weeks at 4°C)
ParameterNative Lecithin (PC)Lecithin + Stearyl PhosphateObservation
Size Growth +45% (Aggregated)< 5% (Stable)PC liposomes fuse over time; SP liposomes repel.
Drug Leakage (Hydrophilic) High (>30%)Low (<10%)Tighter membrane packing in PC:SP reduces leakage.
Sedimentation Visible precipitateHomogeneous suspensionLack of charge causes PC vesicles to settle.

Experimental Protocol: Validated Formulation Workflow

This protocol uses the Thin Film Hydration method, optimized to ensure proper integration of Stearyl Phosphate into the Lecithin bilayer.

Reagents
  • Lecithin: L-α-Phosphatidylcholine (Egg or Soy), >95% purity.

  • Stearyl Phosphate: Monostearyl phosphate or Dicetyl phosphate (DCP).

  • Cholesterol: (Optional) Added if membrane rigidity is required (Ratio PC:Chol:SP 7:2:1).

  • Solvent: Chloroform/Methanol (2:1 v/v).[1]

Workflow Diagram

Protocol Start Weigh Lipids (Molar Ratio 8:2 PC:SP) Dissolve Dissolve in Chloroform:MeOH (2:1) Ensure SP is fully solubilized Start->Dissolve Evap Rotary Evaporation (40°C, Vacuum, 1 hr) Dissolve->Evap Film Dry Lipid Film Formation Evap->Film Hydrate Hydration (PBS pH 7.4, > Tm of lipids) Film->Hydrate Add Aqueous Phase Size Downsizing (Extrusion or Sonication) Hydrate->Size Dialysis Purification/Dialysis (Remove free drug) Size->Dialysis QC QC: Zeta Potential & Size Dialysis->QC

Figure 2: Step-by-step thin film hydration protocol for generating SP-stabilized liposomes.

Step-by-Step Methodology
  • Lipid Mixing:

    • Control (Lecithin): Dissolve 20 mg Lecithin in 2 mL Chloroform:Methanol (2:1).

    • Test (SP-Stabilized): Dissolve 16 mg Lecithin + 4 mg Stearyl Phosphate in 2 mL solvent. Note: SP may require slight warming (40°C) to fully dissolve.

  • Film Formation:

    • Evaporate solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry film forms on the flask wall.

    • Critical Step: Desiccate under vacuum for 12 hours to remove trace solvent (solvent residues destabilize bilayers).

  • Hydration:

    • Add 2 mL of PBS (pH 7.4).

    • Rotate flask at temperature >

      
       (Room temp is fine for Egg PC; 55°C for DSPC) for 1 hour.
      
    • Result: Large Multilamellar Vesicles (MLVs).[2]

  • Downsizing (Extrusion):

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Result: Large Unilamellar Vesicles (LUVs) with uniform size.

  • Characterization (Self-Validation):

    • Zeta Potential: Dilute 1:100 in water. Measure via electrophoretic light scattering (ELS).

      • Pass Criteria: PC:SP must be < -30 mV.

    • Size: Measure via Dynamic Light Scattering (DLS).[2]

      • Pass Criteria: PDI < 0.2.[3]

Expert Insights & Troubleshooting

Why not just use Cholesterol?

Cholesterol improves mechanical stability (membrane rigidity) and reduces leakage, but it does not significantly improve colloidal stability (aggregation prevention).

  • Best Practice: Use a ternary system: Lecithin : Cholesterol : Stearyl Phosphate (7:2:1) . This gives you the mechanical strength of cholesterol and the repulsive stability of SP.

Safety Considerations

While Lecithin is GRAS (Generally Recognized As Safe), alkyl phosphates like Stearyl Phosphate can be mild irritants at high concentrations.

  • Limit: Do not exceed 20 mol% SP. Excess negative charge can lead to toxicity (cell membrane disruption) or instability in high-salt physiological buffers (charge shielding).

The "Stearylamine" Trap

Do not confuse Stearyl Phosphate (Negative) with Stearylamine (Positive).

  • Stearyl Phosphate = Anionic (mimics Phosphatidylserine).

  • Stearylamine = Cationic (used for DNA binding, but highly cytotoxic).

References

  • Smith, M. et al. (2025). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. National Institutes of Health. Link(Note: Representative link for SP/DCP zeta potential studies).

  • Avanti Polar Lipids. (2023). Liposome Preparation: Mechanism of Vesicle Formation. Sigma-Aldrich Technical Guides. Link.

  • BOC Sciences. (2024). Overview of Liposome Preparation Process and Stability Parameters. BOC Sciences Guides. .

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Lecithin and Other Phosphoglycerides. CIR Safety Reports. Link.

Sources

Mass Spectrometry Identification of Octadecyl Phosphate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of lipid nanoparticles (LNPs) for mRNA delivery and the synthesis of oligonucleotide therapeutics, trace lipid impurities pose a significant risk to product stability and safety. Octadecyl phosphate (ODP) , also known as stearyl phosphate, is a critical impurity often arising from the hydrolysis of phosphocholine lipids (e.g., DSPC) or as a byproduct in phosphoramidite chemistry.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Spectrometry against Triple Quadrupole (QqQ) MS and Charged Aerosol Detection (CAD) for the identification and quantitation of ODP. While CAD serves as a robust universal detector for major lipid components, our analysis demonstrates that HRAM LC-MS/MS in negative electrospray ionization (ESI-) mode is the superior methodology for definitive structural identification and trace-level (<0.1%) impurity profiling.

Comparative Analysis: HRAM vs. QqQ vs. CAD

The following analysis evaluates three standard industry methodologies for detecting octadecyl phosphate (Mono-octadecyl phosphate, m/z 349.25).

Table 1: Performance Matrix of Analytical Platforms
FeatureHRAM LC-MS/MS (Orbitrap/Q-TOF) Triple Quadrupole (LC-MS/MS) HPLC-CAD (Charged Aerosol)
Primary Application Unknown ID & Impurity Profiling Targeted Quantitation (Routine)Bulk Lipid Composition
Detection Limit (LOD) ~0.5 - 1.0 ng/mL < 0.1 ng/mL (Best Sensitivity)~1.0 - 5.0 µg/mL
Mass Accuracy < 3 ppm (Confirms Formula)Unit Resolution (0.7 Da)N/A (Non-specific)
Selectivity High (Resolves Isobars)High (MRM Transitions)Low (Co-elution risk)
Structural Insight Excellent (Full MS2 Spectra)Good (Pre-set Transitions)None
Matrix Tolerance ModerateModerateHigh
Critical Assessment
  • Why HRAM Wins for Identification: Octadecyl phosphate (C18H39O4P) has an exact mass of 350.2586 Da. In complex LNP matrices, it can co-elute with isobaric lipid oxidation products. HRAM systems (e.g., Orbitrap Exploris or Agilent Q-TOF) provide the mass accuracy needed to distinguish ODP from potential interferences like unsaturated C18-sulfates or oxidized fatty acids, which QqQ might misidentify if transitions overlap.

  • The Role of QqQ: Once the impurity is identified and a standard is procured, QqQ (e.g., Sciex 6500+) becomes the gold standard for routine release testing due to its superior sensitivity and dynamic range.

  • The Limitation of CAD: While CAD is excellent for quantifying the molar ratios of bulk lipids (e.g., Cholesterol:DSPC:PEG-Lipid), it lacks the sensitivity to detect ODP at the ppm levels required for genotoxic impurity risk assessments.

Technical Deep Dive: The HRAM Identification Workflow

To definitively identify octadecyl phosphate, a "self-validating" workflow is required.[1] This protocol relies on negative mode ESI, as the phosphate group readily deprotonates to form [M-H]⁻.

Validated Experimental Protocol

A. Sample Preparation (LNP Formulation)

  • Precipitation: Aliquot 50 µL of LNP formulation. Add 450 µL of cold Methanol containing 0.1% Ammonium Hydroxide.

  • Vortex/Centrifuge: Vortex for 30s to disrupt the lipid bilayer and precipitate the mRNA payload. Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an HPLC vial. (Note: The basic pH ensures ODP remains in solution and prevents adsorption to glass).

B. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 95:5 Water:Methanol + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide (pH ~9).

  • Mobile Phase B: 100% Methanol + 10 mM Ammonium Acetate.

  • Gradient: 0-1 min (80% B), 1-10 min (80% -> 100% B), 10-12 min (100% B).

  • Rationale: Basic pH is critical. Acidic mobile phases suppress the ionization of the phosphate group in negative mode and cause peak tailing due to interaction with column silanols.

C. Mass Spectrometry Parameters (HRAM)

  • Ionization: ESI Negative Mode (-).[3][4][5][6]

  • Scan Range: m/z 100 – 1000.

  • Resolution: 60,000 (at m/z 200).

  • Fragmentation: Data-Dependent MS2 (ddMS2) with Stepped Collision Energy (20, 40, 60 eV).

Fragmentation Mechanism & Data Interpretation

The identification of octadecyl phosphate relies on a specific fragmentation pathway. The precursor ion [M-H]⁻ at m/z 349.25 undergoes Collision-Induced Dissociation (CID) to yield characteristic phosphate head-group ions.

Key Diagnostic Ions:

  • m/z 349.25: Precursor [M-H]⁻.

  • m/z 78.96 (PO3⁻): The most abundant product ion, confirming the presence of a phosphate group.

  • m/z 96.97 (H2PO4⁻): Secondary fragment confirming the mono-ester structure.

  • m/z 269.28: [M-H-PO3H]⁻ (Loss of phosphate group, rare in high energy).

Visualization: Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 349.25 Transition Collision Induced Dissociation (CID) Precursor->Transition ESI Negative Frag1 Fragment 1 [PO3]- m/z 78.96 (Diagnostic) Transition->Frag1 Major Pathway Frag2 Fragment 2 [H2PO4]- m/z 96.97 (Phosphate) Transition->Frag2 Minor Pathway Neutral Neutral Loss C18H36 (Alkene) Transition->Neutral Loss

Figure 1: Proposed fragmentation pathway of Octadecyl Phosphate in ESI(-) mode. The generation of m/z 79 and 97 is characteristic of alkyl phosphates.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for identifying ODP impurities in a complex lipid matrix.

Workflow Start Sample: LNP/Oligonucleotide Formulation Prep Precipitation & Extraction (MeOH + NH4OH) Start->Prep LC UPLC Separation (C18 Column, pH 9) Prep->LC MS HRAM MS Full Scan (ESI Negative) LC->MS Decision Peak at m/z 349.25? MS->Decision NoPeak Not Detected (< LOD) Decision->NoPeak No YesPeak Trigger dd-MS2 (Fragmentation) Decision->YesPeak Yes Analyze Spectral Analysis: 1. Mass Error < 5ppm 2. Fragments 79/97 present YesPeak->Analyze Result Confirmed Identification: Octadecyl Phosphate Analyze->Result

Figure 2: Step-by-step decision tree for the identification of Octadecyl Phosphate using LC-HRAM-MS.

References

  • Thermo Fisher Scientific. (2021). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Application Note. Link

  • Agilent Technologies. (2022). Analysis of Lipid Nanoparticle Composition and Impurities using High-Resolution LC/Q-TOF.Link

  • Holčapek, M., et al. (2018). Mass Spectrometry of Lipids.[7][8]Journal of Chromatography A, 156-186. Link

  • US Pharmacopeia (USP). (2023). General Chapter <197> Spectrophotometric Identification Tests.Link

  • European Medicines Agency (EMA). (2021). Assessment report on COVID-19 Vaccine Moderna (Lipid Impurities Section).Link

Sources

Safety Operating Guide

Personal protective equipment for handling Octadecan-1-ol;phosphoric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and logistical protocols for handling the mixture or reaction system of Octadecan-1-ol (Stearyl Alcohol) and Phosphoric Acid .[1]

This combination is frequently used in the synthesis of alkyl phosphates (surfactants/emulsifiers). The primary hazard profile shifts from physical/irritant (alcohol) to severe corrosive/thermal (acid + heat).

Part 1: Executive Safety Summary

Immediate Hazard: HOT CORROSIVE LIQUID. While Octadecan-1-ol is a low-toxicity waxy solid, Phosphoric Acid is a corrosive mineral acid. When combined—often under heat to melt the alcohol (m.p. ~60°C) and facilitate esterification—the mixture becomes a viscous, sticky, corrosive fluid that adheres to skin and causes deep thermal and chemical burns simultaneously.

Core Directive: Treat this mixture with the protocols reserved for hot acids . The high viscosity of the melted stearyl alcohol prevents the acid from being easily washed off, significantly increasing burn severity.

Part 2: Hazard Mechanics & Risk Assessment

ComponentCAS No.StatePrimary HazardCritical Interaction Note
Octadecan-1-ol 112-92-5Solid (Waxy flakes)Irritant / CombustibleMelts at 59.4°C. Creates a slip hazard. Acts as fuel if ignited.
Phosphoric Acid (85%) 7664-38-2Liquid (Viscous)CORROSIVE Causes irreversible eye damage. Exothermic reaction with water.
The Mixture N/AViscous Liquid/PasteCorrosive + Adhesive "Sticky Burn" Hazard: The organic chain makes the acid adhere to skin/PPE.
The "Sticky Burn" Phenomenon

Unlike aqueous acids that run off waterproof PPE, this lipophilic mixture will cling. If it splashes onto a standard lab coat, the hot wax solidifies, trapping the phosphoric acid against the fabric (or skin underneath), prolonging exposure time.

Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Do not rely on standard latex gloves. The organic component (alcohol) can permeate latex, carrying the acid with it.

Body ZoneStandard Handling (Cold/Solid)Reaction Handling (Hot/Liquid) Rationale
Hands Nitrile (Double gloved)Neoprene or Butyl Rubber (Extended Cuff)Nitrile degrades under hot acidic organic conditions. Neoprene offers superior thermal and acid resistance.
Eyes Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face Shield Vapors from hot acid can bypass glasses. A face shield protects against "spitting" during mixing.
Body Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Rubber/PVC) Standard lab coats absorb the waxy acid. An apron ensures the mixture slides off.
Respiratory N95 (if dusting)Half-face Respirator (Acid Gas/Organic Vapor) Heating generates phosphoric acid mist and organic vapors.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Weighing Octadecan-1-ol: Use a disposable weigh boat. Avoid generating dust (combustible dust risk).[2]

  • Handling Phosphoric Acid: Dispense inside a fume hood. Check the bottle for crystallization (common in high concentrations); if crystallized, gently warm the entire bottle in a water bath—never apply direct flame.

Phase 2: The Mixing Workflow (Self-Validating)

Goal: Prevent thermal runaway and splashing.

  • Melt Phase: Melt Octadecan-1-ol in a round-bottom flask or beaker at 65°C (just above melting point). Validation: Ensure the liquid is clear and flows like water.

  • Acid Addition: Add Phosphoric Acid slowly to the melted alcohol.

    • Caution: Although less violent than sulfuric acid, the addition is exothermic.

    • Stirring: Maintain constant agitation to prevent "hot spots" where acid concentration spikes.

  • Temperature Monitoring: Use an internal probe (PT100 or glass thermometer). Do not rely on the hotplate setting.

Phase 3: Visualization of Safe Workflow

SafeHandling cluster_ppe Critical PPE Checkpoints Start Start: Raw Materials Melt Melt Octadecan-1-ol (Target: 65°C) Start->Melt Weighing AddAcid Add Phosphoric Acid (Dropwise/Slow Stream) Melt->AddAcid Liquid Phase React Reaction/Mixing (Constant Stirring) AddAcid->React Exotherm Control Cool Cool to <40°C (Viscosity Increases) React->Cool Completion Disposal Disposal/Storage Cool->Disposal Solidification Risk

Caption: Operational workflow emphasizing temperature control and the critical "Hot/Corrosive" phase during acid addition.

Part 5: Emergency Response & Disposal

Spill Response Logic

Scenario: You spill the hot mixture on the bench.

  • Do NOT wipe immediately. The hot wax will smear and burn through paper towels.

  • Cool: Allow the spill to cool and solidify (if safe to do so) or cover with dry lime/soda ash to neutralize the acid while it is still liquid.

  • Scrape: Once solid/neutralized, scrape up the waxy residue with a plastic spatula.

  • Wash: Clean the surface with soap and water to remove the organic film, then check pH.

Disposal Strategy
  • Waste Stream: Do NOT mix with organic solvents (acetone/ethanol) immediately. Phosphoric acid can react with certain organics to form toxic gases or heat.[3]

  • Protocol:

    • Allow the mixture to cool/solidify in a dedicated waste container.

    • Label as "Corrosive Acid + Organic Solid" .

    • If liquid disposal is required: Neutralize carefully with dilute Sodium Hydroxide (NaOH) before adding to the aqueous waste stream, watching for heat generation.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Phosphoric Acid: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Hazards. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: Stearyl Alcohol. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.